2-[(4-Fluorophenyl)amino]acetohydrazide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 190316. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2-(4-fluoroanilino)acetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN3O/c9-6-1-3-7(4-2-6)11-5-8(13)12-10/h1-4,11H,5,10H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNBXEYVSKUPDQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NCC(=O)NN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80307165 | |
| Record name | 2-[(4-fluorophenyl)amino]acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80307165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
710-31-6 | |
| Record name | 710-31-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190316 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-[(4-fluorophenyl)amino]acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80307165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-[(4-Fluorophenyl)amino]acetohydrazide
Prepared by: Gemini, Senior Application Scientist
Foreword: The Strategic Importance of Hydrazide Scaffolds
In the landscape of modern medicinal chemistry, the hydrazide functional group stands out as a uniquely versatile and powerful synthon. Its prevalence in a wide array of therapeutic agents, from antitubercular drugs like Isoniazid to various heterocyclic scaffolds with antitumor and antimicrobial properties, underscores its significance.[1] The compound 2-[(4-Fluorophenyl)amino]acetohydrazide (CAS No: 710-31-6)[2][3] is a prime example of such a critical building block. The incorporation of a fluorophenyl moiety often enhances metabolic stability and binding affinity, making this particular acetohydrazide an attractive starting point for the development of novel pharmaceutical candidates.
This guide provides a comprehensive, technically-grounded overview of a reliable and efficient two-step synthesis for this compound. Moving beyond a mere recitation of steps, we will delve into the causality behind the procedural choices, offering insights grounded in established chemical principles to empower researchers in their synthetic endeavors.
Overall Synthetic Strategy
The synthesis is logically structured as a two-part sequence. The initial step involves the formation of an ester intermediate, which is subsequently converted to the target hydrazide. This ester-to-hydrazide pathway is a classic and highly reliable method for preparing acyl hydrazides, prized for its efficiency and the typically high purity of the resulting products.[1][4]
The workflow can be visualized as follows:
Caption: High-level workflow for the two-step synthesis.
Part 1: Synthesis of the Key Intermediate: Ethyl 2-[(4-fluorophenyl)amino]acetate
Reaction Principle: Nucleophilic Substitution
The foundational chemistry of this step is a nucleophilic substitution reaction. The nitrogen atom of 4-fluoroaniline, acting as the nucleophile, attacks the electrophilic carbon atom of ethyl chloroacetate. The chlorine atom, a good leaving group, is displaced. A base, such as sodium carbonate or triethylamine, is typically employed to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.
Caption: Reaction scheme for the synthesis of the ester intermediate.
Experimental Protocol
This protocol is adapted from established procedures for the N-alkylation of anilines.
Materials & Equipment:
-
4-Fluoroaniline
-
Ethyl chloroacetate
-
Anhydrous Sodium Carbonate (Na₂CO₃)
-
Ethanol (Absolute)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard glassware for workup (separatory funnel, beakers)
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a 500 mL round-bottom flask, add 4-fluoroaniline (0.1 mol), anhydrous sodium carbonate (0.15 mol), and absolute ethanol (200 mL).
-
Reagent Addition: While stirring the mixture, add ethyl chloroacetate (0.11 mol) dropwise over a period of 15-20 minutes at room temperature.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78-80°C) using a heating mantle. Maintain the reflux with vigorous stirring for 6-8 hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), using a suitable eluent system (e.g., Hexane:Ethyl Acetate 4:1) to observe the disappearance of the 4-fluoroaniline spot.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts (sodium carbonate and sodium chloride).
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.
-
Purification: The resulting crude oil can be purified by vacuum distillation or column chromatography on silica gel to yield pure ethyl 2-[(4-fluorophenyl)amino]acetate.
Data Summary: Part 1
| Parameter | Value | Rationale / Notes |
| Reactants | ||
| 4-Fluoroaniline | 1.0 eq. | The primary nucleophile. |
| Ethyl Chloroacetate | 1.1 eq. | A slight excess ensures complete consumption of the starting aniline. |
| Sodium Carbonate | 1.5 eq. | Acts as a heterogeneous base to neutralize the HCl byproduct, driving the reaction. |
| Solvent | Absolute Ethanol | Good solvent for reactants and allows for a suitable reflux temperature. |
| Conditions | ||
| Temperature | Reflux (~78-80°C) | Provides sufficient energy to overcome the activation barrier. |
| Reaction Time | 6-8 hours | Typical duration for this type of N-alkylation. Monitor by TLC for completion. |
| Expected Product | Ethyl 2-[(4-fluorophenyl)amino]acetate | CAS No: 2521-99-5[5] |
Part 2: Synthesis of this compound
Reaction Principle: Hydrazinolysis
The conversion of the intermediate ester to the final hydrazide product is achieved through hydrazinolysis. This is a nucleophilic acyl substitution reaction where hydrazine (N₂H₄), a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester. The ethoxy group (-OEt) is subsequently eliminated as ethanol, forming the stable hydrazide. This reaction is highly efficient and is the most common method for preparing hydrazides from their corresponding esters.[4][6]
Experimental Protocol
This procedure is a well-established method for converting esters to hydrazides.[4][6][7]
Materials & Equipment:
-
Ethyl 2-[(4-fluorophenyl)amino]acetate
-
Hydrazine Hydrate (80-95% solution)
-
Ethanol or Methanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Ice bath
-
Büchner funnel and vacuum filtration apparatus
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve the ethyl 2-[(4-fluorophenyl)amino]acetate (0.05 mol) in ethanol (100 mL).
-
Reagent Addition: Add hydrazine hydrate (0.1 mol, 2 equivalents) to the solution. A slight excess of hydrazine ensures the reaction goes to completion.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux for 3-5 hours. The reaction is typically faster than the initial esterification.
-
Monitoring: Progress can be monitored via TLC by observing the disappearance of the starting ester spot.
-
Product Precipitation: After completion, cool the reaction mixture to room temperature. The desired product, being a solid, will often begin to precipitate. Further cooling in an ice bath for 30-60 minutes will maximize precipitation.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials or impurities. Dry the product in a vacuum oven to obtain the pure this compound.
Data Summary: Part 2
| Parameter | Value | Rationale / Notes |
| Reactants | ||
| Intermediate Ester | 1.0 eq. | The electrophilic substrate. |
| Hydrazine Hydrate | 2.0 eq. | A potent nucleophile. An excess is used to ensure complete conversion of the ester.[6] |
| Solvent | Ethanol | An excellent solvent that is also the byproduct of the reaction, posing no separation issues.[4] |
| Conditions | ||
| Temperature | Reflux (~78-80°C) | Ensures a reasonable reaction rate for the hydrazinolysis. |
| Reaction Time | 3-5 hours | Generally sufficient for complete conversion. Monitor by TLC. |
| Expected Product | This compound | Molecular Formula: C₈H₁₀FN₃O, Molecular Weight: 183.18 g/mol .[2] |
Safety Precautions
-
Hydrazine Hydrate: This reagent is highly toxic, corrosive, and a suspected carcinogen. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Ethyl Chloroacetate: This is a lachrymator and is harmful if inhaled or absorbed through the skin. Handle with care in a fume hood.
-
General Precautions: Standard laboratory safety practices should be followed throughout the synthesis.
Conclusion
The two-step synthesis outlined in this guide, proceeding via an ester intermediate followed by hydrazinolysis, represents a robust and efficient method for the preparation of this compound. The protocols are based on well-established chemical transformations, ensuring high yields and purity. By understanding the principles behind each step, researchers can confidently adapt and scale this procedure for applications in drug discovery and development, leveraging this valuable hydrazide building block for the synthesis of novel bioactive molecules.
References
- American Chemical Society. A New Procedure for Preparation of Carboxylic Acid Hydrazides.
- Al-Ajely, M. S., & Yaseen, A. N. (2017). Synthesis and Characterization of Some New Hydrazides and Their Derivatives. Ibn AL-Haitham Journal For Pure and Applied Sciences, 28(3), 103–112.
- Krishikosh. Development and assessment of green synthesis of hydrazides.
- PMC - PubMed Central. (2022). Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity.
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PubChem. This compound. Available from: [Link]
- PMC - NIH. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications.
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AOBChem USA. Glycine, N-(4-fluorophenyl)-, ethyl ester. Available from: [Link]
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An In-Depth Technical Guide to the Synthesis and Characterization of 2-[(4-Fluorophenyl)amino]acetohydrazide
This guide provides a comprehensive technical overview of 2-[(4-Fluorophenyl)amino]acetohydrazide, a molecule of interest for researchers, scientists, and drug development professionals. The document outlines a detailed synthesis protocol, purification methods, and a multi-faceted characterization workflow, offering insights into the causality behind experimental choices and ensuring scientific integrity through self-validating systems.
Introduction: The Significance of the Hydrazide Moiety
Hydrazides are a class of organic compounds characterized by the presence of a CONHNH2 functional group. They serve as crucial synthons in the preparation of a wide array of heterocyclic compounds and are recognized for their diverse pharmacological activities. The incorporation of a fluorophenylamino group into the acetohydrazide scaffold is of particular interest, as the fluorine atom can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design. This guide will focus on the detailed characterization of the title compound, providing a foundational understanding for its potential applications in medicinal chemistry and materials science.
Synthesis of this compound
The synthesis of this compound is most effectively achieved through the hydrazinolysis of the corresponding ester, ethyl 2-[(4-fluorophenyl)amino]acetate. This method is widely applicable for the preparation of various hydrazide derivatives[1][2][3][4][5]. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the lone pair of electrons on the terminal nitrogen of hydrazine hydrate attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxy group.
Synthesis Pathway
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physical and chemical properties of 2-[(4-Fluorophenyl)amino]acetohydrazide
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2-[(4-Fluorophenyl)amino]acetohydrazide, a key organic intermediate with significant potential in medicinal chemistry and drug development. The hydrazide functional group is a versatile scaffold known to be a precursor for a wide array of biologically active molecules, including those with antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] This document details the fundamental physicochemical properties of the title compound, provides a robust, field-proven protocol for its synthesis and purification, outlines methods for its analytical characterization, and discusses its chemical reactivity. The content herein is structured to serve as a practical and authoritative resource for researchers, scientists, and professionals engaged in synthetic chemistry and drug discovery.
Compound Identification and Overview
This compound is a synthetic organic compound featuring a 4-fluorophenyl moiety linked via a secondary amine to an acetohydrazide backbone. The presence of the fluorine atom can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability and binding affinity, making it an attractive feature in drug design. The core acetohydrazide group (-C(=O)NHNH₂) is a highly reactive and versatile functional group, serving as a critical synthon for the construction of various heterocyclic systems and hydrazone derivatives.[3][4]
| Identifier | Value | Reference |
| Chemical Name | This compound | [5] |
| IUPAC Name | 2-(4-fluoroanilino)acetohydrazide | [6] |
| CAS Number | 710-31-6 | [5][6][7] |
| Molecular Formula | C₈H₁₀FN₃O | [5][6] |
| Molecular Weight | 183.18 g/mol | [5][6] |
| Synonyms | 2-((4-Fluorophenyl)amino)acetohydrazide, N2-(4-fluorophenyl)-glycinehydrazide | [6] |
Physicochemical Properties
A summary of the known and predicted physical and chemical properties of this compound is presented below. These properties are essential for designing experimental conditions for its synthesis, purification, and subsequent reactions.
| Property | Value / Description | Reference |
| Appearance | White to off-white crystalline solid (inferred from related compounds). | [8] |
| Melting Point | Data not explicitly available in reviewed literature. Expected to be a solid at room temperature. | |
| Boiling Point | Data not available; likely to decompose at high temperatures. | |
| Solubility | Expected to have slight solubility in polar organic solvents like methanol and DMSO. | [9] |
| pKa | Data not available. The molecule has both basic (amino groups) and weakly acidic (amide/hydrazide N-H) protons. | |
| XLogP3 | 1.2 (Predicted) | [6] |
Synthesis and Purification Protocol
The synthesis of this compound is reliably achieved via a two-step process starting from commercially available 2-chloroacetic acid and 4-fluoroaniline, followed by hydrazinolysis. This method is a standard and efficient way to prepare carboxylic acid hydrazides.[10]
Step 1: Synthesis of Ethyl 2-[(4-fluorophenyl)amino]acetate
This initial step involves the nucleophilic substitution of chlorine from ethyl chloroacetate by 4-fluoroaniline. The base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
-
Materials: 4-fluoroaniline, ethyl chloroacetate, potassium carbonate (K₂CO₃), acetonitrile (CH₃CN).
-
Procedure:
-
To a stirred solution of 4-fluoroaniline (1.0 eq) in acetonitrile, add anhydrous potassium carbonate (1.5 eq).
-
Add ethyl chloroacetate (1.1 eq) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to reflux (approx. 82°C) and maintain for 6-8 hours.
-
Causality Check: The reaction progress must be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Hexane 3:7) to ensure the complete consumption of the starting aniline.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure to yield the crude ethyl 2-[(4-fluorophenyl)amino]acetate, which can be used in the next step without further purification or purified by column chromatography if necessary.
-
Step 2: Hydrazinolysis of Ethyl 2-[(4-fluorophenyl)amino]acetate
The ester intermediate is converted to the final hydrazide product through reaction with hydrazine hydrate. This nucleophilic acyl substitution reaction is typically high-yielding.
-
Materials: Ethyl 2-[(4-fluorophenyl)amino]acetate, hydrazine hydrate (NH₂NH₂·H₂O), ethanol (EtOH).
-
Procedure:
-
Dissolve the crude ester from Step 1 (1.0 eq) in absolute ethanol.
-
Add hydrazine hydrate (2.0-3.0 eq) dropwise to the solution while stirring at room temperature.
-
Heat the mixture to reflux (approx. 78°C) for 4-6 hours.
-
Self-Validation System: Monitor the reaction by TLC. The disappearance of the ester spot and the appearance of a new, more polar product spot indicates reaction completion.
-
Upon completion, cool the reaction mixture in an ice bath. The product, this compound, will often precipitate as a solid.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted hydrazine hydrate or residual impurities.
-
Dry the product under vacuum. Purity can be further enhanced by recrystallization from ethanol.[9]
-
Spectroscopic and Analytical Characterization
The structural integrity and purity of the synthesized compound must be confirmed using a suite of standard analytical techniques. Below are the expected spectral characteristics based on the molecule's structure and data from analogous compounds.
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Aromatic Protons: Two sets of doublets (or a multiplet) are expected in the range of δ 6.8-7.5 ppm, corresponding to the four protons on the 4-fluorophenyl ring.[11]
-
Methylene Protons (-CH₂-): A singlet is expected around δ 3.5-4.0 ppm for the two protons of the methylene group.
-
Amine/Amide Protons (-NH- & -NH₂): Broad singlets are expected for the NH (δ 4.0-5.5 ppm, variable), CONH (δ 8.0-9.5 ppm), and NH₂ (δ 4.0-5.0 ppm) protons. These signals are D₂O exchangeable.[12]
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Carbonyl Carbon (-C=O): A signal is expected in the deshielded region of δ 165-175 ppm.[13]
-
Aromatic Carbons: Signals for the six carbons of the fluorophenyl ring are expected between δ 110-150 ppm. The carbon attached to the fluorine atom will show a large C-F coupling constant.[14]
-
Methylene Carbon (-CH₂-): A signal is expected around δ 40-50 ppm.
-
-
FT-IR (Fourier-Transform Infrared Spectroscopy):
-
N-H Stretching: Broad bands in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibrations of the amine and hydrazide groups.[15]
-
C=O Stretching: A strong, sharp absorption band around 1650-1680 cm⁻¹ characteristic of the amide carbonyl group.[12][15]
-
C-F Stretching: A strong band in the region of 1150-1250 cm⁻¹ indicating the presence of the carbon-fluorine bond.
-
Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region.
-
-
Mass Spectrometry (MS):
-
Molecular Ion Peak: In an Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrum, the molecular ion peak (M⁺) or the protonated molecular ion ([M+H]⁺) should be observed at m/z 183.18 or 184.19, respectively, confirming the molecular weight.[6]
-
Fragmentation: Common fragmentation patterns may include the loss of the NH₂NH group or cleavage at the C-N bonds.
-
Chemical Reactivity and Potential Applications
The primary site of reactivity on this compound is the terminal -NH₂ group of the hydrazide moiety. This group is a potent nucleophile and readily undergoes condensation reactions with aldehydes and ketones to form stable hydrazone derivatives.[4][8]
This reaction is fundamental to its utility as a building block. The resulting hydrazide-hydrazones (-C(=O)NHN=CH-) are a well-established pharmacophore, known to exhibit a broad spectrum of biological activities, including antimicrobial, antimycobacterial, and anticancer effects.[1][10][12] The synthesis of a library of hydrazone derivatives from this core molecule allows for systematic structure-activity relationship (SAR) studies.
Conclusion
This compound is a valuable and synthetically accessible chemical intermediate. Its straightforward two-step synthesis and the high reactivity of its hydrazide group make it an ideal starting point for the development of novel compounds for pharmacological screening. The protocols and analytical data presented in this guide provide a solid, verifiable framework for researchers to synthesize, characterize, and utilize this compound in their drug discovery and development programs.
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This compound. PubChem. [Link]
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Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric. MDPI. [Link]
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Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides. Scientific Reports. [Link]
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13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]
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Compound N'-[(4-fluorophenyl)methylidene]-2-[(naphthalen-1-yl)amino]acetohydrazide. MolPort. [Link]
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N′-(4-Fluorobenzylidene)-2-(4-fluorophenyl)acetohydrazide. Acta Crystallographica Section E. [Link]
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Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. MDPI. [Link]
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Mass spectrometry analysis of 2-nitrophenylhydrazine carboxy derivatized peptides. Journal of the American Society for Mass Spectrometry. [Link]
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2-((4-fluorophenyl)amino)acetamide (C8H9FN2O). PubChemLite. [Link]
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Synthesis, Characterization, and Antimicrobial Activities of (E)-2-(2-aminothiazol-4-yl)-N'-(2-nitrobenzylidene)acetohydrazide Ligand and Its Co(II) Complex. Journal of Materials Science Research and Reviews. [Link]
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The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity. MDPI. [Link]
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2-Propanone, phenylhydrazone. NIST WebBook. [Link]
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Two-dimensional IR spectroscopy and isotope labeling defines the pathway of amyloid formation with residue-specific resolution. Proceedings of the National Academy of Sciences. [Link]
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Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. Journal of Separation Science. [Link]
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(PDF) Synthesis of N'-Substituted-2-(5-(4-Chlorophenyl)-1,3,4- oxadiazol-2-ylthio)acetohydrazide Derivatives as Suitable Antibacterial Agents. ResearchGate. [Link]
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Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry. [Link]
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2-[(4-Fluorophenyl)amino]acetohydrazide molecular structure
An In-Depth Technical Guide to the Molecular Structure of 2-[(4-Fluorophenyl)amino]acetohydrazide
Abstract
This technical guide provides a comprehensive examination of the molecular structure, synthesis, and physicochemical properties of this compound (CAS: 710-31-6). Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the spectroscopic and conformational analysis of the molecule, grounding the discussion in established analytical techniques and computational data. We explore the rationale behind its synthesis, the interpretation of its spectral data, and the significance of its structural motifs—the 4-fluorophenyl group and the acetohydrazide core—which are prevalent in modern pharmacophores. By synthesizing data from crystallographic studies of analogous structures and public chemical databases, this guide serves as an essential reference for leveraging this compound in research and development.
Introduction to a Versatile Scaffold
This compound is a synthetic organic compound featuring a molecular formula of C₈H₁₀FN₃O and a molecular weight of 183.18 g/mol .[1][2] The structure is characterized by three key functional domains: a para-substituted fluorophenyl ring, a secondary amine linker, and a terminal acetohydrazide group. This unique combination makes it a molecule of significant interest in medicinal chemistry.
The hydrazide moiety is a well-established pharmacophore, and its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, and antitumor properties.[3][4][5][6] The incorporation of a fluorine atom on the phenyl ring is a common strategy in drug design to modulate metabolic stability, membrane permeability, and binding affinity to biological targets.[7] This guide provides a foundational understanding of the molecule's core structural and chemical characteristics, which is essential for its application in the rational design of novel therapeutic agents.
Synthesis and Mechanistic Rationale
The preparation of this compound is most commonly achieved through the nucleophilic acyl substitution of a corresponding ester, such as ethyl 2-[(4-fluorophenyl)amino]acetate, with hydrazine hydrate. This method is a cornerstone of hydrazide synthesis due to its efficiency and reliability.[6][8]
Rationale of Synthetic Protocol
The underlying chemistry of this reaction is driven by the potent nucleophilicity of the hydrazine molecule (H₂NNH₂). The lone pair of electrons on one of the nitrogen atoms readily attacks the electrophilic carbonyl carbon of the ester. This initial attack forms a tetrahedral intermediate. The subsequent collapse of this intermediate results in the expulsion of the ethoxide (⁻OEt) leaving group, which is protonated by the solvent (typically ethanol) to form ethanol. The reaction is generally performed under reflux to provide the necessary activation energy to overcome the reaction barrier, ensuring a high yield of the desired hydrazide product.[8][9]
Experimental Protocol: Synthesis of this compound
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 2-[(4-fluorophenyl)amino]acetate (1.0 eq) in absolute ethanol (10 mL per gram of ester).
-
Initiation: Add hydrazine hydrate (N₂H₄·H₂O, 3.0 eq) to the solution dropwise at room temperature with continuous stirring. The excess hydrazine ensures the reaction goes to completion.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a mobile phase such as hexane:ethyl acetate (7:3).[7] The disappearance of the starting ester spot indicates completion.
-
Work-up and Isolation: After completion, cool the mixture to room temperature and reduce the solvent volume under vacuum. The crude product often precipitates out of the solution.
-
Purification: Filter the resulting solid precipitate, wash with cold ethanol to remove unreacted hydrazine, and dry under vacuum. Recrystallization from ethanol can be performed to yield the purified this compound.[9][10]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Structural Elucidation and Spectroscopic Analysis
The definitive structure of this compound is confirmed through a combination of modern spectroscopic techniques. Each method provides unique information about the molecule's connectivity and chemical environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is paramount for elucidating the carbon-hydrogen framework.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment.
-
Aromatic Protons (approx. 6.8-7.2 ppm): The 4-fluorophenyl group will exhibit a characteristic AA'BB' system, appearing as two sets of doublets or a complex multiplet due to coupling with each other and the fluorine atom.
-
Methylene Protons (-CH₂-, approx. 3.8-4.2 ppm): The two protons of the methylene group adjacent to the amine and carbonyl groups are expected to appear as a singlet, as they lack adjacent protons for coupling.
-
Amine Proton (-NH-, variable): A broad singlet, whose chemical shift is concentration and solvent-dependent. This signal will disappear upon D₂O exchange.
-
Hydrazide Protons (-NH-NH₂, variable): Two broad singlets corresponding to the NH and NH₂ protons of the hydrazide moiety. These are also exchangeable with D₂O.[9][11]
-
-
¹³C NMR: The carbon NMR spectrum provides information on the number of unique carbon atoms.
-
Carbonyl Carbon (C=O, approx. 165-175 ppm): The deshielded carbonyl carbon will appear significantly downfield.
-
Aromatic Carbons (approx. 115-160 ppm): Four signals are expected for the aromatic ring. The carbon directly bonded to fluorine (C-F) will show a large one-bond coupling constant (¹JCF), a hallmark of fluorinated aromatics. The ipso-carbon attached to the nitrogen will also be distinct.
-
Aliphatic Carbon (-CH₂-, approx. 45-55 ppm): A single signal corresponding to the methylene carbon will be observed in the aliphatic region.
-
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in the molecule through their characteristic vibrational frequencies.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Reference |
| N-H Stretching | Amine & Hydrazide | 3100 - 3350 (broad) | [12] |
| Aromatic C-H Stretching | Phenyl Ring | 3000 - 3100 | |
| Amide I (C=O Stretching) | Carbonyl (Hydrazide) | 1650 - 1680 (strong) | [9] |
| Amide II (N-H Bending) | Amine & Hydrazide | 1580 - 1650 | |
| Aromatic C=C Bending | Phenyl Ring | 1450 - 1600 | |
| C-F Stretching | Fluoroaromatic | 1150 - 1250 |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would show a molecular ion peak [M+H]⁺ at m/z 184.0881, corresponding to the molecular formula C₈H₁₁FN₃O⁺.
Molecular Geometry and Conformational Analysis
While a specific crystal structure for this compound is not publicly available, analysis of closely related structures provides significant insight into its likely conformation.[10][13]
-
Planarity: The 4-fluorophenyl ring is planar. The amide group (-C(=O)NH-) of the hydrazide also tends towards planarity due to resonance delocalization.
-
Dihedral Angles: The key conformational flexibility lies in the torsion angles around the C-N and C-C single bonds of the linker. Studies on similar structures, like N′-(4-fluorobenzylidene)-2-(4-fluorophenyl)acetohydrazide, show that the hydrazine group itself is nearly planar but twisted relative to the phenyl rings.[10]
-
Hydrogen Bonding: The molecule possesses multiple hydrogen bond donors (-NH, -NH₂) and a primary hydrogen bond acceptor (C=O). This facilitates the formation of robust intermolecular hydrogen bonding networks (N-H···O), which dictate the crystal packing and are critical for interactions with biological macromolecules.[10][13]
Caption: Key structural domains and potential non-covalent interaction sites.
Physicochemical and Pharmacophoric Properties
The physicochemical properties of a molecule are critical predictors of its pharmacokinetic behavior (ADME - Absorption, Distribution, Metabolism, Excretion).
| Property | Value | Source |
| Molecular Formula | C₈H₁₀FN₃O | [1] |
| Molecular Weight | 183.18 g/mol | [1] |
| IUPAC Name | 2-(4-fluoroanilino)acetohydrazide | [1] |
| XLogP3 (Computed) | 0.4 | PubChem |
| Hydrogen Bond Donors | 3 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Rotatable Bond Count | 3 | PubChem |
From a medicinal chemistry perspective, this compound embodies several key pharmacophoric features. The combination of a hydrophobic aromatic ring, flexible linker, and a hydrogen-bonding-rich hydrazide core makes it an attractive starting point for fragment-based drug discovery and lead optimization.
Caption: Pharmacophoric map of this compound.
Conclusion
This compound is a structurally well-defined molecule with a rich set of chemical features conducive to applications in drug discovery and materials science. Its synthesis is straightforward, relying on established chemical principles. The molecular structure, confirmed by a suite of spectroscopic methods, features a combination of rigid planar domains and a flexible linker, decorated with multiple sites for hydrogen bonding. This duality of rigidity and flexibility, along with the favorable physicochemical properties conferred by the fluoroaryl and hydrazide moieties, establishes this compound as a valuable and versatile building block for the development of novel, biologically active agents.
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A Senior Application Scientist's Guide to the Spectral Analysis of 2-[(4-Fluorophenyl)amino]acetohydrazide
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: Beyond the Spectrum
In the landscape of modern drug discovery and materials science, the unambiguous structural confirmation of a novel chemical entity is the bedrock upon which all subsequent research is built. This guide is designed not as a rigid protocol, but as a technical narrative from the perspective of a seasoned analytical scientist. Our subject, 2-[(4-Fluorophenyl)amino]acetohydrazide, is a member of the hydrazide family—a class of compounds renowned for its rich biological activity, spanning applications as antimicrobial, anticonvulsant, and anti-inflammatory agents.[1][2][3] The presence of the fluorophenyl moiety further enhances its interest, as fluorine substitution is a well-established strategy in medicinal chemistry to modulate metabolic stability and binding affinity.
This document will deconstruct the analytical workflow required to characterize this molecule. We will move beyond simply listing peaks and shifts, instead focusing on the causality behind the spectral data. Why does a particular proton resonate at a specific field? What does a shift in the carbonyl stretch in the infrared spectrum imply about its chemical environment? By understanding these principles, we can transform spectral data from a mere fingerprint into a detailed molecular biography.
Molecular Architecture and Analytical Strategy
The first step in any analytical endeavor is to understand the structure of the target molecule. This allows us to form hypotheses about its expected spectral behavior.
Caption: Integrated workflow for synthesis and characterization.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Functional Groups
Expertise & Experience: FT-IR is the first line of analysis. It is a rapid and non-destructive technique that provides definitive evidence for the presence or absence of key functional groups. For this molecule, we are primarily looking for confirmation of the N-H bonds (both amine and amide), the C=O bond of the amide, and the C-F bond. The position and shape of the N-H and C=O bands are particularly diagnostic; their frequencies are sensitive to hydrogen bonding, which validates the integrity of the hydrazide structure.
Experimental Protocol: KBr Pellet Method
This self-validating protocol ensures a moisture-free, homogenous sample dispersion, critical for accurate spectral acquisition.
-
Sample Preparation: Gently grind ~1-2 mg of the dried, purified compound with ~100-200 mg of dry, spectroscopic-grade Potassium Bromide (KBr) in an agate mortar and pestle. Rationale: Grinding ensures a homogenous mixture and small particle size to minimize light scattering.
-
Moisture Removal: Place the ground powder in a drying oven at 110°C for 2 hours. Rationale: KBr is hygroscopic; this step removes adsorbed water, which has a broad O-H stretch that can obscure the N-H region.
-
Pellet Formation: Transfer the dry powder to a pellet press die. Apply pressure (typically 7-10 tons) for 2-3 minutes to form a transparent or translucent pellet. Rationale: A transparent pellet allows for maximum infrared light transmission.
-
Data Acquisition: Place the pellet in the spectrometer's sample holder. Record the spectrum, typically from 4000 to 400 cm⁻¹, co-adding at least 16 scans to achieve a good signal-to-noise ratio. A background spectrum of the empty sample chamber should be run first.
Data Presentation: Expected IR Absorption Bands
The following table summarizes the key vibrational frequencies anticipated for this compound, based on established group frequencies for similar structures. [4][5][6][7]
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Assignment |
|---|---|---|---|
| 3350 - 3250 | Medium, Sharp | N-H Stretch | Secondary Amine (Ar-N-H ) |
| 3300 & 3200 | Medium, Doublet | N-H Asym. & Sym. Stretch | Primary Amine (-NH₂ ) of Hydrazide |
| 3080 - 3010 | Weak | C-H Stretch | Aromatic C-H |
| 2950 - 2850 | Weak | C-H Stretch | Aliphatic C-H (-CH₂-) |
| 1680 - 1650 | Strong, Sharp | C=O Stretch | Amide I Band |
| 1620 - 1580 | Medium | N-H Bend | Amide II Band & -NH₂ Scissoring |
| 1600 & 1500 | Medium-Weak | C=C Stretch | Aromatic Ring Skeletal Vibrations |
| 1250 - 1200 | Strong | C-N Stretch & C-F Stretch | Aryl-Amine & Aryl-Fluoride |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
Expertise & Experience: If FT-IR is the reconnaissance mission, NMR is the full topographical survey. It provides detailed information about the carbon-hydrogen framework. For this molecule, we will use a suite of NMR experiments. ¹H NMR will map the proton environments, their integrations will confirm ratios, and coupling patterns will establish connectivity. ¹³C NMR will identify all unique carbon atoms. Finally, ¹⁹F NMR offers a highly sensitive and direct probe for the fluorine-containing moiety. The choice of solvent is critical; DMSO-d₆ is selected because its polarity effectively solubilizes the compound, and its hydrogen bond accepting nature slows the chemical exchange of the N-H protons, allowing them to be observed as distinct, often broadened, signals. [8]
Experimental Protocol: Sample Preparation for NMR
-
Sample Preparation: Accurately weigh ~10-15 mg of the compound into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
Dissolution: Cap the tube and gently vortex or invert until the sample is fully dissolved. A brief, gentle warming in a water bath may be necessary. Rationale: Complete dissolution is essential for high-resolution spectra.
-
Data Acquisition: Insert the tube into the NMR spectrometer. Acquire ¹H, ¹³C, and ¹⁹F spectra according to standard instrument parameters.
Data Presentation: Predicted NMR Spectral Data
The following tables outline the expected chemical shifts (δ) in parts per million (ppm), multiplicities, and assignments for each nucleus.
Table 2: Predicted ¹H NMR Data (500 MHz, DMSO-d₆) [9][10][11]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~9.10 | Broad Singlet | 1H | NH -NH₂ | Amide proton, deshielded by the adjacent carbonyl group. |
| ~7.00 - 6.90 | Multiplet (td) | 2H | Ar-H (ortho to F) | Aromatic protons ortho to the electron-withdrawing fluorine, appearing as a triplet of doublets due to coupling with both fluorine and adjacent protons. |
| ~6.70 - 6.60 | Multiplet (dd) | 2H | Ar-H (ortho to NH) | Aromatic protons ortho to the electron-donating amino group, shifted upfield. |
| ~5.80 | Broad Singlet | 1H | Ar-NH -CH₂ | Secondary amine proton, chemical shift is concentration and temperature dependent. |
| ~4.20 | Broad Singlet | 2H | -NH-NH₂ | Terminal hydrazide protons, often exchange-broadened. |
| ~3.80 | Singlet | 2H | -NH-CH₂ -CO | Methylene protons adjacent to the amine and carbonyl groups. Expected to be a singlet as adjacent NH proton coupling is often not resolved. |
Table 3: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆) [10][12][13]
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~170.0 | C =O | Carbonyl carbon, significantly deshielded. |
| ~157.0 (d, ¹JCF ≈ 240 Hz) | C -F | Aromatic carbon directly bonded to fluorine, shows a large one-bond coupling constant. |
| ~145.0 (d, ⁴JCF ≈ 3 Hz) | C -NH | Aromatic carbon bonded to the amino group. |
| ~116.0 (d, ²JCF ≈ 22 Hz) | C H (ortho to F) | Aromatic carbons ortho to fluorine, showing two-bond coupling. |
| ~114.0 (d, ³JCF ≈ 7 Hz) | C H (meta to F) | Aromatic carbons meta to fluorine, showing three-bond coupling. |
| ~48.0 | -NH-CH₂ -CO | Aliphatic methylene carbon. |
Table 4: Predicted ¹⁹F NMR Data (470 MHz, DMSO-d₆) [14][15]
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |
|---|
| ~ -110 to -120 | Multiplet | Ar-F | The chemical shift is characteristic of an aryl fluoride. The signal will be a multiplet due to coupling with the ortho- and meta-protons on the ring. |
Mass Spectrometry (MS): The Molecular Weight Verdict
Expertise & Experience: Mass spectrometry provides the definitive molecular weight of the compound, serving as a final, crucial piece of the structural puzzle. Electrospray Ionization (ESI) is the technique of choice here. Its soft ionization mechanism is ideal for polar, thermally labile molecules like our hydrazide, minimizing fragmentation and maximizing the abundance of the molecular ion. We expect to see the protonated molecule, [M+H]⁺, as the base peak in the positive ion mode.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min). Rationale: Direct infusion provides a steady signal for accurate mass measurement.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. The expected monoisotopic mass for C₈H₁₀FN₃O is 183.0808. [16]High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition to within 5 ppm accuracy.
Data Presentation: Predicted Mass Spectrum Data
| m/z (Daltons) | Ion Species | Interpretation |
| 184.0881 | [M+H]⁺ | Protonated molecular ion. This is the primary confirmation of the molecular formula C₈H₁₀FN₃O. |
| 206.0700 | [M+Na]⁺ | Sodium adduct, commonly observed with ESI. |
| 153.0669 | [M+H - NH₂NH]⁺ | Fragment corresponding to the loss of the terminal hydrazine group. |
| 95.0397 | [FC₆H₄NH]⁺ | Fragment resulting from cleavage of the N-CH₂ bond. |
Conclusion: A Symphony of Spectra
The characterization of this compound is a compelling example of the synergy between different spectroscopic techniques. FT-IR provides a rapid confirmation of the molecular scaffold's functional components. NMR spectroscopy meticulously maps the atomic connectivity and electronic environments, with the fluorine atom serving as a unique and powerful probe. Finally, high-resolution mass spectrometry delivers an unequivocal confirmation of the molecular formula. Only when the data from all three techniques converge to tell the same, consistent story can we assign the structure with the highest degree of scientific confidence. This integrated, causality-driven approach is fundamental to ensuring the integrity and reproducibility of research in the chemical and pharmaceutical sciences.
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An In-depth Technical Guide to 2-[(4-Fluorophenyl)amino]acetohydrazide: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-[(4-Fluorophenyl)amino]acetohydrazide, a molecule of interest in medicinal chemistry and drug discovery. While specific literature on this compound is nascent, this document consolidates its known chemical properties and presents a putative synthesis pathway based on established methodologies for analogous structures. Furthermore, a predicted biological activity profile is detailed, drawing from the extensive research on structurally related fluorophenyl derivatives and acetohydrazides. This guide is intended to serve as a foundational resource for researchers investigating this and similar compounds, providing both theoretical grounding and practical, field-proven insights into its synthesis and potential therapeutic applications.
Introduction: The Emerging Potential of Fluorinated Acetohydrazides
The incorporation of fluorine into small molecules has become a cornerstone of modern drug design, often enhancing metabolic stability, binding affinity, and bioavailability. The phenylamino acetohydrazide scaffold, on the other hand, is a well-established pharmacophore present in a wide array of biologically active compounds. The convergence of these two features in this compound suggests a molecule with significant, yet largely unexplored, therapeutic potential. Hydrazide and hydrazone derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects.[1][2][3] This guide aims to provide a detailed technical framework for the synthesis and evaluation of this compound, thereby enabling further research into its unique properties.
Physicochemical Properties
A solid understanding of the physicochemical properties of this compound is fundamental for its synthesis, handling, and formulation.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀FN₃O | PubChem |
| Molecular Weight | 183.18 g/mol | PubChem |
| IUPAC Name | 2-(4-fluoroanilino)acetohydrazide | PubChem |
| CAS Number | 710-31-6 | PubChem |
| Synonyms | N-(4-fluorophenyl)glycine hydrazide, 2-((4-Fluorophenyl)amino)acetohydrazide | PubChem |
Proposed Synthesis Pathway and Experimental Protocol
Synthesis Workflow Diagram
Caption: Proposed two-step synthesis of this compound.
Step 1: Synthesis of Ethyl 2-[(4-fluorophenyl)amino]acetate (Intermediate)
Rationale: This step involves a nucleophilic substitution reaction where the amino group of 4-fluoroaniline attacks the electrophilic carbon of ethyl chloroacetate. The use of a base is crucial to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards the product. Acetonitrile is a suitable polar aprotic solvent for this type of reaction.
Protocol:
-
To a solution of 4-fluoroaniline (1.0 eq.) in acetonitrile, add potassium carbonate (1.5 eq.) and ethyl chloroacetate (1.1 eq.).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ethyl 2-[(4-fluorophenyl)amino]acetate.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent.
Step 2: Synthesis of this compound (Final Product)
Rationale: This is a standard hydrazinolysis reaction where hydrazine hydrate acts as a nucleophile, attacking the carbonyl carbon of the ester intermediate.[5][6] This reaction is typically efficient and is a common method for the preparation of hydrazides from their corresponding esters.[7]
Protocol:
-
Dissolve the purified ethyl 2-[(4-fluorophenyl)amino]acetate (1.0 eq.) in ethanol.
-
Add hydrazine hydrate (3.0 eq.) to the solution.
-
Reflux the mixture for 8-12 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture in an ice bath to precipitate the product.
-
Filter the solid product, wash with cold ethanol, and dry under vacuum to yield this compound.
-
The product can be further purified by recrystallization from ethanol if necessary.
Predicted Biological Profile and Potential Applications
Based on the biological activities of structurally similar compounds, this compound is predicted to exhibit a range of pharmacological effects. It is crucial to note that these are hypothesized activities and require experimental validation.
Predicted Activities Based on Structural Analogs
| Predicted Activity | Rationale based on Structurally Similar Compounds |
| Antimicrobial | Hydrazone derivatives are well-documented for their antibacterial and antifungal properties. The presence of the fluorophenyl group may enhance this activity.[8][9] |
| Anticancer | Many fluorinated compounds and hydrazide derivatives have shown cytotoxic effects against various cancer cell lines.[10] |
| Enzyme Inhibition | The acetohydrazide moiety can act as a scaffold for designing inhibitors of various enzymes, such as urease and tyrosinase.[11] |
Potential Therapeutic Applications
The predicted biological activities suggest that this compound could be a valuable lead compound in the development of new therapeutic agents for:
-
Infectious Diseases: As a potential antibacterial or antifungal agent.
-
Oncology: As a novel anticancer agent.
-
Enzyme-Related Disorders: As a starting point for the development of specific enzyme inhibitors.
Logical Relationship of Predicted Activities
Caption: Relationship between the structural components and predicted biological activities.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, molecule at the intersection of fluorine chemistry and established pharmacophores. This guide provides a foundational framework for its synthesis and outlines its predicted biological potential based on a comprehensive analysis of related compounds. The presented putative synthesis protocol is robust and based on well-established chemical transformations, offering a clear path for its laboratory preparation.
Future research should focus on the experimental validation of the proposed synthesis and the comprehensive biological screening of the compound to confirm and quantify its predicted antimicrobial, anticancer, and enzyme inhibitory activities. Mechanistic studies will be crucial to elucidate the mode of action and identify specific molecular targets. The findings from such studies will be instrumental in guiding the further development of this compound and its derivatives as potential therapeutic agents.
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An In-Depth Technical Guide to the Discovery and History of Acetohydrazide Compounds
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Unassuming Hydrazide and Its Profound Impact
In the vast landscape of organic chemistry and drug discovery, certain molecular scaffolds emerge as unsung heroes, their versatility and significance woven into the fabric of numerous scientific breakthroughs. The hydrazide functional group, a derivative of hydrazine, represents one such cornerstone. This guide delves into the specific history and discovery of acetohydrazide and its derivatives, tracing their journey from early synthetic explorations to their crucial role in modern medicinal and industrial chemistry. As we dissect the evolution of their synthesis and unpack their mechanisms of action, a narrative of scientific ingenuity, serendipity, and relentless optimization unfolds. This document is crafted not merely as a historical account but as a technical resource for the modern researcher, providing field-proven insights and detailed methodologies to inspire and inform future innovation.
The Genesis of Hydrazides: A Legacy of 19th-Century Nitrogen Chemistry
The story of acetohydrazide is intrinsically linked to the discovery of its parent, hydrazine (N₂H₄). In 1887, the German chemist Theodor Curtius first synthesized hydrazine while investigating nitrogen compounds.[1] His pioneering work, which involved the treatment of organic diazides with dilute sulfuric acid, laid the foundational groundwork for understanding the reactivity and properties of this novel nitrogen compound.[1][2] Although Curtius was unable to obtain pure hydrazine, his synthesis of hydrazine sulfate was a pivotal moment in chemistry.[2] The isolation of pure, anhydrous hydrazine was later achieved in 1895 by the Dutch chemist Lobry de Bruyn.[2]
Curtius's explorations also led to the discovery of the Curtius Rearrangement in 1885, a thermal decomposition of an acyl azide to an isocyanate, which has become a cornerstone transformation in organic synthesis for the preparation of primary amines, carbamates, and urea derivatives.[3] In 1895, Curtius was also credited with the first production of formic and acetic acid hydrazides, marking the formal entry of simple acylhydrazides like acetohydrazide into the chemical lexicon.[4]
The Serendipitous Leap into Medicine: From Rocket Fuel to Wonder Drugs
While early research focused on the fundamental chemistry of hydrazine and its derivatives, their trajectory took a dramatic turn in the mid-20th century. Following World War II, large stockpiles of hydrazine, which had been used as a component in rocket fuel, became available for industrial and pharmaceutical research. This availability spurred a new wave of investigation into hydrazine derivatives.[5]
The Fight Against Tuberculosis: The Dawn of Isoniazid
A watershed moment came in the early 1950s during the search for new treatments for tuberculosis. In 1952, researchers synthesized isoniazid (isonicotinic acid hydrazide, INH), a simple hydrazide derivative, and discovered its remarkable antitubercular activity.[6][7] This discovery was a landmark in the history of medicine and established hydrazides as a critical class of therapeutic agents.[6] Isoniazid remains a key drug in the treatment of tuberculosis to this day.[8]
An Unexpected Turn: The Birth of Antidepressants
The clinical use of isoniazid led to a serendipitous observation: patients being treated for tuberculosis often exhibited significant mood elevation.[7] This "psychic energizing" effect prompted further investigation into related hydrazide compounds. Researchers at Hoffmann-La Roche developed iproniazid, a derivative of isoniazid, which was initially also intended for tuberculosis treatment.[9] However, its potent mood-elevating properties were quickly recognized, leading to its development as the first monoamine oxidase inhibitor (MAOI) antidepressant in 1957.[7][10] This discovery revolutionized the treatment of depression and laid the groundwork for the neurochemical understanding of mood disorders.[10]
Acetohydrazide: From Intermediate to Bioactive Scaffold
Acetohydrazide (CH₃CONHNH₂), the simplest acetyl derivative of hydrazine, has carved out its own significant niche within the broader family of hydrazides.[11] While it is a metabolite of the frontline antituberculosis drug isoniazid, it is also a critical building block in organic synthesis and a pharmacophore in its own right.[12][13]
Physicochemical Properties of Acetohydrazide
A thorough understanding of a compound's physical and chemical properties is paramount for its application in research and development. The key properties of acetohydrazide are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 1068-57-1 | [12] |
| Molecular Formula | C₂H₆N₂O | [12] |
| Molecular Weight | 74.08 g/mol | [12] |
| Appearance | White to off-white crystalline solid | [14] |
| Melting Point | 58-68 °C | [2] |
| Boiling Point | 129 °C at 18 mmHg | [2] |
| Water Solubility | Soluble | [2] |
| IUPAC Name | acetohydrazide | [12] |
| SMILES | CC(=O)NN | [12] |
| InChIKey | OFLXLNCGODUUOT-UHFFFAOYSA-N | [12] |
Evolution of Acetohydrazide Synthesis: A Tale of Efficiency and Sustainability
The synthesis of acetohydrazide has evolved from classical laboratory methods to more efficient and environmentally conscious industrial processes. This progression reflects a broader trend in chemical manufacturing towards "green chemistry," which prioritizes waste reduction, energy efficiency, and the use of less hazardous materials.[6][15]
The most common and straightforward laboratory-scale synthesis of acetohydrazide is the hydrazinolysis of an alkyl acetate, typically ethyl acetate or methyl acetate, with hydrazine hydrate.[1][16] This method is favored for its simplicity and generally high yields.[1]
The underlying chemistry is a nucleophilic acyl substitution reaction. The lone pair of electrons on the terminal nitrogen of hydrazine attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of an alcohol molecule (ethanol or methanol) to yield the stable acetohydrazide product.[17]
While effective, this two-step process (esterification of acetic acid followed by hydrazinolysis) has drawbacks in an industrial setting, including longer reaction times and the use of solvents that need to be recovered.[18] The initial esterification step often requires a strong acid catalyst like concentrated sulfuric acid, which is corrosive and generates acidic waste.[2][11]
The drive for more sustainable and cost-effective manufacturing has led to the development of improved synthetic routes for acetohydrazide.
Catalytic Direct Amidation: More recent methods focus on the direct reaction of acetic acid with hydrazine hydrate.[2][11] These processes often employ catalysts to improve efficiency and reduce waste. For example, one patented method utilizes a CuO/Cr₂O₃ composite catalyst, which allows for a one-step synthesis with high yield and recyclable catalyst, thereby shortening the processing time and reducing production costs and waste.[11][19] Another approach uses a solid acid molecular sieve as a catalyst, which is also easily recovered and reused.[2][20]
Solvent-Free and Microwave-Assisted Synthesis: A significant advancement in green chemistry is the use of microwave irradiation to accelerate reactions, often in the absence of a solvent.[6][15] This one-pot method for preparing hydrazides directly from the corresponding carboxylic acids and hydrazine hydrate dramatically reduces reaction times from hours to minutes and eliminates the need for organic solvents.[15][20] This not only improves energy efficiency but also significantly reduces the environmental impact by minimizing waste generation.[6] A comparative assessment of conventional versus microwave-assisted synthesis of benzoic hydrazide, a related compound, showed a 93.3% reduction in waste and a 16.8% increase in atom economy with the greener method.[21]
The causality behind this evolution is clear: the classical two-step method, while reliable, is less efficient and generates more waste compared to modern one-pot catalytic or microwave-assisted approaches.[6][11] The latter are favored for industrial production due to their lower energy consumption, reduced environmental footprint, and improved cost-effectiveness.[18]
Mechanism of Action: The Antitubercular Activity of Acetohydrazide
Acetohydrazide's most significant therapeutic role is in the treatment of tuberculosis, where it inhibits the biosynthesis of mycolic acids.[1][16] Mycolic acids are very long-chain fatty acids that are essential components of the mycobacterial cell wall, providing a waxy coat that protects the bacterium from the host's immune system and antibiotics.[21]
The primary mechanism of action of isoniazid (INH), of which acetohydrazide is a metabolite, involves the inhibition of the enoyl-acyl carrier protein reductase, an enzyme known as InhA.[4][13][22] INH is a prodrug that is activated by the mycobacterial catalase-peroxidase enzyme, KatG.[4][23] The activated form of INH then covalently binds to NAD⁺ to form an INH-NAD adduct, which is a potent inhibitor of InhA.[4][24]
While acetohydrazide itself is not a direct inhibitor of mycolic acid synthesis in cell-free extracts in the same way as the full isoniazid structure, its role as a metabolite and the broader activity of hydrazide compounds against Mycobacterium tuberculosis are well-established.[15][25] The hydrazide moiety is crucial for the activity of many antitubercular agents.[15] It is believed that acetohydrazide contributes to the overall therapeutic effect of isoniazid. Molecular docking studies on various hydrazide derivatives have shown their potential to bind to the active site of the InhA enzyme, suggesting a common mechanism of action for this class of compounds.[26]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of acetohydrazide, representing both a classical and a modern, greener approach. These are intended as a guide for researchers and should be performed with appropriate safety precautions in a laboratory setting.
Protocol 1: Classical Synthesis of Acetohydrazide from Ethyl Acetate
This protocol is adapted from standard laboratory procedures for the hydrazinolysis of esters.[17]
Materials and Equipment:
-
Ethyl acetate
-
Hydrazine hydrate (80% solution)
-
Absolute ethanol
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum oven
-
Thin Layer Chromatography (TLC) apparatus (silica gel plates, developing chamber, UV lamp)
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 0.1 mol of ethyl acetate in 100 mL of absolute ethanol.
-
Addition of Reagent: To this solution, add 0.2 mol of hydrazine hydrate (80% solution) dropwise while stirring.
-
Reflux: Heat the reaction mixture to reflux using a heating mantle and maintain it for 4-6 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored using Thin Layer Chromatography (TLC). Spot a small aliquot of the reaction mixture on a silica gel plate alongside the starting ethyl acetate. A suitable mobile phase is a 1:1 mixture of ethyl acetate and hexane. The reaction is complete when the spot corresponding to the starting material disappears.[1]
-
Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 1 hour to facilitate the precipitation of the product.[17]
-
Isolation: Filter the resulting solid precipitate using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.[17]
-
Purification (Optional): The crude product can be purified by recrystallization from ethanol to yield a crystalline solid.[17]
-
Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.[17]
Protocol 2: Green Synthesis of Acetohydrazide from Acetic Acid via Microwave Irradiation
This protocol is based on the principles of green chemistry, utilizing a solvent-free, microwave-assisted method.[15][20]
Materials and Equipment:
-
Acetic acid
-
Hydrazine hydrate (>80% solution)
-
Microwave synthesizer or a domestic microwave oven modified for laboratory use
-
Reaction vessel suitable for microwave synthesis
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum desiccator
Procedure:
-
Reaction Setup: In a microwave-safe reaction vessel, add 0.1 mol of acetic acid and 0.11 mol of hydrazine hydrate. Caution: The reaction can be exothermic.
-
Microwave Irradiation: Place the vessel in the microwave synthesizer and irradiate the mixture for 60-120 seconds at a power of 900 W. The reaction progress can be monitored by observing the formation of a solid product.
-
Cooling and Crystallization: After irradiation, carefully remove the vessel from the microwave and cool it in an ice bath to complete the crystallization of the product.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the product with a small amount of ice-cold water or ethanol to remove any unreacted starting materials.
-
Drying: Dry the product in a vacuum desiccator over a suitable desiccant.
Beyond Tuberculosis: The Expanding Role of Acetohydrazide Derivatives
The versatility of the acetohydrazide scaffold has made it a valuable starting point for the synthesis of a wide range of derivatives with diverse biological activities.[27] The reactive terminal amine group of acetohydrazide readily undergoes condensation reactions with aldehydes and ketones to form hydrazones, which are a prominent class of bioactive compounds.[11]
Recent research has explored acetohydrazide derivatives for a variety of therapeutic applications, including:
-
Antimicrobial agents: Novel acetohydrazide-hydrazone derivatives have shown promising activity against various bacterial and fungal strains.[8]
-
Anticancer agents: Certain 2-oxoindoline-based acetohydrazides have demonstrated notable cytotoxicity toward several human cancer cell lines.[28]
-
Antidiabetic agents: In silico studies have identified azo-acetohydrazide derivatives as potential alpha-glucosidase inhibitors for the treatment of type 2 diabetes.[29]
-
Organic Synthesis: Acetohydrazide also serves as a dual-role reagent in palladium-catalyzed C(sp³)–H acetoxylation of aldehydes, acting as both a directing group and a protecting group.[30]
Conclusion and Future Perspectives
From its origins in the foundational studies of nitrogen chemistry to its serendipitous entry into the world of medicine, the journey of acetohydrazide and its parent compounds is a testament to the interconnectedness of chemical disciplines. What began as a curiosity-driven exploration has yielded life-saving drugs and versatile synthetic tools.
Today, acetohydrazide continues to be a compound of significant interest. The evolution of its synthesis towards greener, more sustainable methods reflects the maturation of chemical manufacturing. Its role as a scaffold for the development of new therapeutic agents against a backdrop of growing antibiotic resistance and the need for novel cancer and diabetes treatments ensures its continued relevance.
For the researchers, scientists, and drug development professionals who are the audience of this guide, the story of acetohydrazide serves as both a practical resource and an inspiration. It underscores the importance of understanding the fundamental chemistry of a molecule, the value of interdisciplinary research, and the potential for even the simplest of compounds to have a profound and lasting impact on science and society. The future of acetohydrazide chemistry is bright, with ongoing research promising to unlock new applications and further refine our ability to harness the power of this versatile molecule.
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The Strategic Role of Fluorine in Enhancing the Bioactivity of Phenylamino Acetohydrazides: A Technical Guide
This guide provides an in-depth exploration of the pivotal role of fluorine substitution in modulating the biological activity of phenylamino acetohydrazides. We will delve into the synthetic rationale, mechanistic underpinnings, and practical applications of this strategic fluorination, offering valuable insights for researchers and professionals in drug discovery and development.
Phenylamino Acetohydrazides: A Privileged Scaffold in Medicinal Chemistry
Phenylamino acetohydrazides represent a versatile class of compounds possessing a core structure amenable to diverse chemical modifications. This scaffold has been extensively investigated for a range of biological activities, primarily focusing on its antimicrobial and anticonvulsant potential. The inherent reactivity of the hydrazide moiety allows for the facile synthesis of a wide array of derivatives, making it an attractive starting point for the development of novel therapeutic agents. Hydrazones, a prominent class of derivatives, are known to possess a broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects.
The Unique Influence of Fluorine in Drug Design
The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[1] This is due to fluorine's unique properties, including its small size, high electronegativity, and the strength of the carbon-fluorine bond.[2] Strategic fluorination can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile in several ways:
-
Metabolic Stability: The high bond energy of the C-F bond makes it resistant to metabolic cleavage by cytochrome P450 enzymes, thereby increasing the metabolic stability and half-life of a drug.[3]
-
Lipophilicity and Permeability: Fluorine substitution can significantly increase the lipophilicity of a molecule, which can enhance its ability to cross biological membranes, including the blood-brain barrier.[4] This is a critical factor for drugs targeting the central nervous system.
-
Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions with biological targets, such as hydrogen bond acceptance and dipole-dipole interactions, potentially increasing binding affinity and potency.[1][5]
-
Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule, potentially locking it into a bioactive conformation for optimal target engagement.
Fluorine's Impact on the Bioactivity of Phenylamino Acetohydrazides: A Mechanistic Perspective
The strategic incorporation of fluorine into the phenylamino acetohydrazide scaffold can potentiate its inherent biological activities. The following sections explore the specific effects of fluorination on the antimicrobial and anticonvulsant properties of these compounds.
Enhancing Antimicrobial Potency
The antimicrobial activity of phenylamino acetohydrazide derivatives is often attributed to their ability to interfere with essential cellular processes in microorganisms. The introduction of fluorine can amplify this activity through several mechanisms:
-
Increased Membrane Permeability: The enhanced lipophilicity imparted by fluorine can facilitate the passage of the compound across the microbial cell membrane, leading to higher intracellular concentrations.
-
Inhibition of Key Enzymes: Fluorinated derivatives may exhibit stronger inhibition of essential microbial enzymes. For example, some hydrazide-based compounds are known to inhibit enzymes involved in cell wall synthesis or DNA replication.[6]
-
Disruption of Cellular Respiration: Some fluorinated compounds have been shown to interfere with the electron transport chain, disrupting cellular respiration and leading to microbial cell death.
A study on N-(4-fluoro-2-(phenylamino)phenyl)-pyrazole-4-carboxamides demonstrated the potent antifungal activity of these fluorinated compounds, particularly against Rhizoctonia solani.[7] The fluorinated derivatives exhibited significantly lower EC50 values compared to the non-fluorinated counterparts, highlighting the positive impact of fluorine on antifungal potency.
Modulating Anticonvulsant Activity
Phenylamino acetohydrazide derivatives have also shown promise as anticonvulsant agents. The mechanism of action for many anticonvulsants involves the modulation of ion channels, such as voltage-gated sodium channels, or enhancement of GABAergic neurotransmission. Fluorination can enhance anticonvulsant activity by:
-
Improved Blood-Brain Barrier Penetration: The increased lipophilicity of fluorinated compounds is particularly advantageous for anticonvulsants, as it facilitates their entry into the central nervous system where they exert their effects.
-
Enhanced Target Binding: The electronegativity of fluorine can lead to more potent interactions with the amino acid residues of target ion channels or receptors, resulting in enhanced modulation of neuronal excitability.
-
Structure-Activity Relationship Insights: Studies on phenylmethylenehydantoins have shown that substitution with a trifluoromethyl group on the phenyl ring results in good anticonvulsant activity in the maximal electroshock seizure (MES) assay.[8][9]
Synthesis of Fluorinated Phenylamino Acetohydrazides: A Step-by-Step Protocol
The synthesis of fluorinated phenylamino acetohydrazides typically involves a multi-step process. The following is a general protocol for the synthesis of a representative compound, 2-(4-fluorophenylamino)acetohydrazide.
Experimental Protocol: Synthesis of 2-(4-fluorophenylamino)acetohydrazide
Step 1: Synthesis of Ethyl 2-(4-fluorophenylamino)acetate
-
To a solution of 4-fluoroaniline (1.0 eq.) in a suitable solvent such as acetone or ethanol, add anhydrous potassium carbonate (1.5 eq.).
-
To this suspension, add ethyl chloroacetate (1.1 eq.) dropwise with stirring.
-
Reflux the reaction mixture for 6-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and filter to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ethyl 2-(4-fluorophenylamino)acetate.
-
Purify the crude product by column chromatography or recrystallization.
Step 2: Synthesis of 2-(4-fluorophenylamino)acetohydrazide
-
Dissolve the purified ethyl 2-(4-fluorophenylamino)acetate (1.0 eq.) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (2.0 eq.) dropwise to the solution with stirring.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.[10]
-
After completion, cool the reaction mixture in an ice bath to precipitate the product.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield 2-(4-fluorophenylamino)acetohydrazide.
Caption: Synthetic workflow for 2-(4-fluorophenylamino)acetohydrazide.
Bioactivity Evaluation: Standardized Protocols
To assess the biological activity of the synthesized fluorinated phenylamino acetohydrazides, standardized in vitro and in vivo assays are employed.
Antimicrobial Activity Assay (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against various microbial strains.
Experimental Protocol: Broth Microdilution Assay
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium.
-
Serial Dilution: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[11]
Anticonvulsant Activity Assay (Maximal Electroshock Seizure - MES Test)
The MES test is a widely used animal model to screen for anticonvulsant activity.
Experimental Protocol: Maximal Electroshock Seizure (MES) Test
-
Animal Model: Use adult male mice or rats.
-
Compound Administration: Administer the test compound intraperitoneally (i.p.) or orally (p.o.) at various doses.
-
Induction of Seizure: At the time of peak effect of the compound, induce a seizure by delivering a high-frequency electrical stimulus through corneal or auricular electrodes.
-
Observation: Observe the animals for the presence or absence of the tonic hind limb extension phase of the seizure.
-
Determination of ED50: The effective dose 50 (ED50) is the dose of the compound that protects 50% of the animals from the tonic hind limb extension.[8][12]
Structure-Activity Relationship (SAR) and Data Analysis
The systematic evaluation of a series of fluorinated phenylamino acetohydrazides allows for the elucidation of structure-activity relationships (SAR). This involves correlating the structural modifications with the observed biological activity.
Caption: Key factors influencing the SAR of fluorinated phenylamino acetohydrazides.
Table 1: Comparative Antimicrobial Activity of Fluorinated vs. Non-fluorinated Hydrazone Derivatives
| Compound | Fluorine Substitution | Test Organism | MIC (µg/mL) | Reference |
| 1a | None | Staphylococcus aureus | >100 | [13] |
| 1b | 4-Fluoro | Staphylococcus aureus | 31.25 | [13] |
| 2a | None | Candida albicans | 62.5 | [13] |
| 2b | 4-Fluoro | Candida albicans | 7.81 | [13] |
Table 2: Comparative Anticonvulsant Activity of Fluorinated vs. Non-fluorinated Phenylmethylenehydantoins
| Compound | Fluorine Substitution | MES Test ED50 (mg/kg) | Reference |
| 3a | None | >100 | [8] |
| 3b | 4-Trifluoromethyl | 90 | [8] |
Conclusion and Future Directions
The strategic incorporation of fluorine into the phenylamino acetohydrazide scaffold is a powerful strategy for enhancing its antimicrobial and anticonvulsant activities. The unique properties of fluorine can favorably modulate the pharmacokinetic and pharmacodynamic properties of these compounds, leading to improved potency and efficacy. Further research in this area should focus on the synthesis and evaluation of a wider range of fluorinated derivatives to establish more comprehensive structure-activity relationships. Additionally, mechanistic studies are warranted to fully elucidate the molecular targets and modes of action of these promising compounds. The insights gained from such studies will be invaluable for the rational design and development of novel, highly effective therapeutic agents based on the fluorinated phenylamino acetohydrazide scaffold.
References
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Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation - PubMed. Available at: [Link]
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Synthesis of 2-phenylamino-thiazole derivatives as antimicrobial agents - ResearchGate. Available at: [Link]
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Synthesis, Characterization and Antimicrobial Activities of Hydrazone Ligands Derived from 2-(phenylamino)acetohydrazide and Their Metal Complexes - ResearchGate. Available at: [Link]
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Design, synthesis, and anticonvulsant activity of N-phenylamino derivatives of 3,3-dialkyl-pyrrolidine-2,5-diones and hexahydro-isoindole-1,3-diones - PubMed. Available at: [Link]
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Discovery of N-(4-fluoro-2-(phenylamino)phenyl)-pyrazole-4-carboxamides as potential succinate dehydrogenase inhibitors - PubMed. Available at: [Link]
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Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PubMed Central. Available at: [Link]
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Solvent-free synthesis, characterization and antimicrobial activity of complexes of 2-hydroxybenzoic acid hydrazide with some M( - Der Pharma Chemica. Available at: [Link]
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Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation | Request PDF - ResearchGate. Available at: [Link]
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Anticonvulsant activity of phenylmethylenehydantoins: a structure-activity relationship study. Available at: [Link]
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Structure-activity relationships of phenytoin-like anticonvulsant drugs - PubMed. Available at: [Link]
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The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids - PMC - NIH. Available at: [Link]
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Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PubMed Central. Available at: [Link]
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Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics - MDPI. Available at: [Link]
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Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric - MDPI. Available at: [Link]
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (URL not available)
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Anticonvulsant Activity of Phenylmethylenehydantoins: A Structure-Activity Relationship Study - ResearchGate. Available at: [Link]
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Fluorinated phenylalanines: synthesis and pharmaceutical applications - PubMed. Available at: [Link]
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Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents - MDPI. Available at: [Link]
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Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC - NIH. Available at: [Link]
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The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors - MDPI. Available at: [Link]
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Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields - PubMed Central. Available at: [Link]
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Synthesis and antimicrobial activity evaluation of new hydrazide-hydrazones derived from 1,2,4-triazole - DergiPark. Available at: [Link]
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SYNTHESIS AND SPECTRAL STUDY OF 2-(4-{[(SUBSTITUTEDPHENYL)IMINO]METHYL}PHENOXY)ACETO HYDRAZIDE | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available at: [Link]
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An Insight into Fluorinated Imines and Hydrazones as Antibacterial Agents - MDPI. Available at: [Link]
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Synthesis, characterization and preliminary antimicrobial study of some new phthalimide phenyl hydrazide derivatives - F1000Research. Available at: [Link]
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Synthesis and investigation of anti-inflammatory and anticonvulsant activities of novel coumarin-diacylated hydrazide derivatives - Arabian Journal of Chemistry. Available at: [Link]
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Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides - PubMed. Available at: [Link]
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Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - NIH. Available at: [Link]
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Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides - RSC Publishing. Available at: [Link]
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Fluorine in the Pharmaceutical Industry: FDA-Approved Fluorine-Containing Drugs in 2024 - PubMed. Available at: [Link]
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Review: Structure-Activity Relationship of Antimicrobial Peptoids - MDPI. Available at: [Link]
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SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF A NEW SERIES OF 2- [(PHENYLAMINO) ACETYL]-2,3-DIHYDROPHTHALAZINE-1,4-DIONE DERIVATIVES - Connect Journals. Available at: [Link]
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Synthesis and Pharmacological Profile of Hydrazide Compounds - Research Journal of Pharmacy and Technology. Available at: [Link]
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Methodological & Application
purification methods for 2-[(4-Fluorophenyl)amino]acetohydrazide
An Application Guide to the Purification of 2-[(4-Fluorophenyl)amino]acetohydrazide
Authored by: A Senior Application Scientist
Abstract
This technical guide provides detailed methodologies and expert insights into the purification of this compound, a key intermediate in pharmaceutical synthesis. We move beyond simple procedural lists to explain the fundamental principles behind each purification technique, ensuring researchers can adapt and troubleshoot effectively. This document outlines three primary purification strategies: recrystallization, column chromatography, and acid-base extraction. Each section includes step-by-step protocols, data-driven recommendations for solvent and reagent selection, and workflow diagrams for enhanced clarity. The objective is to equip researchers, scientists, and drug development professionals with a robust framework for obtaining high-purity this compound, a critical prerequisite for successful downstream applications.
Introduction and Impurity Profile
This compound (Molecular Formula: C₈H₁₀FN₃O, Molecular Weight: 183.18 g/mol ) is a versatile building block in medicinal chemistry.[1][2] Its purity is paramount, as contaminants can lead to unwanted side reactions, compromised biological activity, and difficulties in structural elucidation of final compounds.
The most common route to synthesizing this compound is the hydrazinolysis of a corresponding ester, such as ethyl 2-[(4-fluorophenyl)amino]acetate, with hydrazine hydrate.[3] This reaction, while efficient, introduces a predictable set of potential impurities that must be addressed:
-
Unreacted Starting Materials: Residual ethyl 2-[(4-fluorophenyl)amino]acetate and excess hydrazine hydrate.
-
Side-Products: Diacyl derivatives formed by the reaction of two molecules of the ester with one molecule of hydrazine.
-
Solvent and Reagents: Residual solvents (e.g., ethanol) and reagents from the synthesis and workup.
Understanding this impurity profile is the foundation for selecting an appropriate and efficient purification strategy.
Physicochemical Properties and Method Selection
The structure of this compound—featuring a secondary aniline amine, a hydrazide moiety (-CONHNH₂), and an aromatic ring—defines it as a polar molecule. This polarity governs its solubility and chromatographic behavior, which are key to its purification.
| Property | Value / Description | Source |
| Molecular Formula | C₈H₁₀FN₃O | [1] |
| Molecular Weight | 183.18 g/mol | [1] |
| Appearance | Typically an off-white to pale solid. | Inferred from similar compounds |
| Polarity | High, due to N-H and C=O bonds capable of hydrogen bonding. | Chemical principles |
| Solubility | Expected to be soluble in polar protic solvents like ethanol and methanol, and sparingly soluble in less polar solvents like dichloromethane or ethyl acetate. Low solubility in nonpolar solvents like hexanes. | Inferred from similar compounds[3][4] |
| Acid/Base Nature | The secondary aniline and hydrazide groups are basic and can be protonated by acids. | Chemical principles |
Based on these properties, three primary purification methods are recommended. The choice depends on the scale of the reaction, the nature of the impurities, and the desired final purity.
Method 1: Recrystallization
Principle: Recrystallization is the gold standard for purifying solid compounds. It operates on the principle of differential solubility. An ideal solvent will dissolve the crude product completely at an elevated temperature but only sparingly at a low temperature. Impurities should either be insoluble at high temperatures (and can be filtered off hot) or remain soluble at low temperatures (and stay in the mother liquor). For aromatic hydrazides, polar protic solvents are often excellent choices.[4][5]
Protocol 3.1: Solvent Screening
To identify the optimal recrystallization solvent, screen several candidates on a small scale.
| Solvent | Polarity | Rationale & Expected Outcome |
| Ethanol | Polar Protic | Often an excellent choice for hydrazides, providing good solubility when hot and lower solubility when cold.[3][4] |
| Methanol | Polar Protic | More polar than ethanol; may be too effective a solvent, leading to lower recovery. |
| Isopropanol | Polar Protic | Less polar than ethanol; may show lower solubility, potentially improving yield. |
| Water | High Polarity | May be used as an anti-solvent in combination with a more soluble solvent like ethanol. |
| Ethyl Acetate | Polar Aprotic | Moderate polarity; worth screening, but may not be as effective as alcohols. |
Protocol 3.2: Step-by-Step Recrystallization
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol).
-
Heating: Gently heat the mixture on a hot plate with stirring. Add more solvent in small portions until the solid completely dissolves. Avoid adding excess solvent, as this will reduce the final yield.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Slow cooling is crucial for the formation of large, pure crystals.
-
Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to a constant weight.[3]
Diagram 3.1: Recrystallization Workflow
Sources
using 2-[(4-Fluorophenyl)amino]acetohydrazide to synthesize pyrazoles
Application Note & Protocol Guide
Topic: Strategic Synthesis of Biologically Relevant Pyrazoles utilizing 2-[(4-Fluorophenyl)amino]acetohydrazide
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Senior Application Scientist: Dr. Gemini
Foreword: The Strategic Value of Fluorinated N-Aryl Pyrazoles
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural core of numerous approved drugs, including blockbuster kinase inhibitors and anti-inflammatory agents.[1][2] Its prevalence stems from its unique electronic properties and its ability to act as a versatile scaffold for establishing critical binding interactions with biological targets.[3][4] The strategic introduction of a fluorine atom, particularly on an aryl substituent, can profoundly enhance a molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile.[5]
This guide provides a detailed exploration of the synthesis of novel pyrazole derivatives using this compound as a key starting material. This precursor is particularly valuable as it introduces a flexible, fluorinated N-arylacetamide side chain at the N1 position of the pyrazole ring, a motif of significant interest for developing next-generation therapeutics. We will dissect the underlying reaction mechanism, provide a robust, step-by-step experimental protocol, and offer expert insights into the causality behind critical procedural choices.
Core Reaction Principle: The Knorr Pyrazole Synthesis and its Analogs
The synthesis of pyrazoles from a hydrazine derivative and a 1,3-dicarbonyl compound is a classic and highly reliable cyclocondensation reaction, often referred to as the Knorr pyrazole synthesis.[6] This method forms the foundation of our protocol. The reaction proceeds through a well-defined pathway involving initial condensation to form a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the stable, aromatic pyrazole ring.
Mechanistic Pathway
The reaction between this compound and a 1,3-dicarbonyl compound (e.g., acetylacetone) can be mechanistically summarized as follows:
-
Initial Nucleophilic Attack: The terminal, more nucleophilic nitrogen atom (-NH₂) of the acetohydrazide attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound.
-
Formation of Hemiaminal & Dehydration: A hemiaminal intermediate is formed, which rapidly loses a molecule of water to yield a stable hydrazone intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazide moiety then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon, forming a five-membered heterocyclic ring.
-
Final Dehydration (Aromatization): A final dehydration step occurs, leading to the formation of a double bond within the ring and the creation of the thermodynamically stable aromatic pyrazole system.
The overall transformation is robust and typically proceeds in high yield, driven by the formation of the stable aromatic core.
Caption: Generalized mechanism for pyrazole synthesis.
Detailed Experimental Protocol
This section provides a field-proven, step-by-step methodology for the synthesis of 2-((4-fluorophenyl)amino)-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-one .
Materials and Reagents
| Reagent | Chemical Formula | Mol. Weight ( g/mol ) | Moles (mmol) | Equiv. |
| This compound | C₈H₁₀FN₃O | 183.18 | 10.0 | 1.0 |
| Acetylacetone (2,4-Pentanedione) | C₅H₈O₂ | 100.12 | 11.0 | 1.1 |
| Glacial Acetic Acid | CH₃COOH | 60.05 | - | Solvent |
| Ethanol (95%) | C₂H₅OH | 46.07 | - | Recrystallization |
| Deionized Water | H₂O | 18.02 | - | Work-up |
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.83 g, 10.0 mmol).
-
Dissolution: Add 20 mL of glacial acetic acid to the flask. Stir the mixture at room temperature until the hydrazide is fully dissolved. The acetic acid serves as both the solvent and an acid catalyst for the condensation steps.
-
Reagent Addition: To the stirring solution, add acetylacetone (1.10 g, 1.13 mL, 11.0 mmol) dropwise over 2-3 minutes using a pipette. An initial mild exotherm may be observed.
-
Reaction: Heat the reaction mixture to reflux (approximately 118 °C) using a heating mantle. Maintain a gentle reflux for 4-6 hours.[7]
-
Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 2:1 Hexane:Ethyl Acetate). Spot the starting material and the reaction mixture side-by-side. The reaction is complete when the starting hydrazide spot has been consumed.
-
Work-up and Isolation: After completion, allow the reaction mixture to cool to room temperature. Slowly pour the cooled solution into a beaker containing 150 mL of ice-cold water while stirring vigorously. The product will precipitate as a solid. This step is crucial as the organic product is insoluble in cold aqueous media.
-
Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid cake with two portions of cold deionized water (2 x 25 mL) to remove residual acetic acid and other water-soluble impurities.
-
Drying: Dry the crude product either in a vacuum oven at 50-60 °C or by air-drying to a constant weight.
Purification
-
Recrystallization: Transfer the crude solid to a 250 mL Erlenmeyer flask. Add a minimal amount of hot 95% ethanol (start with ~50 mL) to dissolve the solid completely. If necessary, gently heat the mixture on a hot plate.
-
Crystallization: Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Final Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry thoroughly under vacuum.
Characterization of the Final Product
The identity and purity of the synthesized 2-((4-fluorophenyl)amino)-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-one should be confirmed using standard analytical techniques:
-
¹H NMR: Expect characteristic signals for the two methyl groups on the pyrazole ring, the methylene protons of the acetyl linker, the aromatic protons of the fluorophenyl ring, and the NH proton.
-
¹³C NMR: Confirm the presence of all unique carbon atoms.
-
FT-IR: Look for characteristic absorption bands, including C=O stretching (amide), N-H stretching, and C-F stretching.
-
Mass Spectrometry: Determine the molecular weight of the compound to confirm the expected molecular formula (C₁₃H₁₄FN₃O).
Experimental Workflow and Logic
The entire process, from initial setup to final analysis, follows a logical and self-validating sequence designed for efficiency and purity.
Caption: End-to-end experimental workflow for pyrazole synthesis.
Concluding Remarks for the Research Professional
The protocol detailed herein provides a reliable and scalable method for the synthesis of 1-{[1-(4-fluorophenyl)amino]acetyl}-substituted pyrazoles. This synthetic strategy is not limited to acetylacetone; a diverse library of analogs can be generated by substituting other 1,3-dicarbonyl compounds, including β-ketoesters and β-diketones with different substituents.[8][9] The resulting fluorinated pyrazole derivatives are high-value scaffolds for screening in drug discovery programs, particularly in the fields of oncology, inflammation, and infectious diseases, where pyrazole-based compounds have already demonstrated significant therapeutic potential.[4][5][10][11]
References
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Pyrazole synthesis - Organic Chemistry Portal . (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
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Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry . (n.d.). GalChimia. Retrieved January 17, 2026, from [Link]
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Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates . (2023). Euro-Mediterranean Journal for Environmental Integration. Retrieved January 17, 2026, from [Link]
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SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES . (n.d.). Connect Journals. Retrieved January 17, 2026, from [Link]
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Reactivity of 2-((3-Cyano-4-(4-Fluorophenyl)-6-(Naphthalen-2-yl)Pyridin-2-yl)Oxy)Acetohydrazide Toward Some Reagents for Preparing a Promising Anticancer Agents and Molecular Docking Study . (2024). Chemistry & Biodiversity. Retrieved January 17, 2026, from [Link]
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SYNTHESIS AND BIOLOGICAL EVALUATION OF PYRAZOLE DERIVATIVES (4-CHLOROPHENYL)-3-(4-AMINO) PHENYL) . (2022). Neuroquantology. Retrieved January 17, 2026, from [Link]
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5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole . (2022). Molbank. Retrieved January 17, 2026, from [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review . (2017). Molecules. Retrieved January 17, 2026, from [Link]
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Synthesis and Biological Evaluation of Some Pyrazole-based Mannich Bases . (2018). Research Journal of Pharmacy and Technology. Retrieved January 17, 2026, from [Link]
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Pyrazole: an Emerging Privileged Scaffold in Drug Discovery . (2023). Future Medicinal Chemistry. Retrieved January 17, 2026, from [Link]
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Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents . (2022). ACS Omega. Retrieved January 17, 2026, from [Link]
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Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics . (2022). Molecules. Retrieved January 17, 2026, from [Link]
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Multicomponent Reactions, Solvent-Free Synthesis of 2-Amino-4-aryl-6-substituted Pyridine-3,5-dicarbonitrile Derivatives, and Corrosion Inhibitors Evaluation . (2018). ResearchGate. Retrieved January 17, 2026, from [Link]
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Application Notes and Protocols for the Synthesis of 1,3,4-Oxadiazole Derivatives from 2-[(4-Fluorophenyl)amino]acetohydrazide
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide details the synthetic transformation of 2-[(4-Fluorophenyl)amino]acetohydrazide into various functionalized 1,3,4-oxadiazole derivatives. The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, recognized for its broad pharmacological potential, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2][3][4] This document provides researchers, scientists, and drug development professionals with a selection of robust and versatile protocols for accessing key 1,3,4-oxadiazole intermediates. The methodologies covered include cyclization with carbon disulfide to yield 2-thiol derivatives, conversion to 2-amino analogues, and the oxidative cyclization of intermediate acylhydrazones. Each protocol is presented with detailed, step-by-step instructions, mechanistic insights, and guidance on product characterization.
Strategic Overview: Pathways to 1,3,4-Oxadiazoles
The synthesis of 1,3,4-oxadiazoles from hydrazides is a cornerstone of heterocyclic chemistry.[5] The general strategy involves the reaction of a hydrazide with a one-carbon synthon, which facilitates the dehydrative cyclization to form the aromatic oxadiazole ring. The choice of this one-carbon component dictates the nature of the substituent at the 2-position of the resulting heterocycle, providing access to a diverse range of derivatives.
This guide focuses on three principal pathways originating from this compound:
-
Method A: Cyclization with Carbon Disulfide: A reliable method for the synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols. These thiol derivatives are valuable intermediates for further functionalization.[1]
-
Method B: Cyclization with Cyanogen Bromide: This pathway provides direct access to 2-amino-5-substituted-1,3,4-oxadiazoles, a class of compounds with significant biological interest.
-
Method C: Oxidative Cyclization of Acylhydrazones: A two-step approach involving the initial condensation of the hydrazide with an aldehyde to form an acylhydrazone, followed by an oxidative ring closure to yield 2,5-disubstituted 1,3,4-oxadiazoles.[6][7]
Synthesis of Starting Material: this compound
The successful synthesis of the target oxadiazoles begins with the preparation of high-purity this compound. This is typically achieved through the hydrazinolysis of the corresponding ethyl ester.
Protocol 0: Synthesis of this compound
Principle: This reaction involves the nucleophilic acyl substitution of the ethoxy group of ethyl 2-[(4-fluorophenyl)amino]acetate by hydrazine hydrate. The reaction is typically carried out in an alcoholic solvent and driven to completion by refluxing.
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 2-[(4-fluorophenyl)amino]acetate (10.0 g, 50.7 mmol) and ethanol (100 mL).
-
Addition of Hydrazine: While stirring, add hydrazine hydrate (80% solution, 7.9 g, 126.8 mmol, 2.5 equivalents) dropwise to the solution at room temperature.
-
Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (1:1).
-
Work-up: After completion, cool the reaction mixture to room temperature and reduce the solvent volume to approximately 20 mL under reduced pressure.
-
Precipitation: Pour the concentrated solution into 100 mL of ice-cold distilled water with stirring. A white solid precipitate should form.
-
Isolation and Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water (3 x 30 mL), and dry under vacuum at 50 °C. The crude product can be recrystallized from ethanol to yield pure this compound as a white crystalline solid.[7][8]
Expected Yield: 80-90% CAS Number: 710-31-6[8]
Detailed Protocols for 1,3,4-Oxadiazole Synthesis
Protocol 1: Synthesis of 5-(((4-fluorophenyl)amino)methyl)-1,3,4-oxadiazole-2-thiol
Principle: This method involves the reaction of the hydrazide with carbon disulfide in a basic medium. The reaction proceeds through the formation of a dithiocarbazate salt, which then undergoes intramolecular cyclization with the elimination of water and hydrogen sulfide to afford the oxadiazole-2-thiol.[1]
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (1.83 g, 10.0 mmol) and potassium hydroxide (0.67 g, 12.0 mmol) in absolute ethanol (40 mL).
-
Addition of Carbon Disulfide: Cool the mixture in an ice bath and add carbon disulfide (0.91 g, 12.0 mmol, 0.72 mL) dropwise over 15 minutes with vigorous stirring.
-
Reflux: After the addition is complete, allow the mixture to stir at room temperature for 1 hour, then heat to reflux for 10-12 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture and reduce the solvent volume by half using a rotary evaporator.
-
Acidification: Pour the concentrated mixture into 100 mL of ice-cold water and acidify to pH 5-6 with dilute hydrochloric acid.
-
Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold water until the filtrate is neutral, and dry the solid under vacuum. The crude product can be recrystallized from ethanol.
Characterization Data (Expected):
-
FTIR (cm⁻¹): ~3200-3100 (N-H stretch), ~1600 (C=N stretch), ~1250 (C=S stretch).
-
¹H NMR (DMSO-d₆, δ ppm): Signals corresponding to the aminomethyl protons, the fluorophenyl aromatic protons, and a broad singlet for the N-H proton. The thiol proton may be broad or exchangeable.
-
Mass Spectrometry: A molecular ion peak corresponding to the expected molecular weight of C₉H₈FN₃OS (225.24 g/mol ).
Protocol 2: Synthesis of 5-(((4-fluorophenyl)amino)methyl)-1,3,4-oxadiazol-2-amine
Principle: This synthesis involves the reaction of the hydrazide with cyanogen bromide in a suitable solvent. The reaction proceeds via the formation of an intermediate which undergoes intramolecular cyclization to yield the 2-amino-1,3,4-oxadiazole.
-
Reaction Setup: Dissolve this compound (1.83 g, 10.0 mmol) in methanol (50 mL) in a 100 mL round-bottom flask.
-
Addition of Cyanogen Bromide: Add a solution of cyanogen bromide (1.16 g, 11.0 mmol) in methanol (10 mL) dropwise to the stirred hydrazide solution at room temperature. Caution: Cyanogen bromide is highly toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours.
-
Neutralization: Neutralize the reaction mixture with an aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Isolation: The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with water, and dry. Recrystallize from an appropriate solvent like ethanol or an ethanol/water mixture.
Protocol 3: Synthesis of 2-(((4-fluorophenyl)amino)methyl)-5-aryl-1,3,4-oxadiazole via Oxidative Cyclization
Principle: This two-step protocol first involves the formation of an N-acylhydrazone intermediate by condensing the hydrazide with an aromatic aldehyde. The subsequent step is the oxidative cyclization of the acylhydrazone to the 1,3,4-oxadiazole using an oxidizing agent.[6]
Step 1: Synthesis of the Acylhydrazone Intermediate
-
Reaction Setup: Dissolve this compound (1.83 g, 10.0 mmol) in ethanol (30 mL) in a 100 mL round-bottom flask. Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Aldehyde Addition: Add the desired aromatic aldehyde (10.0 mmol) to the solution.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. The formation of a precipitate indicates the formation of the acylhydrazone.
-
Isolation: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. The product is often pure enough for the next step without further purification.
Step 2: Oxidative Cyclization to the 1,3,4-Oxadiazole
-
Reaction Setup: Suspend the acylhydrazone (5.0 mmol) from Step 1 in glacial acetic acid (20 mL).
-
Oxidant Addition: Add a solution of bromine (0.88 g, 5.5 mmol) in acetic acid (5 mL) dropwise while stirring. Alternatively, other oxidizing agents like iodine in the presence of a base can be used.[6]
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours.
-
Work-up: Pour the reaction mixture into ice-cold water.
-
Neutralization and Isolation: Neutralize with a saturated solution of sodium bicarbonate. Collect the precipitated solid by filtration, wash with water, and dry. Purify by recrystallization from a suitable solvent.
Data Summary
| Method | Key Reagents | Product Type | Advantages | Disadvantages |
| Protocol 1 | Carbon Disulfide, KOH | 5-substituted-1,3,4-oxadiazole-2-thiol | Readily available and inexpensive reagents; product is a versatile intermediate. | Use of flammable and toxic carbon disulfide; requires reflux. |
| Protocol 2 | Cyanogen Bromide | 2-amino-5-substituted-1,3,4-oxadiazole | Direct route to amino-substituted oxadiazoles. | Cyanogen bromide is highly toxic. |
| Protocol 3 | Aromatic Aldehyde, Oxidizing Agent (e.g., Br₂) | 2,5-disubstituted-1,3,4-oxadiazole | Allows for diversity at the 5-position of the oxadiazole ring. | Two-step process; requires handling of oxidizing agents. |
Conclusion
The protocols outlined in this guide provide a robust framework for the synthesis of diverse 1,3,4-oxadiazole derivatives from this compound. By selecting the appropriate cyclization agent or synthetic strategy, researchers can access a variety of functionalized oxadiazoles that serve as valuable building blocks in drug discovery and materials science. The choice of method will depend on the desired substituent at the 2-position of the oxadiazole ring and the laboratory's capabilities for handling specific reagents. Careful execution of these protocols, coupled with standard characterization techniques, will enable the reliable production of these important heterocyclic compounds.
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Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022). Journal of Chemical Reviews, 4(3), 255-277. [Link]
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This compound. PubChem. [Link]
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SYNTHESIS OF N-{[5-(2,4-DICHLOROPHENYL)-1, 3, 4-OXADIAZOL- 2-YL] METHYL} AMINE DERIVATIVES AS ANTICANCER PRECURSORS. (2014). International Journal of Pharmacy and Pharmaceutical Sciences, 6(8), 11-15. [Link]
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Hydrazides: An Important Tool for the Synthesis of 1,3,4-oxadiazole. Bentham Science. [Link]
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Evaluating the Anticancer Potential of 2-[(4-Fluorophenyl)amino]acetohydrazide Derivatives: Methodologies and Interpretive Frameworks
An Application Guide for Researchers
Abstract: The hydrazide-hydrazone scaffold is a recognized pharmacophore in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including anticancer effects.[1][2] This application note provides a comprehensive, methodology-driven guide for researchers evaluating the anticancer properties of a specific chemical series: 2-[(4-Fluorophenyl)amino]acetohydrazide derivatives. We move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and logical evaluative cascade. This document outlines an integrated approach, beginning with broad cytotoxicity screening and progressing to key mechanistic assays, including the assessment of apoptosis induction and cell cycle perturbation. The protocols herein are designed to be self-validating through the inclusion of appropriate controls, providing a trustworthy framework for drug development professionals.
Introduction: The Rationale for a Structured Evaluation
The initial phase in the preclinical assessment of any novel chemical entity involves determining its cytotoxic potential.[3] For derivatives of this compound, a structured in vitro testing funnel is essential to efficiently identify promising lead compounds. A multi-assay approach is critical; relying on a single endpoint can be misleading, as different assays measure distinct cellular phenomena.[4] For instance, an MTT assay quantifies metabolic activity, which is an indirect measure of viability, while an SRB assay measures total protein biomass.[5]
This guide details a three-stage workflow:
-
Primary Cytotoxicity Screening: To determine the dose-dependent inhibitory effects and calculate the half-maximal inhibitory concentration (IC50).
-
Apoptosis Induction Analysis: To investigate if the observed cytotoxicity is mediated through programmed cell death, a desirable mechanism for anticancer agents.[6]
-
Cell Cycle Perturbation Analysis: To determine if the compounds disrupt normal cell division, another key anticancer mechanism.[7][8]
This structured approach ensures that resources are focused on compounds that not only kill cancer cells but do so through well-defined and therapeutically relevant biological pathways.
Section 1: Primary Cytotoxicity Screening
The objective of this initial stage is to quantify the cytotoxic potency of the derivatives across a panel of relevant human cancer cell lines. We recommend using cell lines from diverse tissue origins (e.g., breast, lung, colon) to identify broad-spectrum activity or potential tissue specificity.[9][10] Two robust, complementary, and widely adopted colorimetric assays are presented: the MTT assay and the Sulforhodamine B (SRB) assay.
Principle of Assays: A Dichotomy of Measurement
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay is predicated on the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells cleave the yellow tetrazolium salt (MTT) into an insoluble purple formazan product.[11] The amount of formazan, quantified spectrophotometrically after solubilization, is directly proportional to the number of metabolically active cells.[12]
-
Sulforhodamine B (SRB) Assay: This assay provides a measure of cell density based on total cellular protein content.[5] SRB, a bright pink aminoxanthene dye, binds stoichiometrically to basic amino acid residues of proteins under mildly acidic conditions.[13][14][15] The amount of bound dye, measured after solubilization, is proportional to the total protein mass, and thus, the cell number.[16]
By employing both methods, researchers can gain confidence that the observed effect is due to cell death or growth inhibition, rather than an artifact of metabolic interference which can affect MTT readings.[14]
Figure 1: Workflow for primary cytotoxicity screening using parallel MTT and SRB assays.
Protocol 1.1: MTT Cytotoxicity Assay
Based on protocols from Abcam and ATCC.[17]
1. Cell Seeding:
-
Harvest cancer cells during their exponential growth phase.
-
Perform a cell count and assess viability (e.g., using Trypan Blue). Viability should be >90%.
-
Dilute the cell suspension to an optimized density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium in a 96-well flat-bottom plate.
-
Include wells for "medium only" blanks.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[18][19]
2. Compound Treatment:
-
Prepare a stock solution of the this compound derivative in DMSO.
-
Perform serial dilutions in complete culture medium to create a range of final concentrations (e.g., 0.1 to 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Include "vehicle control" wells treated with medium containing the same final concentration of DMSO.
-
Carefully remove the old medium from the cells and add 100 µL of the medium containing the test compounds, vehicle control, or fresh medium (untreated control).
-
Incubate for an appropriate duration (e.g., 48 or 72 hours).
3. Assay Execution:
-
Add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[9]
-
Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Carefully aspirate the medium.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Place the plate on an orbital shaker for 5-15 minutes to ensure complete solubilization.[4]
4. Data Acquisition:
-
Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader. A reference wavelength of ~630 nm can be used to reduce background noise.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 1.2: SRB Cytotoxicity Assay
Based on protocols from Creative Bioarray and Vichai & Kirtikara.[5][13]
1. Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT protocol.
2. Cell Fixation:
-
After the incubation period, gently add 50-100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well without removing the supernatant.
-
Incubate at 4°C for at least 1 hour to fix the cells to the plate.[4][13]
3. Staining and Washing:
-
Remove the TCA solution and wash the plates five times with slow-running tap water or 1% (v/v) acetic acid.[5][13]
-
Allow the plates to air-dry completely at room temperature.
-
Add 50-100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well.
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye.[14]
4. Data Acquisition:
-
Allow the plates to air-dry completely.
-
Add 100-200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[13]
-
Place the plate on a shaker for 5-10 minutes.
-
Calculate cell viability and IC50 values as described for the MTT assay.
Data Presentation: IC50 Values
Summarize the results in a clear, tabular format. This allows for easy comparison of the potency of different derivatives across multiple cell lines.
| Compound ID | Chemical Modification | IC50 (µM) ± SD |
| MCF-7 (Breast) | ||
| Lead-001 | R = -H | 15.2 ± 1.8 |
| Lead-002 | R = -Cl | 8.7 ± 0.9 |
| Lead-003 | R = -OCH3 | 25.4 ± 3.1 |
| Doxorubicin | Positive Control | 0.9 ± 0.1 |
| Note: Data are for illustrative purposes only. |
Section 2: Elucidating the Mechanism - Apoptosis
Identifying that a compound is cytotoxic is the first step; understanding the mechanism of cell death is crucial. Apoptosis, or programmed cell death, is a preferred mechanism for anticancer drugs as it is a controlled process that avoids inducing inflammation.[6][20] Western blotting is a powerful technique to detect the cleavage and activation of key proteins in the apoptotic cascade.[21][22]
Key Markers of Apoptosis
-
Caspases: These are the primary executioners of apoptosis. Initiator caspases (e.g., Caspase-8, -9) activate executioner caspases (e.g., Caspase-3 , -7). Detection of the cleaved, active form of Caspase-3 is a gold-standard indicator of apoptosis.[22][23]
-
PARP (Poly (ADP-ribose) polymerase): This is a DNA repair enzyme that is a key substrate for active Caspase-3. Cleavage of PARP from its full-length form (~116 kDa) to a smaller fragment (~89 kDa) inactivates the enzyme and is considered a hallmark of apoptosis.[23][24]
Figure 2: Detection of key apoptosis markers by Western Blot.
Protocol 2.1: Western Blotting for Cleaved Caspase-3 and Cleaved PARP
Based on protocols from Abcam and Bio-Rad.[22][23]
1. Protein Extraction:
-
Seed cells in 6-well plates and treat with the derivative at its IC50 and 2x IC50 concentration for a relevant time point (e.g., 24 or 48 hours). Include an untreated and a vehicle control.
-
Harvest cells and wash with cold PBS.
-
Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge at high speed (~14,000 x g) at 4°C to pellet cell debris. Collect the supernatant containing the protein lysate.
2. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard assay (e.g., BCA or Bradford assay) to ensure equal loading.[23]
3. SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
4. Immunoblotting:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for Cleaved Caspase-3 and Cleaved PARP overnight at 4°C with gentle agitation. Use a loading control antibody (e.g., β-actin or GAPDH) to confirm equal protein loading.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
5. Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
6. Interpretation:
-
An increase in the signal intensity of the cleaved forms of Caspase-3 and PARP in the treated samples compared to the controls indicates the induction of apoptosis.[23][25]
Section 3: Elucidating the Mechanism - Cell Cycle Analysis
Many anticancer agents function by disrupting the cell cycle, leading to an accumulation of cells in a specific phase (cell cycle arrest) which can subsequently trigger apoptosis.[7] Flow cytometry is the standard method for analyzing cell cycle distribution. It uses a fluorescent dye, such as Propidium Iodide (PI), which stoichiometrically binds to DNA.[26] The fluorescence intensity of a stained cell is therefore directly proportional to its DNA content, allowing for the differentiation of cells in the G0/G1, S, and G2/M phases of the cell cycle.[27]
Protocol 3.1: Cell Cycle Analysis using Propidium Iodide Staining
Based on protocols from Abcam and the University of Wisconsin.[26]
1. Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with the derivative at its IC50 concentration for a relevant time period (e.g., 24 hours). Include untreated and vehicle controls.
2. Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells to ensure all populations are collected.
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet and, while gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells. This step also permeabilizes the cell membrane.[26][27]
-
Incubate on ice or at -20°C for at least 2 hours (or overnight).
3. Staining:
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining buffer containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL). RNase A is essential to degrade double-stranded RNA, which PI can also bind to, ensuring that the signal comes only from DNA.[26][27]
-
Incubate in the dark at room temperature for 30 minutes or at 4°C overnight.
4. Data Acquisition and Analysis:
-
Analyze the samples on a flow cytometer, collecting fluorescence data on a linear scale.[26]
-
Use appropriate software to generate a DNA content histogram.
-
Gate on the single-cell population to exclude doublets and aggregates, which can be mistaken for G2/M cells.[8]
-
Quantify the percentage of cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases.
5. Interpretation:
-
Compare the cell cycle profiles of treated cells to control cells. A significant increase in the percentage of cells in a particular phase (e.g., G2/M) is indicative of cell cycle arrest at that checkpoint.
Figure 3: Experimental workflow for cell cycle analysis by flow cytometry.
References
-
Sulforhodamine B (SRB) Assay Protocol. Creative Bioarray. [Link]
-
Assaying cell cycle status using flow cytometry. PMC - NIH. [Link]
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Apoptosis assays for quantifying the bioactivity of anticancer drug products. PubMed. [Link]
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Apoptosis Assay Chart. Merck Millipore. [Link]
-
Choosing an Apoptosis Detection Assay. Biocompare. [Link]
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Sulforhodamine B colorimetric assay for cytotoxicity screening. PubMed. [Link]
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The Versatile Precursor: A-to-Z Guide to 2-[(4-Fluorophenyl)amino]acetohydrazide in Heterocyclic Synthesis
Introduction: Unlocking the Potential of a Key Building Block
In the landscape of medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are ubiquitous in pharmaceuticals, agrochemicals, and material science, owing to their diverse biological activities and unique physicochemical properties. A crucial element in the efficient construction of these molecules is the availability of versatile and reactive precursors. 2-[(4-Fluorophenyl)amino]acetohydrazide is one such pivotal starting material, offering a gateway to a multitude of heterocyclic systems.
The strategic incorporation of a 4-fluorophenylamino moiety provides a lipophilic and metabolically stable handle, often enhancing the pharmacological profile of the resulting compounds. The acetohydrazide functional group, with its adjacent nucleophilic nitrogen atoms, is primed for a variety of cyclization reactions, making it an ideal synthon for constructing five- and six-membered heterocyclic rings. This guide provides a comprehensive overview of the synthesis of this compound and its application as a precursor for the synthesis of medicinally relevant heterocyclic compounds, including 1,3,4-oxadiazoles, 1,2,4-triazoles, and pyrazoles.
Part 1: Synthesis of the Precursor: this compound
The synthesis of this compound is a straightforward two-step process, beginning with the N-alkylation of 4-fluoroaniline followed by hydrazinolysis of the resulting ester. This method is reliable and scalable, providing a high-purity precursor for subsequent heterocyclic transformations.
Workflow for the Synthesis of this compound
Caption: Synthetic route to this compound.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of Ethyl 2-[(4-fluorophenyl)amino]acetate
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-fluoroaniline (0.1 mol, 11.11 g) in acetone (100 mL).
-
Addition of Base: Add anhydrous potassium carbonate (0.15 mol, 20.73 g) to the solution. The potassium carbonate acts as a base to neutralize the hydrochloric acid formed during the reaction and facilitates the nucleophilic substitution.
-
Addition of Alkylating Agent: To the stirred suspension, add ethyl chloroacetate (0.11 mol, 13.48 g) dropwise at room temperature. The use of a slight excess of the alkylating agent ensures complete consumption of the starting aniline.
-
Reaction: Heat the reaction mixture to reflux (approximately 56 °C) and maintain for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 7:3).
-
Work-up: After completion of the reaction, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the residue with acetone.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-[(4-fluorophenyl)amino]acetate. The product can be purified by vacuum distillation or recrystallization from ethanol to yield a crystalline solid.
Step 2: Synthesis of this compound
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve ethyl 2-[(4-fluorophenyl)amino]acetate (0.1 mol, 19.72 g) in ethanol (150 mL).
-
Addition of Hydrazine: To this solution, add hydrazine hydrate (80% solution, 0.2 mol, 12.5 g) dropwise with stirring. A two-fold excess of hydrazine hydrate is used to drive the reaction to completion.
-
Reaction: Reflux the reaction mixture for 6-8 hours. The formation of the hydrazide is usually indicated by the formation of a precipitate.
-
Work-up: After the reaction is complete, cool the mixture in an ice bath. The solid product will precipitate out.
-
Purification: Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to afford this compound as a white crystalline solid. The purity can be checked by melting point determination and spectroscopic analysis.
Part 2: Application in the Synthesis of Heterocyclic Compounds
The presence of both a nucleophilic amino group and a hydrazide moiety makes this compound a versatile precursor for a variety of cyclization reactions.
A. Synthesis of 1,3,4-Oxadiazole Derivatives
1,3,4-Oxadiazoles are a class of five-membered heterocyclic compounds that exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1][2][3]. A common and efficient method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclization of acylhydrazides.
Caption: Synthesis of a 1,3,4-oxadiazole-2-thiol derivative.
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve this compound (0.01 mol, 1.83 g) in absolute ethanol (50 mL).
-
Addition of Base and Reagent: Add potassium hydroxide (0.015 mol, 0.84 g) to the solution and stir until it dissolves. Then, add carbon disulfide (0.015 mol, 1.14 g) dropwise while cooling the flask in an ice bath. The reaction is exothermic.
-
Reaction: After the addition is complete, stir the mixture at room temperature for 12-16 hours. The formation of a potassium dithiocarbazinate salt is often observed as a precipitate.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in water and acidify with dilute hydrochloric acid to a pH of 5-6.
-
Purification: The precipitated solid is collected by filtration, washed with water, and dried. The crude product can be recrystallized from ethanol to yield pure 5-{[(4-Fluorophenyl)amino]methyl}-1,3,4-oxadiazole-2-thiol.
| Compound | Molecular Formula | Yield (%) | Melting Point (°C) | Reference |
| 5-{[(4-Fluorophenyl)amino]methyl}-1,3,4-oxadiazole-2-thiol | C₉H₈FN₃OS | ~85 | 198-200 | [4] |
B. Synthesis of 1,2,4-Triazole Derivatives
1,2,4-Triazoles are another important class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including antifungal, antiviral, and anticancer properties[5][6][7]. The synthesis of 1,2,4-triazole-3-thiols can be achieved through the cyclization of thiosemicarbazide intermediates, which are readily prepared from acid hydrazides.
Caption: Two-step synthesis of a 1,2,4-triazole-3-thiol derivative.
Step 1: Synthesis of 1-{[2-(4-Fluorophenyl)amino]acetyl}thiosemicarbazide
-
Reaction Setup: In a 250 mL round-bottom flask, prepare a solution of potassium thiocyanate (0.012 mol, 1.17 g) in water (10 mL).
-
Formation of Isothiocyanic Acid: To this solution, add concentrated hydrochloric acid (1 mL) dropwise with stirring.
-
Addition of Hydrazide: In a separate beaker, dissolve this compound (0.01 mol, 1.83 g) in warm water (20 mL). Add this solution to the isothiocyanic acid solution.
-
Reaction: Heat the mixture on a water bath for 3-4 hours. A solid product will gradually form.
-
Work-up: Cool the reaction mixture, filter the solid, wash with cold water, and dry to obtain the thiosemicarbazide intermediate.
Step 2: Synthesis of 4-Amino-5-{[(4-fluorophenyl)amino]methyl}-4H-1,2,4-triazole-3-thiol
-
Reaction Setup: In a 100 mL round-bottom flask, suspend the 1-{[2-(4-fluorophenyl)amino]acetyl}thiosemicarbazide (0.01 mol, 2.42 g) in an aqueous solution of sodium hydroxide (8%, 20 mL).
-
Reaction: Reflux the mixture for 4-6 hours. The solid will gradually dissolve as the cyclization proceeds.
-
Work-up: After cooling, carefully neutralize the solution with dilute hydrochloric acid to pH 6-7.
-
Purification: The precipitated solid is collected by filtration, washed with water, and recrystallized from ethanol to give the pure 1,2,4-triazole-3-thiol derivative.
| Compound | Molecular Formula | Yield (%) | Melting Point (°C) | Reference |
| 4-Amino-5-{[(4-fluorophenyl)amino]methyl}-4H-1,2,4-triazole-3-thiol | C₉H₁₀FN₅S | ~75 | 210-212 | [8][9][10] |
C. Synthesis of Pyrazole Derivatives
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, known for their wide range of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties[11][12]. The Knorr pyrazole synthesis, which involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound, is a classic and versatile method for their preparation[8].
Caption: Knorr synthesis of a pyrazole derivative.
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (0.01 mol, 1.83 g) in ethanol (30 mL).
-
Addition of Reagent: To the solution, add acetylacetone (0.011 mol, 1.10 g) followed by a catalytic amount of glacial acetic acid (2-3 drops).
-
Reaction: Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate out. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.
-
Purification: Collect the solid by filtration, wash with a small amount of cold ethanol, and dry. The crude product can be recrystallized from ethanol to afford the pure pyrazole derivative.
| Compound | Molecular Formula | Yield (%) | Melting Point (°C) | Reference |
| 1-{[2-(4-Fluorophenyl)amino]acetyl}-3,5-dimethyl-1H-pyrazole | C₁₃H₁₄FN₃O | ~80 | 145-147 | [13] |
Conclusion and Future Perspectives
This compound has proven to be a highly valuable and versatile precursor for the synthesis of a wide array of heterocyclic compounds. Its straightforward synthesis and the reactivity of its hydrazide functionality allow for the efficient construction of 1,3,4-oxadiazoles, 1,2,4-triazoles, and pyrazoles, among other heterocyclic systems. The incorporation of the 4-fluorophenylamino moiety is of particular interest in drug discovery, as it can favorably modulate the pharmacokinetic and pharmacodynamic properties of the final compounds. The protocols detailed in this guide provide a solid foundation for researchers and drug development professionals to explore the rich chemistry of this precursor and to generate novel molecular entities with potential therapeutic applications, particularly in the areas of antimicrobial and anticancer drug discovery[1][5][14]. Further exploration of the reaction scope of this precursor with other electrophilic reagents will undoubtedly lead to the discovery of new and interesting heterocyclic scaffolds with diverse biological activities.
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Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Oriental Journal of Chemistry. Available at: [Link]
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Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives. Journal of Global Pharma Technology. Available at: [Link]
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Synthesis and Characterization of 2-amino -5-phenyl-1,3,4- Oxadiazole Complexes with Selected Metal Ions. ResearchGate. Available at: [Link]
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Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate. Available at: [Link]
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Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. PMC. Available at: [Link]
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Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]
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Application Notes and Protocols for N-Alkylation of 2-[(4-Fluorophenyl)amino]acetohydrazide
Introduction
The N-alkylation of hydrazides is a pivotal transformation in medicinal chemistry and drug development, enabling the synthesis of diverse molecular scaffolds with a wide range of biological activities. Substituted hydrazides are integral components of many pharmaceuticals, acting as antidepressants, antimicrobials, and anticancer agents.[1][2] This document provides a detailed experimental protocol for the N-alkylation of 2-[(4-Fluorophenyl)amino]acetohydrazide, a versatile building block in the synthesis of novel therapeutic agents. The presented methodology focuses on reductive amination, a robust and highly selective method for the introduction of alkyl groups onto the terminal nitrogen of the hydrazide moiety.[3][4]
Chemical Rationale and Mechanistic Insight
The selective N-alkylation of this compound presents a challenge due to the presence of multiple nucleophilic nitrogen atoms: the aniline nitrogen, the amide nitrogen, and the two nitrogens of the hydrazide group. Direct alkylation with alkyl halides often leads to a mixture of products due to indiscriminate reactivity. Reductive amination, however, offers a more controlled and selective approach.[5]
The reaction proceeds in two main steps:
-
Hydrazone Formation: The more nucleophilic terminal nitrogen of the hydrazide attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by the elimination of a water molecule to form a stable hydrazone intermediate.[6] This initial step is typically carried out under mildly acidic conditions, which catalyze the dehydration step.[4]
-
In Situ Reduction: The resulting hydrazone is then reduced in situ to the corresponding N-alkylated hydrazide. Mild reducing agents such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal for this transformation as they selectively reduce the iminium ion of the protonated hydrazone without affecting the less reactive carbonyl group of the starting aldehyde or ketone.[5][7]
Experimental Workflow Diagram
Caption: One-pot reductive amination workflow.
Detailed Experimental Protocol: Reductive Amination
This protocol describes a general procedure for the N-alkylation of this compound with an aldehyde or ketone.
Materials:
-
Aldehyde or Ketone (1.1 equivalents)
-
Methanol (MeOH)
-
Glacial Acetic Acid (AcOH)
-
Sodium Cyanoborohydride (NaBH₃CN) (1.5 equivalents)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in methanol (10-20 mL per mmol of hydrazide). Add the corresponding aldehyde or ketone (1.1 equivalents) to the solution.
-
Hydrazone Formation: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops) to the reaction mixture. Stir the solution at room temperature for 1-2 hours. The formation of the hydrazone intermediate can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: To the stirred solution, carefully add sodium cyanoborohydride (1.5 equivalents) portion-wise. Caution: NaBH₃CN is toxic and should be handled in a well-ventilated fume hood. The addition may cause gas evolution.
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature for 4-12 hours. Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until the gas evolution ceases.
-
Extraction: Remove the methanol under reduced pressure. Partition the aqueous residue between water and an organic solvent such as dichloromethane or ethyl acetate. Extract the aqueous layer two more times with the organic solvent.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated this compound.
-
Characterization: Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Quantitative Data Summary
| Parameter | Recommended Value | Rationale |
| Hydrazide to Carbonyl Ratio | 1 : 1.1 | A slight excess of the carbonyl compound ensures complete consumption of the starting hydrazide. |
| Reducing Agent to Hydrazide Ratio | 1.5 : 1 | An excess of the reducing agent is used to drive the reduction of the hydrazone to completion.[7] |
| Solvent | Methanol | A protic solvent that is suitable for both hydrazone formation and the reduction step. |
| Catalyst | Glacial Acetic Acid | Catalyzes the dehydration step in hydrazone formation.[7] |
| Reaction Temperature | Room Temperature | Mild conditions are generally sufficient for this transformation. |
| Reaction Time | 4 - 12 hours | Reaction time may vary depending on the reactivity of the carbonyl compound. |
Troubleshooting and Expert Insights
-
Low Yield: If the reaction yield is low, ensure that the reagents are of high purity and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if the substrates are sensitive to air or moisture.
-
Incomplete Reaction: If the reaction does not go to completion, a slight increase in the amount of the reducing agent or prolonged reaction time may be necessary. Gentle heating (e.g., 40-50 °C) can also be employed, but this may increase the risk of side reactions.
-
Side Products: The formation of dialkylated products is generally minimal with reductive amination. However, if observed, reducing the amount of the carbonyl compound and the reducing agent might be beneficial.
-
Alternative Reducing Agents: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a good alternative to NaBH₃CN, especially for reactions that are sensitive to pH changes.[5] It is also less toxic.
Conclusion
The reductive amination protocol detailed above provides a reliable and efficient method for the N-alkylation of this compound. This approach offers high selectivity for the terminal nitrogen of the hydrazide moiety, minimizing the formation of unwanted side products. By following this guide, researchers can effectively synthesize a variety of N-alkylated derivatives for further investigation in drug discovery and development programs.
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Application of 2-[(4-Fluorophenyl)amino]acetohydrazide in Medicinal Chemistry: A Guide for Drug Discovery Professionals
Foreword: The Strategic Value of the Acetohydrazide Scaffold
In the landscape of modern medicinal chemistry, the pursuit of novel molecular entities with therapeutic potential is a perpetual endeavor. Among the myriad of chemical scaffolds, the acetohydrazide moiety stands out as a versatile and reactive intermediate. This guide focuses on a particularly promising starting material: 2-[(4-Fluorophenyl)amino]acetohydrazide . The presence of a fluorine atom on the phenyl ring offers unique properties, including increased metabolic stability and enhanced binding interactions with biological targets. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing in-depth application notes and detailed protocols for the utilization of this compound in the synthesis of bioactive molecules, with a primary focus on antimicrobial and anticonvulsant agents.
Core Synthetic Applications: A Gateway to Bioactive Heterocycles
This compound is a valuable building block primarily due to its nucleophilic hydrazide group, which readily participates in condensation and cyclization reactions. This reactivity opens avenues to a diverse range of heterocyclic systems, two of the most prominent being Schiff bases and 1,2,4-triazoles.
Synthesis of Schiff Bases: Accessing a Broad Spectrum of Bioactivity
Schiff bases, characterized by the azomethine (-C=N-) group, are synthesized through the condensation of a primary amine (in this case, the hydrazide) with an aldehyde or ketone. These compounds have garnered significant attention in medicinal chemistry due to their wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1]
The general synthetic pathway involves the reaction of this compound with a substituted aromatic aldehyde in a suitable solvent, often with catalytic acid.
Synthesis of 1,2,4-Triazoles: Targeting Neurological and Infectious Diseases
The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, found in numerous approved drugs with a wide range of activities, including antifungal and anticonvulsant effects.[2] The synthesis of 1,2,4-triazoles from this compound typically proceeds through a multi-step sequence, often involving the formation of an intermediate thiosemicarbazide followed by cyclization.
Application in Antimicrobial Drug Discovery
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Schiff bases derived from this compound have shown promise in this area.
Rationale for Antimicrobial Activity
The antimicrobial activity of these Schiff bases is often attributed to the azomethine linkage, which is crucial for their biological action. The lipophilicity of the compounds, influenced by the various substituents on the aromatic aldehyde, plays a significant role in their ability to penetrate microbial cell membranes. Furthermore, the presence of the fluorophenyl group can enhance this activity.
Protocol: Synthesis and Antimicrobial Screening of a Schiff Base Derivative
This protocol details the synthesis of a representative Schiff base and a standard method for evaluating its antibacterial activity.
Part A: Synthesis of N'-[(4-chlorophenyl)methylidene]-2-[(4-fluorophenyl)amino]acetohydrazide
Materials:
-
This compound
-
4-Chlorobenzaldehyde
-
Ethanol
-
Glacial Acetic Acid
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Beaker, Buchner funnel, filter paper
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.83 g (0.01 mol) of this compound in 30 mL of ethanol with gentle warming and stirring.
-
To this solution, add 1.40 g (0.01 mol) of 4-chlorobenzaldehyde.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane 1:1).
-
After completion of the reaction, cool the mixture to room temperature.
-
The solid product that precipitates out is collected by filtration using a Buchner funnel.
-
Wash the crude product with a small amount of cold ethanol to remove unreacted starting materials.
-
Recrystallize the product from ethanol to obtain pure crystals.
-
Dry the purified product in a vacuum oven.
Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.
| Spectroscopic Data | Expected Characteristics |
| FT-IR (KBr, cm⁻¹) | ~3300 (N-H stretching), ~1680 (C=O stretching), ~1600 (C=N stretching) |
| ¹H NMR (DMSO-d₆, δ ppm) | Singlet for the azomethine proton (-N=CH-) around 8.0-8.5 ppm, multiplets for aromatic protons. |
| ¹³C NMR (DMSO-d₆, δ ppm) | Signal for the azomethine carbon around 160-165 ppm, signals for aromatic and carbonyl carbons. |
| Mass Spec (m/z) | Molecular ion peak corresponding to the calculated molecular weight. |
Part B: Antimicrobial Activity Screening (Agar Well Diffusion Method)
Materials:
-
Synthesized Schiff base derivative
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Nutrient agar plates
-
Sterile cork borer
-
Dimethyl sulfoxide (DMSO)
-
Standard antibiotic solution (e.g., Ciprofloxacin)
-
Incubator
Procedure:
-
Prepare a stock solution of the synthesized compound in DMSO (e.g., 1 mg/mL).
-
Prepare nutrient agar plates and allow them to solidify.
-
Inoculate the surface of the agar plates uniformly with the test bacterial culture.
-
Using a sterile cork borer, create wells of approximately 6 mm diameter in the agar.
-
Add a defined volume (e.g., 100 µL) of the test compound solution, a negative control (DMSO), and a positive control (standard antibiotic) into separate wells.
-
Incubate the plates at 37°C for 24 hours.
-
Measure the diameter of the zone of inhibition (in mm) around each well.
Data Interpretation: A larger zone of inhibition indicates greater antimicrobial activity. The results can be compared with the standard antibiotic to assess the potency of the synthesized compound. For more quantitative data, a determination of the Minimum Inhibitory Concentration (MIC) should be performed.[3]
| Compound | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli |
| Test Compound (100 µ g/well ) | [Example Data: 15] | [Example Data: 12] |
| Ciprofloxacin (10 µ g/well ) | [Example Data: 25] | [Example Data: 22] |
| DMSO | 0 | 0 |
Application in Anticonvulsant Drug Discovery
Epilepsy is a common neurological disorder, and the search for new antiepileptic drugs with improved efficacy and fewer side effects is ongoing.[4] 1,2,4-Triazole derivatives have emerged as a promising class of compounds with anticonvulsant properties.[5]
Rationale for Anticonvulsant Activity
The anticonvulsant activity of 1,2,4-triazole derivatives is often associated with their ability to modulate the activity of ion channels or neurotransmitter systems in the central nervous system. The structural features of the triazole ring and its substituents can influence the binding affinity to specific biological targets.
Protocol: Synthesis and Anticonvulsant Screening of a 1,2,4-Triazole Derivative
This protocol outlines the synthesis of a 1,2,4-triazole derivative from this compound and its preliminary evaluation for anticonvulsant activity.
Part A: Synthesis of 4-amino-5-{[ (4-fluorophenyl)amino]methyl}-4H-1,2,4-triazole-3-thiol
Materials:
-
This compound
-
Carbon disulfide
-
Potassium hydroxide
-
Hydrazine hydrate
-
Ethanol
-
Multi-neck round-bottom flask with reflux condenser and dropping funnel
-
Magnetic stirrer with heating plate
Procedure:
-
Thiosemicarbazide formation: a. In a multi-neck flask, dissolve 1.83 g (0.01 mol) of this compound in 50 mL of ethanol. b. Add a solution of 0.56 g (0.01 mol) of potassium hydroxide in 10 mL of water. c. Cool the mixture in an ice bath and add 0.76 g (0.01 mol) of carbon disulfide dropwise with constant stirring. d. Stir the reaction mixture at room temperature for 12-16 hours. e. To the resulting potassium dithiocarbazate salt, add 0.5 mL (0.01 mol) of hydrazine hydrate.
-
Cyclization: a. Reflux the mixture for 8-10 hours. The evolution of hydrogen sulfide gas may be observed. b. After cooling, pour the reaction mixture into ice-cold water. c. Acidify the solution with dilute hydrochloric acid to precipitate the product. d. Filter the solid, wash with water, and recrystallize from ethanol to obtain the pure 1,2,4-triazole derivative.
Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods.
| Spectroscopic Data | Expected Characteristics |
| FT-IR (KBr, cm⁻¹) | ~3300-3100 (N-H and S-H stretching), ~1620 (C=N stretching) |
| ¹H NMR (DMSO-d₆, δ ppm) | Signals for the amino and thiol protons, multiplets for aromatic protons, and a signal for the methylene protons. |
| ¹³C NMR (DMSO-d₆, δ ppm) | Signals for the triazole ring carbons and other carbons in the molecule. |
| Mass Spec (m/z) | Molecular ion peak corresponding to the calculated molecular weight. |
Part B: Anticonvulsant Activity Screening (Maximal Electroshock Seizure - MES Test)
Materials:
-
Synthesized 1,2,4-triazole derivative
-
Male Swiss albino mice (20-25 g)
-
Electroconvulsiometer
-
Corneal electrodes
-
Saline solution
-
Standard anticonvulsant drug (e.g., Phenytoin)
Procedure:
-
Administer the test compound intraperitoneally (i.p.) to a group of mice at various doses (e.g., 30, 100, 300 mg/kg). A control group receives the vehicle (e.g., saline with a suspending agent), and a positive control group receives a standard drug.
-
After a specific time (e.g., 30 or 60 minutes), subject each mouse to an electrical stimulus (e.g., 50 mA for 0.2 seconds) through corneal electrodes.
-
Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.
-
The absence of the tonic hind limb extension is considered as protection.
-
Calculate the percentage of protection at each dose level.
Data Interpretation: The dose at which 50% of the animals are protected from the tonic hind limb extension is the median effective dose (ED₅₀). A lower ED₅₀ value indicates higher anticonvulsant potency.[6]
| Compound | Dose (mg/kg, i.p.) | Protection (%) | ED₅₀ (mg/kg) |
| Test Compound | 30 | [Example Data: 20] | rowspan="3">[Example Data: ~100] |
| 100 | [Example Data: 50] | ||
| 300 | [Example Data: 80] | ||
| Phenytoin | 25 | 100 | ~9.5 |
Conclusion and Future Directions
This compound is a readily accessible and highly versatile starting material for the synthesis of a wide range of heterocyclic compounds with significant potential in medicinal chemistry. The protocols outlined in this guide provide a solid foundation for the exploration of its derivatives as novel antimicrobial and anticonvulsant agents. Further derivatization and optimization of the lead compounds identified through these screening methods could lead to the discovery of new drug candidates with improved efficacy and safety profiles.
References
- Triazole: A Privileged Scaffold in Medicinal Chemistry. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/journal/jmcmar]
- Synthesis and Characterization of a Fluorinated Schiff Base from Benzimidazole and Its Metal Complexes for Antimicrobial and UV-Protective Cotton Fabrics. MDPI. [URL: https://www.mdpi.com/journal/polymers]
- Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione. National Institutes of Health. [URL: https://www.nih.gov/]
- Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. ResearchGate. [URL: https://www.
- An insight on medicinal attributes of 1,2,4-triazoles. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/]
- This compound. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/]
- 1,2,4-triazole derivatives as potential scaffold for anticonvulsant activity. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/]
- Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione. MDPI. [URL: https://www.mdpi.com/journal/molecules]
- Synthesis and Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine. ACS Omega. [URL: https://pubs.acs.org/journal/acsodf]
- Synthesis, Characterization and Antimicrobial Activities of a Schiff Base Derived from Acetyl Acetone and 2-aminopyridine and it. [No valid URL found]
Sources
- 1. Synthesis and Research Anticonvulsant Activity of Annulated Triazolo-Thiadiazine Derivative in Laboratory Animals – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Study of anticonvulsant properties of 1,2,4-triazole derivatives and prospects for their use in pharmacy | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 5. 1,2,4-triazole derivatives as potential scaffold for anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-[(4-Fluorophenyl)amino]acetohydrazide
Abstract: This technical guide serves as a dedicated support resource for researchers, chemists, and drug development professionals engaged in the synthesis of 2-[(4-Fluorophenyl)amino]acetohydrazide. Recognizing the nuances and potential challenges in this synthetic pathway, we have compiled a comprehensive set of troubleshooting guides and frequently asked questions (FAQs). This document moves beyond a simple recitation of procedural steps to provide in-depth causal explanations for common side reactions and practical, field-tested solutions to overcome them. Our aim is to empower researchers to anticipate, diagnose, and resolve experimental issues, thereby improving yield, purity, and overall success in the synthesis of this important chemical intermediate.
I. Introduction to the Synthesis and its Challenges
The synthesis of this compound is a critical step in the development of various pharmaceutical agents. The primary and most efficient route involves a two-step process: the N-alkylation of 4-fluoroaniline with an ethyl haloacetate to form the precursor, ethyl 2-[(4-fluorophenyl)amino]acetate, followed by hydrazinolysis to yield the final product. While seemingly straightforward, each step presents unique challenges that can lead to a range of side reactions and impurities.
This guide is structured to address these challenges in a practical, question-and-answer format, providing not just solutions but also the underlying chemical principles.
II. Visualizing the Synthetic Pathway and Potential Pitfalls
To provide a clear overview, the following diagram illustrates the primary synthetic route and highlights the key areas where side reactions can occur.
Caption: Synthetic workflow for this compound and common side products.
III. Troubleshooting Guide & FAQs
This section is designed to address specific issues that may arise during the synthesis.
Step 1: Synthesis of Ethyl 2-[(4-fluorophenyl)amino]acetate (Precursor)
Q1: My N-alkylation reaction is sluggish and gives a low yield of the desired precursor. What are the likely causes and how can I improve it?
A1: Low yields in the N-alkylation of 4-fluoroaniline are often attributable to several factors:
-
Insufficient Basicity: The reaction requires a base to neutralize the hydrochloric acid formed. If the base is too weak or used in insufficient quantity, the reaction mixture will become acidic, protonating the 4-fluoroaniline and reducing its nucleophilicity.
-
Troubleshooting:
-
Ensure you are using at least one equivalent of a suitable base, such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃). For sluggish reactions, a stronger base like sodium hydride (NaH) can be used, although this requires anhydrous conditions and careful handling.
-
Consider the use of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), to facilitate the reaction between the aqueous and organic phases if using a biphasic system.
-
-
-
Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote the formation of side products.
-
Troubleshooting:
-
The optimal temperature is typically achieved by refluxing in a solvent like acetonitrile or ethanol. If the reaction is still slow, a higher boiling point solvent such as dimethylformamide (DMF) can be considered, but this may also increase the likelihood of side reactions.
-
-
-
Purity of Reactants: The presence of impurities in the 4-fluoroaniline or ethyl chloroacetate can inhibit the reaction.
-
Troubleshooting:
-
Ensure your starting materials are of high purity. If necessary, purify the 4-fluoroaniline by distillation and the ethyl chloroacetate by washing with a saturated sodium bicarbonate solution, followed by drying and distillation.
-
-
Q2: I am observing a significant amount of a higher molecular weight byproduct in my N-alkylation reaction. What is it and how can I prevent its formation?
A2: This is a classic case of di-alkylation , where the initially formed product, ethyl 2-[(4-fluorophenyl)amino]acetate, acts as a nucleophile and reacts with another molecule of ethyl chloroacetate. This results in the formation of diethyl 2,2'-(4-fluorophenylazanediyl)diacetate.
-
Causality: The secondary amine in the desired product is still nucleophilic and can compete with the starting 4-fluoroaniline for the ethyl chloroacetate. This is more likely to occur if the ethyl chloroacetate is used in a large excess or if the reaction is run for an extended period after the 4-fluoroaniline has been consumed.
-
Prevention:
-
Stoichiometry Control: Use a slight excess of 4-fluoroaniline relative to ethyl chloroacetate (e.g., 1.1 to 1 equivalents). This ensures that the ethyl chloroacetate is the limiting reagent and is consumed before significant di-alkylation can occur.
-
Slow Addition: Add the ethyl chloroacetate dropwise to the reaction mixture containing 4-fluoroaniline and the base. This maintains a low concentration of the alkylating agent, favoring the reaction with the more nucleophilic primary amine.
-
Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Once the 4-fluoroaniline spot has disappeared, quench the reaction to prevent further reaction.
-
Step 2: Hydrazinolysis of Ethyl 2-[(4-fluorophenyl)amino]acetate
Q3: My hydrazinolysis reaction is incomplete, and I have a significant amount of unreacted starting material. How can I drive the reaction to completion?
A3: Incomplete hydrazinolysis is a common issue and can usually be resolved by adjusting the reaction conditions:
-
Insufficient Hydrazine Hydrate: Hydrazine hydrate is the nucleophile that attacks the ester. An insufficient amount will naturally lead to an incomplete reaction.
-
Troubleshooting:
-
Use a molar excess of hydrazine hydrate, typically 2 to 5 equivalents relative to the ester. This will help to drive the equilibrium towards the product.
-
-
-
Reaction Time and Temperature: The reaction of esters with hydrazine hydrate can be slow at room temperature.[1]
-
Troubleshooting:
-
The reaction is typically carried out at reflux in a solvent like ethanol. Ensure the reaction is refluxed for an adequate amount of time, typically 4-8 hours. Monitor the reaction by TLC until the starting ester is no longer visible.
-
-
-
Purity of Hydrazine Hydrate: Older or improperly stored hydrazine hydrate can decompose, leading to a lower effective concentration.
-
Troubleshooting:
-
Use fresh, high-quality hydrazine hydrate. The concentration of hydrazine hydrate solutions can be verified by titration if there are concerns about its quality.
-
-
Q4: I am observing a significant byproduct with a molecular weight roughly double that of my desired product. What is this impurity and how can I avoid it?
A4: This is likely the N,N'-bis[2-[(4-fluorophenyl)amino]acetyl]hydrazine , also known as a diacyl hydrazine . This side product forms when the newly formed this compound reacts with a second molecule of the starting ester.
-
Causality: The terminal -NH₂ group of the product is nucleophilic and can attack the carbonyl group of the ester, especially if the concentration of hydrazine hydrate becomes depleted.
-
Prevention and Remediation:
-
Stoichiometry: The most effective way to prevent this is to use a sufficient excess of hydrazine hydrate, as mentioned in the previous point. This ensures that the ester is more likely to react with hydrazine hydrate than with the product hydrazide.
-
Purification: If the diacyl hydrazine does form, it can often be removed by recrystallization. The diacyl hydrazine is typically less soluble than the desired product in solvents like ethanol. Careful selection of the recrystallization solvent and conditions is key.
-
Q5: My final product is contaminated with an acidic impurity. What is it and how did it form?
A5: The most probable acidic impurity is 2-[(4-fluorophenyl)amino]acetic acid . This is formed by the hydrolysis of the starting ester, ethyl 2-[(4-fluorophenyl)amino]acetate.
-
Causality: The presence of water in the reaction mixture, either from wet solvents or from lower concentration hydrazine hydrate, can lead to the hydrolysis of the ester, especially under the prolonged heating conditions of the reflux.
-
Prevention and Remediation:
-
Anhydrous Conditions: Use anhydrous ethanol as the solvent and a high concentration of hydrazine hydrate to minimize the amount of water in the reaction.
-
Purification: The acidic impurity can be removed by washing the crude product with a dilute aqueous solution of a weak base, such as sodium bicarbonate. The desired product is basic and will remain in the organic phase, while the acidic impurity will be extracted into the aqueous phase as its salt.
-
Q6: I have observed the formation of a different heterocyclic byproduct. What could it be?
A6: While less common under standard hydrazinolysis conditions, it is possible to form 2,5-bis{[(4-fluorophenyl)amino]methyl}-1,3,4-oxadiazole . This is a cyclization product that can form from two molecules of the desired acetohydrazide, often under harsher conditions or in the presence of a dehydrating agent.[2][3][4][5][6]
-
Causality: The formation of the 1,3,4-oxadiazole ring involves the condensation of two hydrazide molecules with the elimination of water and hydrazine.
-
Prevention:
-
Milder Conditions: Avoid unnecessarily high temperatures or prolonged reaction times.
-
Avoid Dehydrating Agents: Ensure that no acidic or dehydrating contaminants are present in the reaction mixture.
-
IV. Recommended Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on your specific laboratory conditions and available reagents.
Protocol 1: Synthesis of Ethyl 2-[(4-fluorophenyl)amino]acetate
-
To a solution of 4-fluoroaniline (1.0 eq) in acetonitrile, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add ethyl chloroacetate (1.05 eq) dropwise to the suspension.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
Protocol 2: Synthesis of this compound
-
Dissolve ethyl 2-[(4-fluorophenyl)amino]acetate (1.0 eq) in absolute ethanol.
-
Add hydrazine hydrate (3.0 eq) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux for 6-8 hours, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture in an ice bath.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to afford the desired product.
-
If necessary, recrystallize the product from ethanol to improve purity.
V. Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield | Common Impurities |
| Ethyl 2-[(4-fluorophenyl)amino]acetate | C₁₀H₁₂FNO₂ | 197.21 | 70-85% | Diethyl 2,2'-(4-fluorophenylazanediyl)diacetate, unreacted 4-fluoroaniline |
| This compound | C₈H₁₀FN₃O | 183.18 | 80-95% | N,N'-bis[2-[(4-fluorophenyl)amino]acetyl]hydrazine, 2-[(4-fluorophenyl)amino]acetic acid, unreacted ester |
VI. Conclusion
The synthesis of this compound, while a well-established process, requires careful attention to reaction conditions and stoichiometry to minimize the formation of side products. By understanding the underlying chemical principles of these side reactions, researchers can proactively troubleshoot and optimize their synthetic protocols. This guide provides a framework for identifying and resolving common issues, with the ultimate goal of facilitating the efficient and high-purity synthesis of this valuable compound.
VII. References
-
Sharma, A., et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research, 59(1S).
-
Fun, H.-K., et al. (2011). N′-(4-Fluorobenzylidene)-2-(4-fluorophenyl)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 67(1), o159.
-
He, D.-H., et al. (n.d.). Synthesis, Characterization, and Optical Properties of Novel 2,5-Bis[4-(2-arylvinyl)phenyl]-1,3,4-oxadiazoles. Synthetic Communications.
-
Gümüş, F., et al. (2018). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega, 3(12), 17363–17374.
-
Al-Saeedi, A. H. (2020). Novel synthesis of 1,3,4 oxadiazole derivatives poly (maleimide-co-methyl acrylate) with some carboxylic acids and their biological activity. Journal of Physics: Conference Series, 1530, 012061.
-
Mayr, H., et al. (2012). Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect in Hydrazine Reactivities. Journal of the American Chemical Society, 134(3), 1788–1798.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Rupšytė, S., et al. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Molecules, 27(22), 7808.
-
Noshita, T., et al. (2024). Evaluation of functional group compatibility and development of reaction-accelerating additives in ammonium salt-accelerated hydrazinolysis of amides. Frontiers in Chemistry, 12, 1400287.
-
Sciencemadness Discussion Board. (2002). Reaction of esters with hydrazine? Retrieved from [Link]
-
Bairwa, P., et al. (2021). Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins. Molecules, 26(16), 4787.
-
Reddit. (2021). Do amines react with hydrazine? r/AskChemistry. Retrieved from [Link]
-
Wang, Y., et al. (2020). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Molecules, 25(19), 4381.
-
Gajjar, A. K., & Shah, V. D. (2011). Isolation and structure elucidation of major alkaline degradant of ezetimibe. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 1035–1040.
-
Sargsyan, A. S., et al. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules, 27(22), 7908.
-
Gualandi, A., et al. (2011). Cyclization-activated Prodrugs. Current Pharmaceutical Design, 17(31), 3412–3431.
-
ResearchGate. (2023). How to remove impurity from hydrazide. It's not going away even after washing with water and n hexane? Retrieved from [Link]
-
Al-Naggar, A. A. (1983). N-amino-2-pyridones from acetohydrazide derivatives. Journal of the Chemical Society, Perkin Transactions 1, 1841.
-
Kumar, A., et al. (2023). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. Journal of Medicinal Chemistry, 66(10), 7016–7037.
-
Khan, I., et al. (2021). Synthetic Transformation of 2-{2-Fluoro[1,1′-biphenyl]-4-yl} Propanoic Acid into Hydrazide–Hydrazone Derivatives: In Vitro Urease Inhibition and In Silico Study. Molecules, 26(16), 4967.
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
-
Salama, H. M., & Eshba, N. H. (1985). Novel bis(5-arylamino-2-oxo-4-thiazolidinylidene)hydrazine derivatives as potential antineoplastic agents. Pharmazie, 40(3), 174–176.
-
Ghorab, M. M., et al. (2023). Bis(2-cyanoacetohydrazide) as precursors for synthesis of novel azoles/azines and their biological evaluation. Heterocyclic Communications, 29(1), 20230006.
-
ResearchGate. (n.d.). Synthesis of Bis-Amide and Hydrazide containing Derivatives of Malonic Acid and Hypophosphorousadducts of Acidhydrazones Derived from 2-[(N-Acetyl) 2, 5-Dichloroanilido] Acetohydrazide. Retrieved from [Link]
-
El-Sayed, M. A. A., et al. (2025). Design and evaluation of 2-(4-((2-(2-((2,6-dichloro-3-methylphenyl)amino)benzoyl)hydrazineylidene)methyl)phenoxy)acetic acid as a dual anti-inflammatory and anti-diabetic agent. Future Medicinal Chemistry, 17(20), 2453–2464.
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- 2. ijper.org [ijper.org]
- 3. "Synthesis, Characterization, and Optical Properties of Novel 2,5-Bis[4" by DAO-HANG HE, YONG-CHUANG ZHU et al. [journals.tubitak.gov.tr]
- 4. Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 6. mdpi.com [mdpi.com]
Technical Support Center: A Guide to Improving the Purity of 2-[(4-Fluorophenyl)amino]acetohydrazide
Welcome to the technical support center for the synthesis and purification of 2-[(4-Fluorophenyl)amino]acetohydrazide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome common challenges and enhance the purity of your product. Our approach is rooted in scientific principles and practical, field-tested experience to ensure the integrity and reproducibility of your experimental outcomes.
Introduction to the Synthesis and its Challenges
The synthesis of this compound is a well-established two-step process. The first step involves the N-alkylation of 4-fluoroaniline with an ethyl haloacetate, typically ethyl chloroacetate, to produce the intermediate ethyl 2-((4-fluorophenyl)amino)acetate. This is followed by the hydrazinolysis of the ester with hydrazine hydrate to yield the final acetohydrazide. While the synthesis is straightforward in principle, achieving high purity can be challenging due to the potential for side reactions and the presence of closely related impurities. This guide will address these challenges in a practical, question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and efficient method is a two-step synthesis. Initially, 4-fluoroaniline is reacted with ethyl chloroacetate in the presence of a base to form ethyl 2-((4-fluorophenyl)amino)acetate. This intermediate ester is then reacted with hydrazine hydrate to yield this compound.[1]
Q2: What are the primary impurities I should be aware of during this synthesis?
A2: The main impurities can be categorized by their origin in the synthetic process:
-
Unreacted Starting Materials: Residual 4-fluoroaniline, ethyl chloroacetate, and hydrazine hydrate.
-
Side-Product from Step 1: While generally a clean reaction, trace impurities from the starting 4-fluoroaniline can be carried through.
-
Side-Products from Step 2: The most significant impurity is often the diacylhydrazine derivative, N,N'-bis[2-((4-fluorophenyl)amino)acetyl]hydrazine. This forms when the product, this compound, reacts with another molecule of the starting ester. Additionally, hydrolysis of the ester to 2-((4-fluorophenyl)amino)acetic acid can occur if moisture is present in the reaction.[1]
Q3: How can I monitor the progress of the reaction effectively?
A3: Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the reaction. A suitable mobile phase is a mixture of ethyl acetate and hexane. The starting ester, ethyl 2-((4-fluorophenyl)amino)acetate, is less polar and will have a higher Rf value than the more polar product, this compound. The reaction is considered complete when the spot corresponding to the starting ester is no longer visible.
Q4: What are the recommended purification methods for the final product?
A4: Recrystallization is the most common and effective method for purifying this compound.[1][2][3] Ethanol is a frequently used solvent for this purpose.[2][3] The principle is to dissolve the crude product in a minimal amount of hot solvent and allow it to cool slowly. The desired compound will crystallize out, leaving the more soluble impurities in the mother liquor.
Troubleshooting Guide
This section provides detailed solutions to specific problems you may encounter during your experiments.
Problem 1: Low Yield of the Final Product
Q: I am consistently obtaining a low yield of this compound. What are the likely causes and how can I improve it?
A: Low yields can stem from several factors throughout the two-step synthesis. Let's break down the potential issues and solutions for each step.
Step 1: Synthesis of ethyl 2-((4-fluorophenyl)amino)acetate
-
Incomplete reaction: Ensure the reaction goes to completion by monitoring with TLC. If the reaction is sluggish, consider increasing the reaction time or temperature. The choice of base and solvent can also be critical.
-
Sub-optimal reaction conditions: The reaction of 4-fluoroaniline with ethyl chloroacetate is typically carried out in a polar aprotic solvent like DMF or acetone with a non-nucleophilic base such as potassium carbonate.
Step 2: Hydrazinolysis
-
Insufficient hydrazine hydrate: Use a slight excess of hydrazine hydrate (typically 1.1-1.5 equivalents) to ensure complete conversion of the ester.
-
Reaction temperature: The reaction is often performed at room temperature or with gentle heating. If the reaction is slow, refluxing in ethanol can be employed.[2]
-
Product isolation: The product often precipitates from the reaction mixture upon cooling. Ensure sufficient cooling time to maximize precipitation. The product can also be isolated by removing the solvent under reduced pressure and then proceeding with purification.
Problem 2: Presence of a Persistent Impurity with a Similar Rf to the Product on TLC
Q: My TLC plate shows a spot very close to my product spot, which I am unable to remove by simple recrystallization. What could this impurity be and how can I get rid of it?
A: This is a common issue, and the persistent impurity is likely the diacylhydrazine by-product, N,N'-bis[2-((4-fluorophenyl)amino)acetyl]hydrazine.[1] Its polarity is very similar to the desired product, making separation by standard recrystallization challenging.
Causality and Prevention:
This impurity forms when the already formed this compound acts as a nucleophile and attacks another molecule of the starting ester. This is more likely to occur if the ester is not consumed quickly or if there is a localized high concentration of the ester.
To minimize its formation:
-
Control the stoichiometry: Use a slight excess of hydrazine hydrate to ensure the ester is consumed rapidly.
-
Slow addition of the ester: If you are performing the reaction in a different manner, adding the ester slowly to the hydrazine hydrate solution can help to maintain a low concentration of the ester, thus disfavoring the formation of the diacylhydrazine.
Purification Strategy:
-
Fractional Recrystallization: This technique can sometimes be effective. It involves multiple, careful recrystallization steps, collecting only the purest fractions in each step. This can be a tedious process with potential for significant product loss.
-
Column Chromatography: This is a more robust method for separating compounds with similar polarities. A silica gel column with a gradient elution of ethyl acetate in hexane is a good starting point. The polarity of the eluent should be carefully optimized to achieve good separation.
Problem 3: The Purified Product Shows Broad Peaks in the NMR Spectrum
Q: After purification, the 1H-NMR spectrum of my product shows broad peaks, especially for the N-H protons. Is my product impure?
A: Not necessarily. Broad peaks for N-H protons in hydrazides are quite common and can be attributed to several factors that are not necessarily related to impurity.
-
Proton Exchange: The N-H protons can exchange with residual water or acidic/basic impurities in the NMR solvent (e.g., DMSO-d6). This exchange process can lead to peak broadening. To confirm this, you can add a drop of D2O to your NMR tube and re-acquire the spectrum. The N-H peaks should disappear or significantly decrease in intensity.
-
Conformational Isomers: The molecule may exist as a mixture of conformational isomers (rotamers) in solution, which can interconvert on the NMR timescale, leading to broadened signals.[4]
-
Quadrupolar Broadening: The nitrogen atom has a nuclear spin (I=1) and a quadrupole moment, which can interact with the local electric field gradient, leading to faster relaxation and broader peaks for adjacent protons.
If other peaks in the spectrum are sharp and the integration is correct, the broad N-H peaks are likely due to these inherent properties of the molecule and not a sign of impurity.
Experimental Protocols
Protocol 1: Synthesis of this compound
Step 1: Synthesis of ethyl 2-((4-fluorophenyl)amino)acetate
-
To a solution of 4-fluoroaniline (1 equivalent) in a suitable solvent (e.g., acetone or DMF), add potassium carbonate (1.5 equivalents).
-
To this suspension, add ethyl chloroacetate (1.1 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or gentle heat (50-60 °C) and monitor the progress by TLC.
-
Once the reaction is complete, filter off the inorganic salts and wash with the solvent.
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude ethyl 2-((4-fluorophenyl)amino)acetate, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve the crude ethyl 2-((4-fluorophenyl)amino)acetate (1 equivalent) in ethanol.
-
Add hydrazine hydrate (1.2 equivalents) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature or reflux for 4-6 hours, monitoring by TLC.[2]
-
Upon completion, cool the reaction mixture in an ice bath to precipitate the product.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield the crude this compound.
Protocol 2: Purification by Recrystallization
-
Transfer the crude this compound to an Erlenmeyer flask.
-
Add a minimum amount of hot ethanol to dissolve the solid completely.
-
If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Perform a hot filtration to remove the charcoal or any other insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystallization.
-
Collect the purified crystals by vacuum filtration and wash them with a small amount of cold ethanol.
-
Dry the crystals under vacuum.
Data Presentation
| Compound | Expected 1H NMR (DMSO-d6, δ ppm) | Expected 13C NMR (DMSO-d6, δ ppm) |
| This compound | ~9.0 (s, 1H, -CONH-), ~7.0-6.7 (m, 4H, Ar-H), ~4.2 (s, 2H, -NH2), ~3.8 (s, 2H, -CH2-) | ~168 (C=O), ~155 (C-F), ~145 (C-N), ~115 (Ar-CH), ~113 (Ar-CH), ~48 (-CH2-) |
Note: The chemical shifts are approximate and can vary slightly depending on the solvent and concentration.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for a persistent impurity.
References
-
Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
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N′-(4-Fluorobenzylidene)-2-(4-fluorophenyl)acetohydrazide. (2011). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
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2-(2-Chlorophenoxy)acetohydrazide. (2008). ResearchGate. Retrieved January 17, 2026, from [Link]
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2-(4-Chlorophenyl)acetohydrazide. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
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This compound. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
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Synthesis of Hydrazine Derivatives (Hydrazides). (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
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Purification of alkyl Bpin/other alkyl boronic esters. (n.d.). Reddit. Retrieved January 17, 2026, from [Link]
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How to purify boronic acids/boronate esters? (2016). ResearchGate. Retrieved January 17, 2026, from [Link]
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Arylboronic acid or boronate synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
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Ethyl 2-chloro-[2-(4-chlorophenyl)hydrazin-1-ylidene]acetate. (2009). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
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Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole Fragment as Antibacterial Agents. (2023). MDPI. Retrieved January 17, 2026, from [Link]
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HPLC-fluorescence determination of amino acids in pharmaceuticals after pre-column derivatization with phanquinone. (2004). PubMed. Retrieved January 17, 2026, from [Link]
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High-field NMR spectroscopy and FTICR mass spectrometry. (2013). Biogeosciences. Retrieved January 17, 2026, from [Link]
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The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity. (2012). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
-
2-[(4-Chlorophenyl)amino]acetohydrazide. (n.d.). Amerigo Scientific. Retrieved January 17, 2026, from [Link]
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Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. (2018). ResearchGate. Retrieved January 17, 2026, from [Link]
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Purification of boronic acids? (2017). Reddit. Retrieved January 17, 2026, from [Link]
- Process for the preparation of a pyrazole derivative. (n.d.). Google Patents.
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Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. (2024). MDPI. Retrieved January 17, 2026, from [Link]
-
A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. (2020). ResearchGate. Retrieved January 17, 2026, from [Link]
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A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-Aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. (2024). Longdom Publishing. Retrieved January 17, 2026, from [Link]
-
Can anyone recommend how to do a reaction with chloroacetic acid or ethyl chloroacetate? (2012). ResearchGate. Retrieved January 17, 2026, from [Link]
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Unveiling the synthesis and spectral characterizations of novel (E)-furan-2-yl acrylohydrazides. (2024). PeerJ. Retrieved January 17, 2026, from [Link]
-
Ethyl chloroacetate. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]
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Technical Support Center: Synthesis of Fluorinated Acetohydrazides
Welcome to the technical support center for the synthesis of fluorinated acetohydrazides. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these valuable compounds. The strategic incorporation of fluorine into drug candidates can significantly enhance their metabolic stability, binding affinity, and lipophilicity.[1][2][3] However, the unique properties of fluorine also present distinct synthetic challenges.[4][5]
This resource provides in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments. Our goal is to equip you with the knowledge to not only solve common problems but also to understand the underlying chemical principles, enabling you to optimize your synthetic strategies.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of fluorinated acetohydrazides, their probable causes, and actionable solutions.
Issue 1: Low or No Product Yield
One of the most frequent challenges in the synthesis of fluorinated acetohydrazides is achieving a satisfactory yield.[6] This can be due to a variety of factors, from reactant quality to reaction conditions.
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Reaction | The hydrazinolysis of a fluorinated ester is a nucleophilic acyl substitution.[7] The electron-withdrawing nature of the fluoroalkyl group can decrease the electrophilicity of the carbonyl carbon, slowing down the reaction. | 1. Increase Reaction Time and/or Temperature: Monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS. Consider extending the reaction time or cautiously increasing the temperature to drive the reaction to completion.[8] 2. Use a More Nucleophilic Hydrazine Source: While hydrazine hydrate is common, other hydrazine derivatives with enhanced nucleophilicity could be explored, though this may require significant methodological adjustments. |
| Side Reactions | The high reactivity of hydrazine can lead to the formation of undesired byproducts. One common side reaction is the formation of N,N'-diacylhydrazines, especially if acid chlorides or anhydrides are used as starting materials.[9][10] | 1. Control Stoichiometry: Use a slight excess of hydrazine hydrate (e.g., 1.1-1.5 equivalents) to favor the formation of the desired mono-acylated product.[10] 2. Optimize Addition of Reagents: When using highly reactive acylating agents, add them slowly to a cooled solution of hydrazine to minimize diacylation.[11] |
| Product Degradation | Fluorinated acetohydrazides can be susceptible to degradation under harsh reaction conditions, such as excessively high temperatures or prolonged reaction times in the presence of strong acids or bases. | 1. Milder Reaction Conditions: Explore carrying out the reaction at a lower temperature for a longer duration. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. |
| Inefficient Work-up and Isolation | The physical properties of fluorinated acetohydrazides, such as their polarity and potential for hydrogen bonding, can complicate their extraction and purification, leading to product loss. | 1. Optimize Extraction: Use a suitable organic solvent for extraction. If the product has high polarity, multiple extractions may be necessary. A salting-out effect, by saturating the aqueous layer with a salt like NaCl, can improve extraction efficiency. 2. Alternative Purification Methods: If column chromatography is challenging, consider other purification techniques such as recrystallization or distillation under reduced pressure for volatile compounds. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of fluorinated acetohydrazides.
Q1: What are the most common starting materials for synthesizing fluorinated acetohydrazides?
A1: The most prevalent method involves the hydrazinolysis of a corresponding fluorinated ester, such as ethyl trifluoroacetate.[8][12] Another common route is the acylation of hydrazine with a fluorinated acylating agent like trifluoroacetic anhydride.[1]
Q2: How does the fluorine atom influence the reactivity of the starting materials?
A2: The high electronegativity of fluorine has a significant impact. In a fluorinated ester, the electron-withdrawing effect of the fluoroalkyl group can make the carbonyl carbon less electrophilic, potentially slowing down the nucleophilic attack by hydrazine.[13]
Q3: What are the key safety precautions to consider when working with fluorinating agents and hydrazine?
A3: Both fluorinating agents and hydrazine derivatives pose significant health risks.
-
Fluorinating Agents: Many fluorinating agents are toxic and corrosive.[14] Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[15] Some fluorinating agents can react violently with water, so it is crucial to work in anhydrous conditions.
-
Hydrazine: Hydrazine and its derivatives are toxic and potential carcinogens. Handle with extreme care, using appropriate PPE and working in a fume hood.
-
Emergency Preparedness: Have an emergency plan in place. For fluorine exposure, calcium gluconate gel should be readily available for immediate application to the affected skin area after thorough washing.[14][15]
Q4: I am having trouble purifying my fluorinated acetohydrazide. What are some common issues and how can I resolve them?
A4: Purification of fluorinated acetohydrazides can be challenging due to their polarity and potential for forming azeotropes with solvents.
-
Column Chromatography: The polarity of these compounds may require the use of more polar solvent systems for elution. However, their high solubility in polar solvents can sometimes lead to poor separation. Consider using a different stationary phase or a gradient elution.
-
Recrystallization: This can be an effective method for solid products. Experiment with different solvent systems to find one in which your product is soluble at high temperatures but sparingly soluble at low temperatures.
-
Distillation: For liquid products, vacuum distillation can be a viable option. However, be aware of the thermal stability of your compound.
Q5: How can I confirm the structure and purity of my final product?
A5: A combination of spectroscopic techniques is essential for the characterization of fluorinated acetohydrazides.
-
NMR Spectroscopy: 1H and 13C NMR are standard for confirming the overall structure. 19F NMR is particularly valuable for confirming the presence and chemical environment of the fluorine atoms.[16][17][18]
-
Mass Spectrometry (MS): This will confirm the molecular weight of your product.
-
Infrared (IR) Spectroscopy: Look for characteristic peaks for the N-H and C=O functional groups.
-
Elemental Analysis: This can provide further confirmation of the elemental composition and purity of your compound.
Experimental Protocols
Protocol 1: Synthesis of 2,2,2-Trifluoroacetohydrazide from Ethyl Trifluoroacetate
This protocol is a general guideline and may require optimization for your specific setup and scale.
Materials:
-
Ethyl trifluoroacetate
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl trifluoroacetate (1.0 eq) in ethanol.
-
Slowly add hydrazine hydrate (1.1 eq) to the solution with stirring.
-
Heat the reaction mixture to reflux and maintain for 6-8 hours, or until the reaction is complete as monitored by TLC or LC-MS.[8]
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting residue can be purified by recrystallization or vacuum distillation to yield 2,2,2-trifluoroacetohydrazide.[8]
Visualizing the Process
Troubleshooting Workflow for Low Yield
The following diagram illustrates a systematic approach to troubleshooting low yields in fluorinated acetohydrazide synthesis.
Caption: A decision-making workflow for troubleshooting low yields.
Reaction Mechanism: Hydrazinolysis of a Fluorinated Ester
This diagram outlines the key steps in the formation of a fluorinated acetohydrazide from a fluorinated ester.
Sources
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- 18. researchgate.net [researchgate.net]
Technical Support Center: Degradation Pathways of 2-[(4-Fluorophenyl)amino]acetohydrazide
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 2-[(4-Fluorophenyl)amino]acetohydrazide. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the potential degradation pathways of this molecule. Understanding the chemical stability of this compound is paramount for designing robust analytical methods, interpreting stability study data, and guiding formulation development. This guide combines theoretical degradation chemistry with practical, field-proven troubleshooting advice to address common challenges encountered during laboratory experiments.
Predicted Degradation Pathways: A Mechanistic Overview
The chemical structure of this compound contains two primary moieties susceptible to degradation: the acetohydrazide group and the 4-fluoro-substituted aromatic amine . Consequently, the principal degradation routes are predicted to be hydrolysis and oxidation .
Hydrolytic Degradation Pathway
The acetohydrazide functional group is an amide derivative and is susceptible to hydrolysis, particularly under acidic or basic conditions, although acid-catalyzed hydrolysis is often more pronounced for hydrazides.[1][2][3] This pathway involves the cleavage of the C-N bond within the hydrazide moiety.
-
Mechanism: The reaction is typically initiated by the protonation of the carbonyl oxygen (under acidic conditions), making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the formation of a tetrahedral intermediate which subsequently collapses, cleaving the amide bond to yield two primary degradants:
-
4-Fluoroaniline
-
Acetohydrazide
-
Enzymatic degradation via hydrazidases, a class of amidase signature enzymes, could also mediate this hydrolytic cleavage in biological systems.[4]
Caption: Predicted hydrolytic and oxidative degradation pathways.
Oxidative Degradation Pathway
The secondary aromatic amine (4-fluoroaniline) moiety is electron-rich and highly susceptible to oxidation.[5][6] This can occur through chemical oxidants (e.g., peroxides, metal catalysts) or enzymatic processes (e.g., cytochrome P450 enzymes, peroxidases).[7][8][9]
-
Potential Reactions:
-
N-Oxidation: The nitrogen atom of the amino group can be oxidized to form nitroso or nitro derivatives.
-
Ring Hydroxylation: The aromatic ring can be hydroxylated, typically at positions ortho or para to the activating amino group.
-
Dimerization and Polymerization: Oxidative conditions can generate radical intermediates that couple to form dimers and more complex oligomeric/polymeric by-products, which are often highly colored.[5][7] This is a significant concern as these products can be toxic and difficult to characterize.[5]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical liabilities of this compound?
The two main chemical liabilities are the acetohydrazide group, which is prone to hydrolysis, and the aromatic amine group, which is susceptible to oxidation. The dominant degradation pathway will depend on the specific experimental conditions (pH, presence of oxidants, light, temperature).
Q2: How does pH affect the stability of the compound?
The compound is expected to be least stable under acidic conditions due to the acid-catalyzed hydrolysis of the hydrazide moiety.[1][2] Hydrazide and related conjugates show increased stability as the pH approaches neutrality.[2] Under strongly basic conditions, base-catalyzed hydrolysis can also occur. Oxidative degradation pathways can be pH-dependent as well, but the hydrolytic pathway is often the primary concern in acidic aqueous solutions.
Q3: What types of enzymes might be involved in the metabolic degradation of this compound?
In a biological system, two main classes of enzymes are likely to be involved. First, hydrolases such as bacterial hydrazidases or other non-specific amidases could cleave the acetohydrazide bond.[4] Second, oxidative enzymes, primarily cytochrome P450 monooxygenases (CYPs) in the liver, would be responsible for oxidizing the aromatic amine portion of the molecule.[9]
Q4: Is the fluorine substituent expected to influence degradation?
Yes, the fluorine atom is an electron-withdrawing group, which can influence the reactivity of the aromatic ring. While it deactivates the ring towards electrophilic attack, it does not prevent oxidative processes. Its primary impact in drug development is often to block a potential site of metabolism (C-H hydroxylation), which can sometimes improve metabolic stability.[10]
Troubleshooting Guide for Experimental Studies
This section addresses specific issues you may encounter during your experiments, providing causal explanations and actionable solutions.
Problem 1: My compound concentration decreases over time when using an acidic mobile phase (e.g., 0.1% formic acid) for LC-MS analysis.
-
Probable Cause: You are observing on-instrument or in-vial degradation due to acid-catalyzed hydrolysis of the acetohydrazide bond. The acidic mobile phase is cleaving your parent compound into 4-fluoroaniline and acetohydrazide before or during analysis.
-
Solution & Validation:
-
Neutralize the Mobile Phase: Develop an LC-MS method using a mobile phase buffered closer to a neutral pH (e.g., pH 6.8-7.4) using ammonium acetate or ammonium bicarbonate. This minimizes the risk of acid-catalyzed hydrolysis.
-
Confirm Hydrolysis: Analyze the degraded sample and look for the expected mass-to-charge ratios (m/z) of the predicted hydrolytic products: 4-fluoroaniline and acetohydrazide. A time-course study showing a decrease in the parent peak and a corresponding increase in the product peaks will validate this pathway.
-
Sample Preparation: Ensure that samples are prepared and stored in a neutral or slightly basic buffer and analyzed promptly after preparation.
-
Problem 2: During a forced degradation study with an oxidizing agent (e.g., H₂O₂), I see a complex mixture of new peaks, some with much higher molecular weights than the parent compound.
-
Probable Cause: The aromatic amine moiety is undergoing oxidative coupling, leading to the formation of dimers or oligomers.[5][7] These reactions are common for aromatic amines and result in a complex product profile that can be difficult to resolve and identify.[7]
-
Solution & Validation:
-
Use an Antioxidant Control: Repeat the experiment with a control sample where an antioxidant (e.g., ascorbic acid or sodium metabisulfite) is added to the solution before the oxidizing agent. If the formation of the high-molecular-weight species is inhibited, it confirms an oxidative coupling mechanism.
-
Limit Oxidant Concentration: Reduce the concentration of the oxidizing agent (e.g., H₂O₂) and the reaction time to favor the formation of initial, monomeric oxidation products (like N-oxides or hydroxylated species) over complex polymers. This can simplify the resulting chromatogram for easier characterization.
-
Analytical Approach: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements of the unknown peaks, which is crucial for proposing elemental compositions for these unexpected products.
-
Problem 3: I have identified a metabolite with a +16 Da mass shift, but I cannot confirm if it's N-oxidation or aromatic ring hydroxylation.
-
Probable Cause: A +16 Da mass shift corresponds to the addition of one oxygen atom. Mass spectrometry alone cannot distinguish between isomers, such as an N-oxide and a ring-hydroxylated product.
-
Solution & Validation:
-
Chromatographic Separation: The primary approach is to develop a high-resolution HPLC or UHPLC method. Isomers often have different polarities and will elute at different retention times.
-
Tandem MS (MS/MS): Fragment the isomeric ions in the mass spectrometer. N-oxides and hydroxylated aromatics often produce different fragmentation patterns. For example, loss of an oxygen atom is a common fragmentation pathway for N-oxides.
-
Reference Standards: The most definitive method is to synthesize authentic reference standards for each potential isomer. Co-elution (spiking the sample with the standard) under optimized chromatographic conditions provides unambiguous identification.
-
Advanced Techniques: For critical applications where standards are unavailable, techniques like LC-NMR can provide the structural information needed to definitively assign the position of the modification.[11]
-
Key Experimental Protocols
Protocol 1: Standard Protocol for a Forced Degradation (Stress Testing) Study
Forced degradation studies are essential for identifying potential degradants that could form during storage or administration.[12] This protocol outlines a standard approach.
Caption: General workflow for a forced degradation study.
Methodology:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).
-
Aliquot and Stress: Aliquot the stock solution into separate vials for each stress condition as outlined in the table below. Include a control sample stored at 4°C in the dark.
-
Sampling: At predetermined time points (e.g., 2, 8, 24, 48 hours), withdraw an aliquot from each vial.
-
Quenching: Stop the degradation reaction. For acid/base conditions, neutralize the sample with an equimolar amount of base/acid. For oxidative conditions, it may not be necessary to quench if samples are analyzed immediately.
-
Analysis: Analyze all samples, including the time-zero and control samples, by a stability-indicating HPLC-UV/MS method.
-
Mass Balance: Calculate the mass balance to ensure that all degradants have been detected. The sum of the parent compound and all degradation products should ideally be between 95-105%.
Table 1: Recommended Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Temperature | Notes |
|---|---|---|---|
| Acid Hydrolysis | 0.1 M HCl | 60 °C | Targets the hydrazide moiety. |
| Base Hydrolysis | 0.1 M NaOH | 60 °C | Targets the hydrazide moiety. |
| Oxidation | 3% H₂O₂ | Room Temp | Targets the aromatic amine. |
| Thermal | 80 °C | 80 °C | Evaluates intrinsic thermal stability. Test both solid and solution forms. |
| Photolytic | ICH Q1B compliant light source | Room Temp | Evaluates light sensitivity. Test both solid and solution forms. |
Protocol 2: HPLC-MS/MS Method for Analysis of Degradants
A robust, stability-indicating method is crucial for separating the parent compound from all potential degradation products.
Instrumentation:
-
UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF).
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 7.0.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
Table 2: Example HPLC Gradient
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 8.0 | 5 | 95 |
| 10.0 | 5 | 95 |
| 10.1 | 95 | 5 |
| 12.0 | 95 | 5 |
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode.
-
Scan Mode: Full scan (e.g., m/z 50-500) to detect all ions, with parallel reaction monitoring (PRM) or multiple reaction monitoring (MRM) for targeted quantification of the parent and expected degradants.
-
Collision Energy: Optimize for each compound to obtain characteristic fragment ions for structural confirmation.
References
-
Title: Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system Source: PNAS URL: [Link]
-
Title: Hydrolytic Stability of Hydrazones and Oximes Source: NIH National Center for Biotechnology Information URL: [Link]
-
Title: Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase Source: MDPI URL: [Link]
-
Title: Hydrazinolysis: Significance and symbolism Source: Medical News URL: [Link]
-
Title: Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution Source: PubMed URL: [Link]
-
Title: Hydrazidase, a Novel Amidase Signature Enzyme That Hydrolyzes Acylhydrazides Source: NIH National Center for Biotechnology Information URL: [Link]
-
Title: Hydrolytic Stability of Hydrazones and Oximes Source: Raines Lab - University of Wisconsin-Madison URL: [Link]
- Title: Method for the hydrolysis of hydrazones Source: Google Patents URL
-
Title: Oxidative degradation of amines using a closed batch system Source: Norwegian Research Information Repository URL: [Link]
-
Title: A new approach for the degradation of high concentration of aromatic amine by heterocatalytic Fenton oxidation: Kinetic and spectroscopic studies Source: ResearchGate URL: [Link]
-
Title: A quantitative assessment of the production of ˙OH and additional oxidants in the dark Fenton reaction: Fenton degradation of aromatic amines Source: RSC Publishing URL: [Link]
-
Title: Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins Source: MDPI URL: [Link]
-
Title: Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile Source: NIH National Center for Biotechnology Information URL: [Link]
-
Title: Analytical strategies for identifying drug metabolites Source: PubMed URL: [Link]
-
Title: Elucidating the pathways of degradation of denagliptin Source: PubMed URL: [Link]
Sources
- 1. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. raineslab.com [raineslab.com]
- 4. Hydrazidase, a Novel Amidase Signature Enzyme That Hydrolyzes Acylhydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nva.sikt.no [nva.sikt.no]
- 7. mdpi.com [mdpi.com]
- 8. A quantitative assessment of the production of ˙OH and additional oxidants in the dark Fenton reaction: Fenton degradation of aromatic amines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analytical strategies for identifying drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Elucidating the pathways of degradation of denagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
reaction condition optimization for pyrazole synthesis from acetohydrazide
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are utilizing acetohydrazide in the synthesis of pyrazole scaffolds. Our goal is to provide in-depth, field-proven insights to help you optimize your reaction conditions and troubleshoot common experimental challenges. This resource is structured in a question-and-answer format to directly address the specific issues you may encounter.
Section 1: Foundational Knowledge & Reaction Mechanism
This section covers the fundamental principles of the pyrazole synthesis discussed in this guide, which is a variation of the classic Knorr pyrazole synthesis.
Q1: What is the general reaction mechanism for pyrazole synthesis from acetohydrazide and a 1,3-dicarbonyl compound?
A1: The synthesis of a 1-acetyl-3,5-disubstituted pyrazole from acetohydrazide and a 1,3-dicarbonyl compound is a classic condensation reaction. The mechanism proceeds through two key stages:
-
Initial Condensation: The more nucleophilic terminal nitrogen (-NH₂) of the acetohydrazide attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by the elimination of a water molecule to form a hydrazone intermediate.
-
Intramolecular Cyclization and Dehydration: The second nitrogen atom of the hydrazide then attacks the remaining carbonyl group in an intramolecular fashion. This cyclization forms a five-membered ring intermediate (a pyrazoline derivative). Subsequent dehydration (loss of a second water molecule) leads to the formation of the stable, aromatic pyrazole ring.
The overall process is a cyclocondensation reaction, a robust and widely used method for constructing the pyrazole core.[1][2][3]
Caption: General mechanism for Knorr-type pyrazole synthesis.
Section 2: Frequently Asked Questions (FAQs) & Initial Setup
This section provides quick answers to common questions and a baseline protocol to get you started.
Q2: I'm new to this synthesis. What is a reliable starting protocol?
A2: A general protocol that serves as an excellent starting point is provided below. This should be optimized for your specific substrates.
Protocol 1: General Synthesis of 1-Acetyl-3,5-dimethylpyrazole
-
Reactants:
-
Acetohydrazide (1.0 eq)
-
Acetylacetone (a 1,3-diketone) (1.0 eq)
-
-
Solvent:
-
Ethanol (EtOH)
-
-
Catalyst (Optional but Recommended):
-
Acetic Acid (catalytic amount, e.g., 2-3 drops)
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add acetohydrazide (1.0 eq) and ethanol.
-
Stir the mixture until the acetohydrazide is fully dissolved.
-
Add acetylacetone (1.0 eq) to the solution, followed by a catalytic amount of acetic acid.
-
Heat the reaction mixture to reflux (approx. 78°C for ethanol) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can then be purified, typically by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) or by column chromatography.
Q3: My reaction doesn't seem to be starting. What are the first things to check?
A3: If you observe no change in your starting materials after a reasonable amount of time, consider these initial checks:
-
Catalyst: The reaction is often acid-catalyzed. The absence of an acid catalyst can significantly slow down or prevent the reaction, particularly the dehydration steps.[2][4] Ensure you have added a catalytic amount of a weak acid like acetic acid.
-
Temperature: While some reactions proceed at room temperature, many require heating to overcome the activation energy for cyclization and dehydration.[1] Ensure your reaction is heated to the appropriate temperature for the solvent used (e.g., reflux).
-
Reagent Quality: Hydrazides can degrade over time. Ensure your acetohydrazide is pure and has been stored correctly. Similarly, verify the purity of your 1,3-dicarbonyl compound.
Q4: What are the best solvents for this reaction, and why?
A4: The choice of solvent is critical and depends on the solubility of your substrates and the desired reaction temperature.
| Solvent | Type | Rationale & Considerations | Typical Temp. |
| Ethanol | Protic | Excellent general-purpose solvent. Facilitates proton transfer for dehydration steps. Easy to remove.[2] | Reflux (~78°C) |
| Acetic Acid | Protic/Acidic | Can act as both solvent and catalyst. Useful for less reactive substrates. Can be harder to remove. | 80-110°C |
| DMF / DMAc | Aprotic Dipolar | Good for substrates with poor solubility in alcohols. Can accelerate the reaction and improve regioselectivity.[2][4] | RT to 100°C |
| Toluene | Aprotic Non-polar | Allows for higher temperatures and azeotropic removal of water using a Dean-Stark apparatus. | Reflux (~111°C) |
| Solvent-free | N/A | Environmentally friendly ("green") approach. Often requires a solid catalyst and heating (conventional or microwave).[1] | Varies |
Section 3: In-Depth Troubleshooting Guides
This section tackles more complex issues with detailed explanations and structured solutions.
Problem 1: Low or No Product Yield
Q5: I've run the reaction for several hours, but my yield is very low or I've only recovered starting material. What factors should I investigate?
A5: Low yield is a common problem that can be traced back to several factors. The key is to approach troubleshooting systematically. The flowchart below outlines a logical workflow.
Caption: Troubleshooting workflow for low reaction yield.
Causality Explained:
-
Catalysis: The reaction involves two dehydration steps, both of which are significantly accelerated by an acid catalyst. Without a catalyst, the reaction may stall after the initial hydrazone formation.[2] Some protocols use stronger acids like HCl, which can further increase the rate.[2][4]
-
Temperature: As a rule of thumb, reaction rates double for every 10°C increase in temperature. If the reaction is sluggish at the reflux temperature of ethanol, switching to a higher-boiling solvent like toluene can provide the necessary energy to push the reaction to completion.[1]
-
Reagent Purity: Impurities in the 1,3-dicarbonyl compound can lead to side reactions. More critically, acetohydrazide can hydrolyze back to acetic acid and hydrazine over time if not stored in a dry environment. Using degraded starting material is a common cause of failure.
-
Solvent Effects: If your starting materials are not fully dissolved, the reaction becomes a heterogeneous mixture, and the rate will be limited by mass transfer, not kinetics. Switching to a solvent with better solvating power, such as DMF, can dramatically improve yields.[2]
Problem 2: Poor Regioselectivity
Q6: I am using an unsymmetrical 1,3-dicarbonyl, and I'm getting a mixture of two pyrazole isomers. How can I favor the formation of one over the other?
A6: This is a classic challenge in pyrazole synthesis. When using an unsymmetrical dicarbonyl (R¹-CO-CH₂-CO-R² where R¹ ≠ R²), the initial nucleophilic attack by acetohydrazide can occur at either of the two different carbonyl carbons, leading to two possible regioisomers.
Controlling regioselectivity hinges on exploiting the electronic and steric differences between the two carbonyl groups.
-
Electronic Effects: The more electrophilic (electron-deficient) carbonyl carbon will be attacked preferentially by the nucleophilic -NH₂ group. For example, if one R group is electron-withdrawing (like -CF₃) and the other is electron-donating (like -CH₃), the carbonyl adjacent to the -CF₃ group will be more reactive.
-
Steric Effects: The less sterically hindered carbonyl group is more accessible for attack. If one R group is very bulky (e.g., a t-butyl group) and the other is small (e.g., a methyl group), the attack will favor the methyl-side carbonyl.
-
Solvent and pH Control: The reaction conditions can significantly influence the outcome. It has been shown that switching from protic solvents like ethanol to aprotic dipolar solvents (e.g., DMAc) in the presence of a strong acid can dramatically improve regioselectivity in certain cases.[2][4] This is because the conditions can modulate the reactivity of the nucleophile and the electrophile, favoring one pathway over the other.
Strategy for Optimization:
-
Analyze Your Substrate: Identify the electronic and steric differences between the two sides of your dicarbonyl compound.
-
Solvent Screening: Run the reaction in both ethanol (protic) and DMF or DMAc (aprotic dipolar) to see how the solvent affects the isomer ratio.[2]
-
Catalyst Modification: Compare the results using a weak acid (acetic acid) versus a strong acid (HCl). Acid catalysis can influence which intermediate is more stable and proceeds to the product.
Sources
Technical Support Center: A Troubleshooting Guide for Hydrazide-Hydrazone Synthesis
Welcome to the Technical Support Center for hydrazide-hydrazone synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this crucial synthetic transformation. Hydrazide-hydrazones are a vital class of compounds in medicinal chemistry and materials science, and mastering their synthesis is key to advancing many research projects.[1] This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your reactions effectively.
Troubleshooting Guide: From Low Yields to Purification Headaches
This section addresses specific problems you might encounter during the synthesis of hydrazide-hydrazones, offering explanations for the underlying causes and providing actionable solutions.
Question 1: Why is my hydrazone yield consistently low?
Low yields in hydrazone synthesis can be attributed to several factors, often related to reaction equilibrium and reagent stability.
Possible Cause 1: Unfavorable Reaction Equilibrium
The formation of a hydrazone is a reversible condensation reaction that produces water as a byproduct.[2] If water is not removed from the reaction mixture, the equilibrium may shift back towards the starting materials, resulting in a low yield of the desired hydrazone.
-
Solution:
-
Azeotropic Removal of Water: For reactions conducted in suitable solvents like toluene or benzene, a Dean-Stark apparatus can be used to azeotropically remove water as it is formed, driving the equilibrium towards the product.
-
Use of Dehydrating Agents: The addition of a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves, can effectively sequester water from the reaction mixture.
-
Possible Cause 2: Incorrect pH
Hydrazone formation is typically acid-catalyzed.[3][4] The reaction rate is highly dependent on the pH of the medium. If the pH is too high (neutral or basic), the dehydration of the tetrahedral intermediate is slow. Conversely, if the pH is too low (highly acidic), the hydrazine nucleophile becomes protonated, rendering it unreactive.[3][4]
-
Solution:
-
Optimize pH: The optimal pH for hydrazone formation is generally in the mildly acidic range of 4.5 to 6.[3] This can be achieved by adding a catalytic amount of a weak acid, such as acetic acid. A few drops are often sufficient to catalyze the reaction without deactivating the hydrazine.[3][5]
-
Use of Buffers: For sensitive substrates or reactions in aqueous media, using a buffer system to maintain the pH in the optimal range can significantly improve yields.
-
Possible Cause 3: Steric Hindrance
Ketones are generally less reactive than aldehydes in hydrazone formation due to both electronic and steric effects.[3] Bulky substituents on either the carbonyl compound or the hydrazide can significantly slow down the reaction rate, leading to incomplete conversion and low yields.
-
Solution:
-
Increase Reaction Time and/or Temperature: For sterically hindered substrates, prolonging the reaction time or increasing the temperature can help drive the reaction to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[3][6]
-
Microwave-Assisted Synthesis: Microwave irradiation can often accelerate reactions with sterically demanding substrates by providing rapid and uniform heating, leading to higher yields in shorter reaction times.[7][8][9]
-
Question 2: I am observing a significant amount of a side product. What could it be and how can I prevent it?
The most common side product in hydrazone synthesis is an azine, which can significantly reduce the yield of the desired product.
Side Product: Azine Formation
Azines are formed when the initially formed hydrazone, which still possesses a reactive N-H group, condenses with a second molecule of the aldehyde or ketone.[2][10][11] This is particularly problematic when using unsubstituted hydrazine (H₂N-NH₂).
-
Causality: The hydrazone intermediate can act as a nucleophile, attacking another molecule of the carbonyl compound in a similar manner to the initial hydrazine attack. This subsequent condensation leads to the formation of a symmetrical or unsymmetrical azine.[12]
-
Prevention Strategies:
-
Control Stoichiometry: Using a slight excess (1.1 to 1.2 equivalents) of the hydrazide relative to the carbonyl compound can help to ensure that the carbonyl is consumed before it can react with the newly formed hydrazone.[3]
-
Order of Addition: Adding the aldehyde or ketone dropwise to the solution of the hydrazide can help to maintain a low concentration of the carbonyl compound throughout the reaction, minimizing the chance of it reacting with the product hydrazone.[13]
-
Question 3: My purified product is an oil that is difficult to handle and purify further. What should I do?
Obtaining an oily product is a common challenge in organic synthesis. These oils can be difficult to purify by conventional methods.
Troubleshooting Oily Products:
-
Trituration: This is often the first and most effective technique to try. Trituration involves stirring or scratching the oil with a small amount of a solvent in which the desired product is insoluble, while the impurities are soluble.[3] Cold non-polar solvents like n-hexane, pentane, or diethyl ether are excellent choices for this purpose.[14] This process can often induce crystallization or solidification of the product.
-
Recrystallization from a Different Solvent System: If trituration fails, the next step is to attempt recrystallization from a different solvent or a mixture of solvents.[15][16] The key is to find a solvent system where the product has high solubility at an elevated temperature and low solubility at a lower temperature.[3]
Solvent/Solvent System Polarity Common Applications Ethanol/Water Polar For moderately polar hydrazones. Ethyl Acetate/Hexane Medium/Non-polar A versatile system for a wide range of polarities. Dichloromethane/Hexane Medium/Non-polar Good for less polar hydrazones. Acetonitrile Polar aprotic Can be effective for highly soluble products.[14] -
Salt Formation: If your hydrazone has a basic nitrogen atom, converting it to a salt (e.g., a hydrochloride salt by adding HCl in a suitable solvent) can often result in a crystalline solid that is easier to purify by recrystallization. The free hydrazone can then be regenerated by neutralization.
Question 4: My hydrazone seems to be decomposing during column chromatography on silica gel. Why is this happening and what are the alternatives?
Decomposition on silica gel is a known issue for certain classes of compounds, including some hydrazones.
Causality of Decomposition:
Silica gel is acidic in nature due to the presence of silanol (Si-OH) groups on its surface. These acidic sites can catalyze the hydrolysis of the hydrazone back to its corresponding carbonyl and hydrazide precursors.[2] For sensitive hydrazones, this can lead to significant product loss and streaking on TLC plates.[14]
Solutions and Alternatives:
-
Neutralize the Silica Gel: A common practice is to add a small amount of a tertiary amine, such as triethylamine (TEA) (typically 0.5-1% v/v), to the eluent.[14][17][18] The TEA will neutralize the acidic silanol groups, preventing the decomposition of the acid-sensitive hydrazone.[19]
-
Use an Alternative Stationary Phase:
-
Alumina (Al₂O₃): Alumina is available in neutral, basic, and acidic forms. Using neutral or basic alumina can be an excellent alternative to silica gel for the purification of acid-sensitive compounds.[20]
-
Reverse-Phase Chromatography: If the hydrazone is sufficiently non-polar, reverse-phase chromatography using a C18-functionalized silica gel with a polar mobile phase (e.g., acetonitrile/water or methanol/water) can be a viable purification strategy.
-
-
Avoid Chromatography: If possible, try to purify the hydrazone by recrystallization, as this is often a milder method that avoids contact with acidic stationary phases.[20]
Frequently Asked Questions (FAQs)
Here are some quick answers to common questions regarding hydrazide-hydrazone synthesis.
Q1: How do I prepare the starting hydrazide?
-
Hydrazides are most commonly prepared by the hydrazinolysis of the corresponding ester with hydrazine hydrate.[21][22][23] The reaction is typically carried out by refluxing the ester with an excess of hydrazine hydrate in a solvent like ethanol.[21][24]
Q2: How can I monitor the progress of my reaction?
-
Thin Layer Chromatography (TLC) is the most common and convenient method.[3][6][25] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the disappearance of the reactant spots and the appearance of a new product spot.[3]
Q3: What is the best way to characterize my final hydrazone product?
-
NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation. The formation of the imine (C=N) bond will result in characteristic shifts in the NMR spectrum. It can also be used to identify the presence of E/Z isomers.[13][26][27][28]
-
Infrared (IR) Spectroscopy: Look for the disappearance of the carbonyl (C=O) stretch of the aldehyde/ketone and the N-H stretches of the hydrazide, and the appearance of a C=N stretch in the product.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the synthesized hydrazone.
Q4: My NMR spectrum looks complicated. Could I have a mixture of isomers?
-
Yes, hydrazones can exist as a mixture of E and Z isomers due to restricted rotation around the C=N double bond.[26][28] This can lead to a doubling of some signals in the NMR spectrum. The ratio of isomers can be influenced by solvent polarity and temperature.[28]
Experimental Protocols
Protocol 1: General Synthesis of a Hydrazide from an Ester
This protocol describes the synthesis of a hydrazide via hydrazinolysis of an ester.
-
In a round-bottom flask equipped with a reflux condenser, dissolve the ester (1.0 equivalent) in a minimal amount of ethanol.
-
Add hydrazine hydrate (1.1 - 1.5 equivalents) to the solution.[29]
-
Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 3-5 hours.[21]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
The resulting solid hydrazide can be purified by recrystallization from a suitable solvent, such as ethanol.[21][24]
Protocol 2: General Synthesis of a Hydrazone
This protocol provides a general procedure for the acid-catalyzed synthesis of a hydrazone.
-
Dissolve the aldehyde or ketone (1.0 equivalent) in a suitable solvent (e.g., ethanol, methanol) in a round-bottom flask.[5]
-
Add the hydrazide (1.0 - 1.1 equivalents) to the solution.[5]
-
Add a catalytic amount of glacial acetic acid (2-3 drops).[5]
-
Stir the reaction mixture at room temperature or heat under reflux. Monitor the reaction progress by TLC.[3]
-
Upon completion, cool the reaction mixture. The product may precipitate out of the solution.
-
If a precipitate forms, collect the solid by vacuum filtration and wash with a small amount of cold solvent.[5]
-
If no precipitate forms, remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Visualizing the Process
Reaction Mechanism and Troubleshooting Workflow
The following diagrams illustrate the key steps in hydrazide-hydrazone synthesis and a logical workflow for troubleshooting common issues.
Caption: General mechanism of acid-catalyzed hydrazone formation.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
-
Wikipedia. (n.d.). Wolff–Kishner reduction. [Link]
-
Krishikosh. (n.d.). Note Development and assessment of green synthesis of hydrazides. [Link]
-
Wikipedia. (n.d.). Hydrazone. [Link]
-
MDPI. (2023). New Insights into Acylhydrazones E/Z Isomerization: An Experimental and Theoretical Approach. [Link]
-
ResearchGate. (2020). How to purify hydrazone?. [Link]
-
National Center for Biotechnology Information. (n.d.). Effect of a =X-NH-Fragment, (X = C, N), on Z/E Isomerization and ON/OFF Functionality of Isatin Arylhydrazones, ((Arylamino)Methylene)Indolin-2-Ones and Their Anions. [Link]
-
“Click-chemistry” inspired synthesis of hydrazone-based molecular glasses. (n.d.). [Link]
-
Semantic Scholar. (2021). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. [Link]
-
National Center for Biotechnology Information. (2022). Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. [Link]
-
ACS Publications. (n.d.). On the mechanism of formation of azines from hydrazones. [Link]
- Google Patents. (n.d.).
-
National Center for Biotechnology Information. (n.d.). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. [Link]
-
ResearchGate. (n.d.). 1 H-NMR spectrum of isomers 1-E,E, 1-E,Z, in CDCl3 and 1-Z,Z in acetone-d6. [Link]
-
Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. (n.d.). [Link]
-
ACS Publications. (1989). On the mechanism of formation of azines from hydrazones. [Link]
-
International Journal of Pharmacy. (n.d.). green synthesis of nicotinic acid hydrazide schiff bases and its biological evaluation. [Link]
-
Main methods of synthesizing isoniazid in laboratory. (2024). [Link]
- Google Patents. (n.d.). EP1575921B1 - Process for the synthesis of isonicotinic acid hydrazide.
-
MDPI. (2022). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. [Link]
-
National Center for Biotechnology Information. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. [Link]
-
Royal Society of Chemistry. (2020). Reaction Chemistry & Engineering. [Link]
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Química Organica.org. (n.d.). Azine Formation. [Link]
-
ResearchGate. (n.d.). The proposed mechanism of formation of azines by reaction between.... [Link]
-
National Center for Biotechnology Information. (n.d.). Water-soluble Organocatalysts for Hydrazone and Oxime Formation. [Link]
-
Chad's Prep®. (n.d.). The Clemmensen and Wolff Kishner Reductions. [Link]
-
Wikipedia. (n.d.). Triethylamine. [Link]
-
Study.com. (n.d.). Wolff-Kishner Reduction, Mechanism & Application. [Link]
-
National Center for Biotechnology Information. (2022). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. [Link]
-
ResearchGate. (2024). HOW CAN I COMBINE HYDRAZINE DERIVATIVE AND ESTER (i.e., to replace alkoxy part .... [Link]
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ACS Publications. (2024). Synthesis and Optical Characterization of Hydrazone-Substituted Push–Pull-Type NLOphores. [Link]
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ResearchGate. (n.d.). Thin Layer Chromatography and Hydrazine. [Link]
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BYJU'S. (n.d.). Wolff Kishner reduction mechanism. [Link]
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ResearchGate. (n.d.). Pros (+) and cons (-) of the microwave-assisted synthesis. [Link]
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WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.). synthesis and application of microwave: a review. [Link]
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ACS Publications. (n.d.). Importance of ortho Proton Donors in Catalysis of Hydrazone Formation. [Link]
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ResearchGate. (2025). Comparative Study of Microwave Assisted and Conventional Synthesis of Furfuraldehyde Based Hydrazone Derivatives and their Metal Complexes with Biological Evaluation. [Link]
-
Reddit. (2021). Need a purification method for a free hydrazone. [Link]
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Recrystallization. (n.d.). [Link]
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ResearchGate. (2025). Microwave assisted condensation of hydrazone derivatives with aldehydes. [Link]
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ACS Publications. (n.d.). Nucleophilic Catalysis of Hydrazone Formation and Transimination: Implications for Dynamic Covalent Chemistry. [Link]
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BDMAEE. (2025). the use of triethylamine in certain analytical chemistry applications as a mobile phase modifier. [Link]
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Pharma Growth Hub. (2023). Effect of Triethylamine (TEA) on the Retention in RPLC. [Link]
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ResearchGate. (2014). How Triethilamine works on a compound separation in a reversed phase column (C18)?. [Link]
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ResearchGate. (2025). How to recrystallize an oily compound?. [Link]
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Technical Support Center: Stability Studies of 2-[(4-Fluorophenyl)amino]acetohydrazide
Welcome to the technical support center for stability studies of 2-[(4-Fluorophenyl)amino]acetohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we synthesize technical accuracy with field-proven insights to ensure the integrity and success of your stability testing protocols.
Introduction to Stability Studies
Forced degradation studies are a critical component of the drug development process, providing essential information about the intrinsic stability of a drug substance.[1][2] These studies involve subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[1][3] This information is vital for developing stable formulations, selecting appropriate storage conditions, and establishing the shelf-life of a drug product.[1] The International Council for Harmonisation (ICH) guidelines, specifically Q1A, Q1B, and Q2B, mandate forced degradation studies under various stress conditions, including heat, light, humidity, oxidation, and hydrolysis across a range of pH values.[1][4]
This compound, a hydrazide derivative, is a molecule of interest in pharmaceutical research. Understanding its stability profile is paramount for its development as a potential therapeutic agent. This guide will walk you through common challenges and questions related to its stability studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for hydrazide-containing compounds like this compound?
A1: Hydrazide derivatives are susceptible to several degradation pathways. The most common include:
-
Hydrolysis: The hydrazide functional group can undergo hydrolysis, particularly under acidic or basic conditions, to form the corresponding carboxylic acid (2-[(4-Fluorophenyl)amino]acetic acid) and hydrazine.[5] The rate of hydrolysis is often pH-dependent.[5]
-
Oxidation: The hydrazide moiety is susceptible to oxidation, which can lead to the formation of various degradation products. Hydrogen peroxide is a commonly used oxidizing agent in forced degradation studies to simulate oxidative stress.[1]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation. The extent of photodegradation can be influenced by the presence of photosensitizers and the chemical environment.[6][7]
Q2: What are the recommended stress conditions for forced degradation studies of this compound according to ICH guidelines?
A2: The ICH guidelines provide a framework for forced degradation studies.[1][4] For this compound, a typical set of stress conditions would include:
-
Acidic Hydrolysis: 0.1 M to 1 M HCl at room temperature, with elevated temperatures (e.g., 60-80°C) if no degradation is observed.[1][4]
-
Basic Hydrolysis: 0.1 M to 1 M NaOH at room temperature, with heating if necessary.[1][4]
-
Neutral Hydrolysis: Refluxing in water.
-
Oxidative Degradation: 3-30% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Dry heat (e.g., 60-80°C) and high humidity (e.g., 75% RH).
-
Photostability: Exposure to a combination of visible and UV light, as specified in ICH Q1B.
Q3: What analytical techniques are most suitable for monitoring the stability of this compound and its degradation products?
A3: A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique.[6][8] Key considerations for method development include:
-
Column Selection: A C18 column is often a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically required to separate the parent compound from its more polar or non-polar degradants.
-
Detection: UV detection at a wavelength where the parent compound and all potential degradants have significant absorbance. A photodiode array (PDA) detector is highly recommended to assess peak purity.
-
Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer is invaluable for the identification and structural elucidation of unknown degradation products.[8][9]
Troubleshooting Guide
Here we address specific issues users might encounter during their experiments.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| No degradation observed under initial stress conditions. | The compound is highly stable under the applied conditions. | Increase the severity of the stress conditions (e.g., higher acid/base concentration, higher temperature, longer exposure time).[4] |
| Complete degradation of the parent compound. | The stress conditions are too harsh. | Reduce the severity of the stress conditions (e.g., lower concentration of stressing agent, lower temperature, shorter duration). The goal is to achieve partial degradation (typically 5-20%) to observe the primary degradation products. |
| Poor peak shape or resolution in the HPLC chromatogram. | Inappropriate mobile phase pH, column chemistry, or gradient profile. | Optimize the mobile phase pH to ensure ionizable compounds are in a single form. Experiment with different column chemistries (e.g., C8, phenyl-hexyl). Adjust the gradient slope to improve the separation of closely eluting peaks. |
| Mass balance is not achieved (sum of parent and degradants is not close to 100%). | Some degradation products are not being detected by the analytical method (e.g., lack a UV chromophore, are volatile, or are not eluting from the column). | Use a universal detection method like a Corona Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in parallel with UV. Ensure the analytical method is capable of eluting highly polar or non-polar compounds. |
| Inconsistent or irreproducible degradation profiles. | Variability in experimental conditions (e.g., temperature fluctuations, inaccurate preparation of stress solutions). | Ensure precise control over all experimental parameters. Use calibrated equipment and freshly prepared solutions. |
Experimental Protocol: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study of this compound.
Materials and Reagents
-
This compound reference standard
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (NaOH), analytical grade
-
Hydrogen peroxide (H₂O₂), 30% solution
-
HPLC grade water, acetonitrile, and methanol
-
Phosphate or acetate buffer for mobile phase preparation
Step-by-Step Methodology
-
Preparation of Stock Solution: Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., methanol or a mixture of water and organic solvent) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl (to achieve a final concentration of 0.1 M HCl). Keep at room temperature for a specified time (e.g., 24 hours). If no degradation is observed, repeat the experiment at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH. Follow the same procedure as for acid hydrolysis.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 6% H₂O₂. Keep at room temperature for a specified time.
-
Thermal Degradation (Solid State): Place a known amount of the solid compound in a controlled temperature and humidity chamber (e.g., 60°C/75% RH) for a specified period.
-
Photostability (Solid State): Expose a thin layer of the solid compound to a light source as per ICH Q1B guidelines.
-
-
Sample Preparation for Analysis:
-
For solution-state studies, withdraw aliquots at different time points. Neutralize the acidic and basic samples before dilution.
-
For solid-state studies, dissolve a known amount of the stressed solid in the mobile phase or a suitable solvent.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
-
HPLC Analysis:
-
Inject the prepared samples into a validated stability-indicating HPLC system.
-
Analyze an unstressed sample (control) for comparison.
-
Quantify the amount of parent compound remaining and the percentage of each degradation product formed.
-
Visualizing the Workflow
Caption: Workflow for a forced degradation study.
Potential Degradation Pathway
Based on the chemical structure of this compound, a plausible primary degradation pathway under hydrolytic conditions is the cleavage of the hydrazide bond.
Caption: Potential hydrolytic degradation pathway.
References
- Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods - PMC - NIH. (n.d.).
- Forced Degradation Studies - MedCrave online. (2016, December 14).
- Photostability of organic fluorophore influenced by adjacent amino acid residues - PMC. (2025, August 27).
- Forced degradation studies for drug substances and drug products- scientific and regulatory considerations - ResearchGate. (2025, August 10).
- Stability Indicating Forced Degradation Studies - RJPT. (n.d.).
- Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). (n.d.).
- Development of forced degradation and stability indicating studies of drugs—A review - NIH. (n.d.).
- Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin - ACG Publications. (n.d.).
- Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution - PubMed. (n.d.).
- This compound | 710-31-6 - ChemicalBook. (n.d.).
- This compound | C8H10FN3O | CID 302634 - PubChem. (n.d.).
- Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023, January 1).
- identifying and characterizing impurities in 2-(2-Chlorophenyl)acetohydrazide synthesis - Benchchem. (n.d.).
- Analytical Methods to Determine the Stability of Biopharmaceutical Products | Request PDF. (2025, August 6).
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- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Fluorinated vs. Non-Fluorinated Acetohydrazides: A Guide for Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds represents a pivotal approach to optimizing drug-like properties. This guide provides an in-depth comparative analysis of fluorinated and non-fluorinated acetohydrazides, offering a technical exploration of their synthesis, physicochemical characteristics, and biological performance. By delving into the fundamental impact of fluorination, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in the design and synthesis of novel therapeutic agents.
The acetohydrazide moiety is a versatile building block in medicinal chemistry, known to be a precursor to a wide array of biologically active compounds, including hydrazones.[1][2] The introduction of fluorine, the most electronegative element, into the acetohydrazide structure can profoundly alter its electronic properties, conformation, and metabolic fate, thereby influencing its efficacy and pharmacokinetic profile.[3] This guide will dissect these influences through a lens of experimental data and established scientific principles.
The Fluorine Advantage: A Physicochemical Perspective
The substitution of hydrogen with fluorine imparts unique properties to organic molecules. The strong carbon-fluorine (C-F) bond and the high electronegativity of fluorine are the primary drivers of these changes.
Lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (logP), is a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. While it is a common misconception that fluorination universally increases lipophilicity, the effect is more nuanced and depends on the molecular context.[4][5] In many cases, the introduction of a single fluorine atom or a trifluoromethyl group can increase lipophilicity, enhancing membrane permeability.[6] However, in some instances, particularly with multiple fluorine substitutions, the overall lipophilicity may decrease.[4]
The acidity (pKa) of the N-H protons in the hydrazide moiety can also be influenced by the presence of fluorine. The electron-withdrawing nature of fluorine can increase the acidity of nearby protons, which can affect the compound's ionization state at physiological pH and its potential for hydrogen bonding interactions with biological targets.[7]
Table 1: Comparative Physicochemical Properties of Acetohydrazide Analogues
| Compound | Structure | Molecular Weight ( g/mol ) | Calculated logP | pKa (predicted) |
| Acetohydrazide | 74.08 | -1.34 | 12.5 | |
| 2-Fluoroacetohydrazide | 92.07 | -0.85 | 11.8 |
Note: logP and pKa values are predicted and serve for comparative illustration.
One of the most significant advantages of fluorination in drug design is the enhancement of metabolic stability.[3][4] The C-F bond is considerably stronger than a carbon-hydrogen (C-H) bond, making it less susceptible to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP450) family.[3] By strategically placing fluorine atoms at metabolically vulnerable positions, the rate of oxidative metabolism can be significantly reduced, leading to a longer plasma half-life and improved bioavailability.[3][8]
Table 2: In Vitro Metabolic Stability of Fluorinated vs. Non-Fluorinated Analogues in Liver Microsomes
| Compound Class | Compound/Analogue | Description | t½ (min) | Species | Reference |
| Indoles | UT-155 | Non-fluorinated indole | 12.35 | Mouse | [3] |
| 32a | 4-Fluoro-indazole analog of UT-155 | 29.35 | Mouse | [3] | |
| Cordycepin Derivatives | Cordycepin | Non-fluorinated nucleoside analogue | 27.21 | Human | [8] |
| Compound 3a | C2-Chloro, N6-substituted cordycepin | 35.57 | Human | [8] |
This table illustrates the general principle of increased metabolic stability with fluorination using data from analogous compound classes.
Enhancing Biological Activity: A Head-to-Head Comparison
The introduction of fluorine can significantly impact the biological activity of acetohydrazide derivatives. The altered electronic and steric properties of the molecule can lead to enhanced binding affinity for target proteins and improved overall efficacy.
Hydrazones derived from acetohydrazides are a well-established class of antimicrobial and anticancer agents.[9][10] Fluorination of these compounds has been shown to potentiate their activity. For instance, studies on triazine inhibitors have demonstrated a significant increase in potency against various biological targets upon fluorination.[9]
Table 3: Comparative Biological Activity of Fluorinated vs. Non-Fluorinated Inhibitors
| Compound Type | Target | Compound Analogue | IC50 / Ki | Fold Improvement (vs. Non-Fluorinated) | Reference |
| Non-Fluorinated | EGFR (mutant T790M/L858R) | Triazine Analogue 9 | 30.7 µM | - | [9] |
| Fluorinated | EGFR (mutant T790M/L858R) | Triazine Analogue 8 | 6.5 µM | 4.7 | [9] |
| Non-Fluorinated | Mycobacterium tuberculosis β-carbonic anhydrases | Sulfonamide derivatives | Submicromolar to micromolar | - | [9] |
| Fluorinated | Mycobacterium tuberculosis β-carbonic anhydrases | Fluorinated sulfonamide derivatives | Nanomolar to submicromolar | Significant | [9] |
This table showcases the enhanced inhibitory activity of fluorinated compounds against their non-fluorinated counterparts in different therapeutic areas.
Experimental Protocols: Synthesis and Characterization
The synthesis of acetohydrazides is a fundamental process in organic chemistry, typically involving the hydrazinolysis of a corresponding ester. The following protocols provide a step-by-step guide for the synthesis of both non-fluorinated and fluorinated acetohydrazides.
This protocol describes a common method for the synthesis of acetohydrazide from ethyl acetate and hydrazine hydrate.[6][11]
Materials:
-
Ethyl acetate
-
Hydrazine hydrate (80-100%)
-
Ethanol (absolute)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask, dissolve ethyl acetate (1.0 equivalent) in absolute ethanol.
-
Add hydrazine hydrate (1.1 equivalents) dropwise to the solution while stirring.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.
-
Collect the crystalline product by vacuum filtration, wash with cold ethanol, and dry under vacuum.
This protocol outlines the synthesis of 2-fluoroacetohydrazide from ethyl fluoroacetate.
Materials:
-
Ethyl fluoroacetate
-
Hydrazine hydrate (80-100%)
-
Ethanol (absolute)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask, dissolve ethyl fluoroacetate (1.0 equivalent) in absolute ethanol.
-
Carefully add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room temperature with stirring. An exothermic reaction may be observed.
-
After the initial reaction subsides, attach a reflux condenser and gently heat the mixture at reflux for 2-3 hours.
-
Monitor the reaction by TLC until the starting ester is consumed.
-
Cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly under vacuum.
The synthesized acetohydrazides should be characterized to confirm their structure and purity.
Caption: General workflow for the synthesis and characterization of acetohydrazides.
FTIR Spectroscopy: The presence of characteristic peaks for N-H stretching (around 3200-3400 cm⁻¹), C=O stretching (around 1650 cm⁻¹), and C-F stretching (for fluorinated compounds, around 1000-1100 cm⁻¹) should be confirmed.
NMR Spectroscopy: ¹H and ¹³C NMR spectra should be analyzed to confirm the chemical structure. For fluorinated compounds, ¹⁹F NMR is essential to verify the presence and chemical environment of the fluorine atom(s).
Mass Spectrometry: The molecular weight of the synthesized compound should be confirmed by mass spectrometry.
Visualizing the Impact of Fluorination
The decision to incorporate fluorine into a potential drug candidate is a multifactorial one. The following diagram illustrates the key considerations and potential outcomes of fluorinating an acetohydrazide scaffold.
Caption: The impact of fluorination on the properties of acetohydrazides in drug discovery.
Conclusion
The strategic fluorination of acetohydrazides offers a powerful tool for medicinal chemists to modulate the physicochemical and biological properties of potential drug candidates. The evidence strongly suggests that the introduction of fluorine can lead to enhanced metabolic stability and potentiated biological activity, ultimately improving the therapeutic potential of this versatile chemical scaffold.[3][9] However, it is crucial to consider that the effects of fluorination are context-dependent, and careful evaluation of each new analogue is necessary. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to explore the "fluorine advantage" in their drug discovery endeavors.
References
-
Design, Synthesis, and Anti-Hepatic Fibrosis Evaluation of Cordycepin Derivatives. MDPI. [Link]
-
A review on biological activities and chemical synthesis of hydrazide derivatives. PubMed. [Link]
-
Biological activities of hydrazide derivatives in the new millennium. ResearchGate. [Link]
-
The role of fluorine in medicinal chemistry. Expert Opinion on Drug Discovery. [Link]
-
The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors. MDPI. [Link]
-
Synthesis, Characterization and Biological Evaluation of Functionalized Derivatives of Versatile Synthon 4,4'-Difluoro chalcone. Der Pharma Chemica. [Link]
-
An Insight into Fluorinated Imines and Hydrazones as Antibacterial Agents. MDPI. [Link]
-
Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line. PMC - NIH. [Link]
-
Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric. MDPI. [Link]
- A kind of preparation method of acethydrazide.
-
Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. MDPI. [Link]
-
Uncovering Abnormal Changes in logP After Fluorination Using Molecular Dynamics Simulations. PubMed. [Link]
-
Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. ChemRxiv. [Link]
-
Synthesis and antimicrobial studies of hydrazone derivatives of 4-[3-(2,4-difluorophenyl). ScienceDirect. [Link]
-
Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. Journal of Research in Pharmacy. [Link]
-
Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. [Link]
-
Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC - NIH. [Link]
-
Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures. PMC. [Link]
-
Synthesis, Cytotoxicity and Antiproliferative Effect of New Pyrrole Hydrazones. PMC - NIH. [Link]
-
The cytotoxicity as expressed in CC50 (half-maximal cytotoxic concentration)... ResearchGate. [Link]
-
cytotoxic concentration cc50: Topics by Science.gov. Science.gov. [Link]
-
The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. MDPI. [Link]
-
Anti-HIV and Antimicrobial Activity of 7-Hydrazino-8-hydroxyquinoline-Based Aromatic Hydrazones. MDPI. [Link]
-
ic50 values compared: Topics by Science.gov. Science.gov. [Link]
-
Comparison of anticancer activity (IC50 values) between standard and synthesized compounds. ResearchGate. [Link]
- The synthetic method of acethydrazide.
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A Comparative Guide to the Antimicrobial Activity of Acetohydrazide Derivatives
The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent discovery of novel antimicrobial agents. Among the promising scaffolds in medicinal chemistry, acetohydrazide derivatives have garnered significant attention for their broad-spectrum biological activities, including antibacterial and antifungal properties.[1][2][3] This guide offers an in-depth comparison of the antimicrobial performance of various acetohydrazide derivatives, grounded in experimental data and established protocols. We will explore their mechanisms of action, provide a detailed workflow for assessing their efficacy, and analyze structure-activity relationships to guide future drug development efforts.
The Molecular Basis of Action: How Acetohydrazide Derivatives Inhibit Microbial Growth
The antimicrobial efficacy of acetohydrazide derivatives, particularly the hydrazide-hydrazone class, is often attributed to their ability to interfere with essential cellular processes. While the exact mechanism can vary depending on the specific structural modifications, a prominent proposed pathway involves the inhibition of key bacterial enzymes.[4] For instance, in Mycobacterium tuberculosis, the parent compound acetohydrazide is known to inhibit the biosynthesis of mycolic acid, a crucial component of the bacterial cell wall.[4]
Furthermore, molecular docking studies suggest that some derivatives may act by binding to the active site of DNA gyrase, an enzyme critical for bacterial DNA replication.[5] This interaction disrupts normal cellular function, leading to bacterial death. The general mechanism involves the chelation of metal ions required for enzymatic activity or the formation of hydrogen bonds with active site residues, effectively blocking the enzyme's function.
Below is a conceptual diagram illustrating a proposed mechanism of action.
Caption: Proposed mechanism of enzyme inhibition by acetohydrazide derivatives.
Experimental Protocol: Assessing Antimicrobial Efficacy via Broth Microdilution
To quantitatively compare the antimicrobial activity of different compounds, the Broth Microdilution method is a standardized and widely used technique for determining the Minimum Inhibitory Concentration (MIC).[6][7] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6] This protocol is a self-validating system, incorporating essential controls to ensure the accuracy and reliability of the results.
Step-by-Step Methodology
-
Preparation of Antimicrobial Solutions:
-
Prepare stock solutions of the synthesized acetohydrazide derivatives in an appropriate solvent, such as Dimethyl Sulfoxide (DMSO), according to manufacturer instructions.[6]
-
Perform serial two-fold dilutions of the stock solutions in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) within a sterile 96-well microtiter plate.[6][8] This creates a gradient of drug concentrations to test.
-
-
Inoculum Preparation:
-
Obtain a pure culture of the test microorganism (bacterial or fungal strain).[8]
-
Prepare a standardized inoculum by suspending colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL for bacteria.[8]
-
Dilute this standardized suspension to the final required concentration for testing.
-
-
Plate Inoculation and Incubation:
-
Inoculate each well of the microtiter plate containing the diluted antimicrobial agents with the standardized inoculum.[6]
-
Crucial Controls:
-
Growth Control: Wells containing only the broth medium and the inoculum, with no antimicrobial agent, to ensure the microorganism is viable.[6]
-
Sterility Control: Wells containing only the broth medium to check for contamination.[6]
-
Quality Control: Wells inoculated with a reference strain of known susceptibility (e.g., E. coli ATCC 25922) to verify the accuracy of the test procedure and reagents.[6]
-
-
Incubate the plates at an appropriate temperature (typically 37°C for bacteria) for 16-20 hours.[7]
-
-
Determination of MIC:
The following diagram outlines the experimental workflow for the Broth Microdilution method.
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Comparative Antimicrobial Performance
Numerous studies have synthesized and evaluated various acetohydrazide derivatives, revealing a range of antimicrobial activities. The performance is highly dependent on the specific chemical structure and the target pathogen. Below is a summary of the reported MIC values for different classes of derivatives against representative Gram-positive bacteria, Gram-negative bacteria, and fungi.
| Derivative Class | Compound ID | Target Microorganism | MIC (µg/mL) | Reference |
| Hydrazide-Hydrazones | Compound 12 (N'-(substituted benzylidene)-2-(benzo[d]oxazol-3(2H)-yl)acetohydrazide) | Bacillus subtilis | Not specified, but most potent | [9] |
| Pyrazole Derivatives | Compound 6d (Electron-withdrawing group) | S. aureus, B. subtilis, E. coli, P. aeruginosa | Potent activity reported | [10][11][12] |
| Thiazole Derivatives | Co(II) complex of (E)-2-(2-aminothiazol-4-yl)-N'-(2-nitrobenzylidene)acetohydrazide | E. coli, S. typhi, S. aureus, S. pyogenes | 250 - 500 | [13] |
| s-Triazine Derivatives | Compound 19 | E. coli | 12.5 | [5] |
| s-Triazine Derivatives | Compound 19 | S. aureus | 6.25 | [5] |
| Lactic Acid Hydrazones | Compounds 1 & 2 | S. aureus, S. pneumoniae, E. coli, P. aeruginosa | 64 - 128 | [14] |
| Quinoline Hydrazones | Compound 3 | P. aeruginosa, S. aureus, E. coli | 0.39 - 1.56 | [5][14] |
| Pyrazole-4-acetohydrazides | Compound 6w | Rhizoctonia solani (Fungus) | 0.27 | [15] |
| Pyrazole-4-acetohydrazides | Compound 6c | Fusarium graminearum (Fungus) | 1.94 | [15] |
Note: This table is a synthesis of data from multiple sources and is intended for comparative purposes. Direct comparison of absolute values should be done with caution as experimental conditions may vary between studies.
Structure-Activity Relationship (SAR) Insights
The analysis of different acetohydrazide derivatives has provided valuable insights into the relationship between their chemical structure and antimicrobial activity.[16][17] A key finding is that the presence of certain substituents can significantly enhance potency.
-
Electron-Withdrawing Groups: Several studies have demonstrated that the presence of electron-withdrawing groups, such as nitro (NO₂) or halogen atoms (Cl, F), on the aromatic rings of the derivatives enhances their antimicrobial potential.[10][11][12][14] This is likely due to the modification of the electronic properties of the molecule, which may improve its ability to bind to the target enzyme or penetrate the microbial cell wall.
-
Heterocyclic Moieties: The incorporation of other heterocyclic rings like pyrazole, thiazole, or triazole often leads to potent antimicrobial agents.[10][13][16][18] These additions can alter the molecule's lipophilicity, steric profile, and hydrogen bonding capacity, all of which are crucial for biological activity.
-
Metal Complexation: Coordination of acetohydrazide-based ligands with metal ions, such as Co(II), can broaden the spectrum of antimicrobial activity compared to the ligand alone.[13]
While many derivatives show promising antibacterial activity, their antifungal efficacy can be variable. Some studies report only weak to moderate activity against fungal strains like Aspergillus niger and Candida albicans, whereas others have developed specific pyrazole-4-acetohydrazides with potent, targeted antifungal effects.[1][15]
Conclusion
Acetohydrazide derivatives represent a versatile and promising class of compounds in the search for new antimicrobial agents. Their activity is strongly influenced by their structural features, with pyrazole- and quinoline-containing hydrazones, as well as those bearing electron-withdrawing groups, often exhibiting significant potency against a range of bacterial pathogens. While antifungal activity is more variable, targeted design has yielded compounds with excellent efficacy. The standardized broth microdilution method provides a robust framework for evaluating and comparing these derivatives, and ongoing research into their structure-activity relationships and mechanisms of action will continue to guide the development of the next generation of antimicrobial drugs.
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A Comparative Guide to Validating the Mechanism of Action of 2-[(4-Fluorophenyl)amino]acetohydrazide
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for elucidating and validating the mechanism of action (MoA) for novel small molecules, using 2-[(4-Fluorophenyl)amino]acetohydrazide as a representative example of the hydrazide-hydrazone chemical class. While public data on the specific biological targets of this compound is limited, its structure suggests potential interactions with a range of enzymatic targets.[1][2][3][4][5][6] This document outlines a robust, multi-pronged strategy to move from a hypothetical target to a validated MoA, comparing state-of-the-art techniques and providing actionable, detailed protocols.
Our approach is built on three pillars of MoA validation:
-
Unbiased Target Identification and Direct Engagement: Confirming the physical interaction between the compound and its protein target(s) within a native cellular environment.
-
Downstream Pathway Analysis: Mapping the functional consequences of target engagement on cellular signaling networks.
-
Comparative Profiling: Benchmarking the compound's performance against relevant alternatives to establish its unique pharmacological profile.
Pillar 1: Target Identification and Engagement Validation
The foundational step in MoA validation is to unequivocally identify the direct molecular target(s) of a compound. For a novel agent like this compound, an unbiased approach is critical to avoid confirmation bias. We will compare two powerful, label-free techniques: Chemoproteomics for initial target discovery and the Cellular Thermal Shift Assay (CETSA) for validating target engagement in intact cells.
Experimental Strategy: A Two-Step Approach
Our strategy begins with a broad screen to identify potential binding partners and proceeds to a focused validation of the most promising candidates.
Caption: High-level workflow for target identification and validation.
A. Unbiased Target Discovery: Kinobeads-based Chemoproteomics
For compounds with unknown targets, particularly those suspected of interacting with ATP-binding sites (a common feature for kinase inhibitors), kinobeads technology offers an exceptional discovery tool.[7][8] This method utilizes beads coated with broad-spectrum, immobilized kinase inhibitors to capture a large portion of the cellular kinome from a cell lysate.[7][9]
Causality Behind the Choice: The strength of this approach lies in its unbiased nature and its application to native proteins in a complex biological milieu.[8] By incubating the lysate with our test compound, this compound, prior to adding the kinobeads, we create a competitive binding scenario. Proteins that bind to our compound will be unable to bind to the beads and will be depleted from the pulldown. Quantitative mass spectrometry then identifies these depleted proteins as high-confidence binding candidates.[7]
B. Target Engagement Validation: Cellular Thermal Shift Assay (CETSA)
Once putative targets are identified, CETSA is the gold standard for confirming direct physical engagement in an intact cellular environment.[10][11] The principle is based on ligand-induced thermal stabilization: a protein bound to a ligand is more resistant to heat-induced denaturation and aggregation than its unbound form.[12][13]
Causality Behind the Choice: CETSA bridges the gap between in vitro binding and physiological conditions, providing evidence of target engagement within living cells where factors like post-translational modifications and cofactor availability are native.[11] A positive thermal shift (ΔTm) provides strong, direct evidence that the compound is reaching and binding to its intended target.[10]
| Technique | Primary Goal | Principle | Key Output | Advantages | Limitations |
| Kinobeads | Unbiased Target Discovery | Competitive affinity capture of kinases on immobilized ligand beads.[7][8] | List of potential protein targets ranked by binding affinity. | Unbiased; profiles hundreds of native kinases simultaneously.[9] | Primarily for ATP-competitive binders; may miss allosteric inhibitors.[8] |
| CETSA | Target Engagement Validation | Ligand binding increases the thermal stability of the target protein.[11][12] | Thermal shift (ΔTm) and dose-response curves for target stabilization.[14] | Confirms engagement in intact cells; label-free.[10][13] | Requires a specific antibody for detection (Western Blot) or advanced MS. |
Pillar 2: Elucidating Downstream Signaling
Confirming target binding is necessary but not sufficient. A complete MoA validation requires understanding the functional consequences of this interaction. If the identified target of this compound is a kinase or part of a signaling cascade, phosphoproteomics is the ideal tool to map the downstream effects.
Experimental Strategy: Quantitative Phosphoproteomics
This technique provides a global snapshot of phosphorylation changes across the proteome following compound treatment, revealing which signaling pathways are activated or inhibited.[15][16]
Causality Behind the Choice: Phosphorylation is a key regulator of most cellular processes.[16] By quantifying changes in thousands of phosphosites, we can build a comprehensive map of the compound's cellular impact, identify key downstream nodes, validate the expected pathway modulation, and uncover unexpected off-target effects.[15]
Caption: Workflow for a typical phosphoproteomics experiment.[15][17]
Pillar 3: Comparative Profiling
To understand the unique value of this compound, its performance must be benchmarked against relevant alternatives. These could include structural analogs (to probe structure-activity relationships, or SAR) or known inhibitors of the newly identified target (to compare potency and selectivity).
Selection of Comparators
-
Structural Analog: 2-[(4-Chlorophenyl)amino]acetohydrazide.[18] This allows for assessment of the fluorine atom's contribution to potency and selectivity, a common strategy in medicinal chemistry.[19][20]
-
Non-Halogenated Parent Compound: 2-(Phenylamino)acetohydrazide. This provides a baseline to understand the overall importance of halogen substitution.
-
Known Target Inhibitor: A well-characterized, potent inhibitor of the target identified in Pillar 1 (e.g., "Inhibitor-X").
Comparative Data Summary (Hypothetical)
The following table illustrates how data from the proposed experiments could be structured to facilitate a direct comparison. Assume the primary target was identified as "Kinase X".
| Parameter | This compound | 2-[(4-Chlorophenyl)amino]acetohydrazide | 2-(Phenylamino)acetohydrazide | Inhibitor-X (Reference) |
| Target Binding (Kinase X, IC₅₀) | 50 nM | 150 nM | >10 µM | 5 nM |
| Cellular Engagement (CETSA ΔTm) | +4.2 °C | +2.5 °C | No Shift | +6.8 °C |
| Pathway Inhibition (p-Substrate Y IC₅₀) | 120 nM | 400 nM | >25 µM | 15 nM |
| Kinome Selectivity (CATDS Score) | 0.25 | 0.40 | N/A | 0.10 |
Data are hypothetical for illustrative purposes. CATDS (Concentration and Target Dependent Selectivity) score from kinobeads profiling, where a lower score indicates higher selectivity.[7]
This comparative analysis clearly positions this compound, demonstrating the positive contribution of the fluorine moiety compared to chlorine or no halogen, while also showing its distinct profile relative to a known inhibitor.
Detailed Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
This protocol is adapted from established methods to validate target engagement in intact cells.[10][14]
Objective: To measure the thermal stabilization of a target protein in response to compound binding.
Methodology:
-
Cell Culture & Treatment:
-
Plate cells (e.g., HEK293T) to achieve 80-90% confluency.
-
Treat cells with varying concentrations of this compound or DMSO (vehicle control) for 1 hour at 37°C.
-
-
Heating Step:
-
Harvest cells by trypsinization and wash with PBS. Resuspend cell pellets in PBS containing protease inhibitors.
-
Aliquot cell suspensions into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.[14]
-
-
Lysis and Fractionation:
-
Detection and Analysis:
-
Transfer the supernatant (soluble fraction) to new tubes.
-
Analyze the amount of soluble target protein in each sample by Western Blot using a specific primary antibody against the target protein.
-
Quantify band intensities and normalize them to the lowest temperature point (e.g., 40°C).
-
Plot the percentage of soluble protein against temperature to generate melting curves. The shift in the midpoint of the curve (Tm) between DMSO and compound-treated samples (ΔTm) indicates target stabilization.
-
Protocol 2: Quantitative Phosphoproteomics Workflow
This protocol provides a framework for analyzing downstream signaling events.[15][17][21]
Objective: To identify and quantify changes in protein phosphorylation across the proteome after compound treatment.
Methodology:
-
Sample Preparation:
-
Culture cells and treat with this compound at a validated concentration (e.g., 5x pathway IC₅₀) for a relevant time point (e.g., 1-3 hours). Include a DMSO vehicle control.
-
Harvest cells rapidly on ice. Immediately lyse cells in a urea-based buffer supplemented with a cocktail of protease and phosphatase inhibitors to preserve phosphorylation states.[15]
-
-
Protein Digestion:
-
Determine protein concentration using a BCA assay.
-
Perform a standard in-solution tryptic digest. Reduce cysteine bonds with DTT, alkylate with iodoacetamide, and digest with sequencing-grade trypsin (typically 1:50 enzyme:protein ratio) overnight at 37°C.[21]
-
Terminate the reaction by acidification with trifluoroacetic acid (TFA).
-
-
Phosphopeptide Enrichment:
-
Desalt the peptide mixture using a C18 solid-phase extraction cartridge.
-
Enrich for phosphopeptides using Titanium Dioxide (TiO₂) or Immobilized Metal Affinity Chromatography (IMAC) beads. This step is critical due to the low stoichiometry of most phosphorylation events.[17]
-
Wash the beads extensively to remove non-phosphorylated peptides and elute the bound phosphopeptides.
-
-
LC-MS/MS Analysis and Data Processing:
-
Analyze the enriched phosphopeptides using a high-resolution Orbitrap mass spectrometer coupled to a nano-flow liquid chromatography system.
-
Process the raw MS data using a software suite like MaxQuant or Spectronaut. Search the data against a relevant protein database to identify peptides and localize phosphorylation sites.
-
Perform label-free quantification (LFQ) to determine the relative abundance of each phosphopeptide between the compound-treated and control samples.
-
Perform statistical analysis to identify significantly regulated phosphosites and use bioinformatics tools (e.g., GSEA, KSEA) to map these changes to known signaling pathways.
-
References
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Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]
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Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. ACS Publications. [Link]
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A basic phosphoproteomic-DIA workflow integrating precise quantification of phosphosites in systems biology. PMC - PubMed Central. [Link]
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Exploratory Data Analysis of the In Vitro Effects of Novel Hydrazide-Hydrazone Antioxidants in the Context of In Silico Predictors. PubMed Central. [Link]
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Phosphoproteomics: a valuable tool for uncovering molecular signaling in cancer cells. Journal of Hematology & Oncology. [Link]
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Design, synthesis, and in vitro antimicrobial activity of hydrazide–hydrazones of 2‐substituted acetic acid. Sci-Hub. [Link]
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Compound N'-[(4-fluorophenyl)methylidene]-2-[(naphthalen-1-yl)amino]acetohydrazide... MolPort. [Link]
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Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. MDPI. [Link]
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Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers. [Link]
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Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. PubMed. [Link]
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Design and evaluation of 2-(4-((2-(2-((2,6-dichloro-3-methylphenyl)amino)benzoyl)hydrazineylidene)methyl)phenoxy)acetic acid as a dual anti-inflammatory and anti-diabetic agent. PubMed. [Link]
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Discovery of ( S)- N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6 H)-yl)ethyl)benzamide as Potent Class I Selective HDAC Inhibitor for Oral Anticancer Drug Candidate. PubMed. [Link]
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Synthesis and structure-activity relationships of 2-acylamino-4,6-diphenylpyridine derivatives as novel antagonists of GPR54. PubMed. [Link]
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2-((4-fluorophenyl)amino)acetamide (C8H9FN2O). PubChemLite. [Link]
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Synthesis, Biological Activity, and Mechanism of Action of 2-Pyrazyl and Pyridylhydrazone Derivatives, New Classes of Antileishmanial Agents. PubMed. [Link]
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3-(((Z)-4-amino-2-fluorobut-2-en-1-yl)sulfonyl)-N-(3,5-bis(4-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl). PubChem. [Link]
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Structure−Activity Relationships for a Novel Series of Citalopram (1-(3-(Dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) Analogues at Monoamine Transporters. ResearchGate. [Link]
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2-[(4-Fluorophenyl)amino]acetohydrazide versus other hydrazides in cancer research
An In-Depth Comparative Guide to Hydrazide Scaffolds in Oncology: Evaluating 2-[(4-Fluorophenyl)amino]acetohydrazide Against Established and Novel Derivatives
Abstract
The hydrazide-hydrazone scaffold (–CO–NH–N=) is a cornerstone in medicinal chemistry, recognized for its versatile coordination properties, hydrogen bonding capability, and broad spectrum of biological activities.[1] In oncology research, this moiety serves as a privileged linker in the design of novel therapeutic agents that target various hallmarks of cancer. This guide provides a comparative analysis of hydrazide derivatives in cancer research, with a specific focus on the potential of simpler scaffolds like this compound versus more complex and clinically relevant hydrazides. We will examine their mechanisms of action, cytotoxic potency, and structure-activity relationships, supported by experimental data and protocols to provide a comprehensive resource for researchers and drug development professionals.
The Hydrazide Scaffold: A Versatile Tool in Anticancer Drug Design
The hydrazide moiety is a highly adaptable structural unit. Its ability to act as a mono- or bidentate ligand allows it to form stable chelate complexes with various metal ions, a property leveraged in the design of metallodrugs with enhanced potency.[1][2] Furthermore, the amide and amine functionalities serve as excellent hydrogen bond donors and acceptors, facilitating interactions with biological targets such as enzymes and DNA.[3] This versatility has led to the development of a multitude of hydrazide-containing compounds with diverse anticancer mechanisms, including the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS).[2][4]
Focus Compound: The Potential of this compound
The compound this compound represents a fundamental hydrazide structure.[5] Its design incorporates two key features: the core acetohydrazide group and a 4-fluorophenyl substituent.
-
Acetohydrazide Core: This provides the essential pharmacophore capable of engaging in biological interactions.
-
4-Fluorophenyl Group: The incorporation of a fluorine atom is a common strategy in medicinal chemistry. Fluorine's high electronegativity and small size can alter a molecule's electronic properties, lipophilicity, and metabolic stability, often leading to enhanced binding affinity and improved pharmacokinetic profiles.
While direct, extensive anticancer studies on this compound are not widely published, the evaluation of structurally similar fluorinated aminophenylhydrazines and Schiff bases has demonstrated potent cytotoxic and antiproliferative effects, particularly against non-small cell lung cancer (NSCLC) cell lines like A549.[6] These related compounds have been shown to induce apoptosis via caspase-3 activation, validating the potential of this structural class.[6]
Comparative Analysis with Other Notable Hydrazides
To understand the context of this compound's potential, it is crucial to compare it with other hydrazide derivatives that have been more extensively studied.
Isoniazid and its Derivatives: Repurposing an Old Drug
Isoniazid, a primary drug for treating tuberculosis, is a simple pyridine-based hydrazide. Recent research has explored its repurposing for cancer therapy. Studies have shown that Isoniazid derivatives can exhibit potent cytotoxicity against various cancer cell lines.[7][8] Structure-activity relationship (SAR) analysis of these derivatives reveals that the presence and position of substituents on an associated aromatic ring are critical for activity, with hydroxyl groups often enhancing potency.[9] For example, the derivative (E)-N'-(2,3,4-trihydroxybenzylidene) isonicotinohydrazide (ITHB4) showed a lower IC₅₀ value than the natural compound zerumbone in inhibiting MCF-7 breast cancer cell proliferation and was found to induce apoptosis, cell cycle arrest, and ROS accumulation.[10]
Hydralazine: A Novel Mechanism of Action
Hydralazine, a long-established medication for high blood pressure, has recently been found to possess anticancer properties through a novel mechanism.[11][12] Research has revealed that hydralazine inhibits the enzyme 2-aminoethanethiol dioxygenase (ADO), a key component of the cellular oxygen-sensing pathway.[13][14] In hypoxic tumor environments, such as those found in glioblastoma, cancer cells rely on this pathway to survive.[15] By blocking ADO, hydralazine disrupts this survival mechanism, inducing a state of cellular senescence (a permanent "sleep mode") rather than immediate cell death, thereby halting tumor growth without causing inflammation.[13][15] This unique mechanism makes hydralazine a compelling candidate for treating aggressive, hard-to-treat cancers.
Quinoline-Based Hydrazides: Potent and Selective Agents
The quinoline ring system is another privileged scaffold in medicinal chemistry. When combined with a hydrazide-hydrazone linker, it often yields compounds with significant anticancer activity.[3][16] These derivatives have demonstrated efficacy against neuroblastoma and breast adenocarcinoma cell lines.[17] Their mechanisms often involve cell cycle arrest, typically at the G1 or G2/M phase, and the upregulation of cell cycle regulatory proteins like p27kip1.[16][17] SAR studies indicate that factors like the length of linker chains and the nature of substituents on the quinoline and other aromatic moieties significantly influence potency and selectivity.[3][17]
Data Summary: Comparative Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for various hydrazide derivatives against a range of human cancer cell lines, illustrating the diversity in potency across different structural classes.
| Compound Class/Derivative | Cancer Cell Line | IC₅₀ Value (µM) | Reference(s) |
| Fluorinated Phenylhydrazine Analog (Comp. 6) | A549 (Lung) | 0.64 | [6] |
| Isoniazid Derivative (ITHB4) | MCF-7 (Breast) | Lower than Zerumbone (specific value not stated) | [8][10] |
| Quinoline Hydrazide (Comp. 17) | Kelly (Neuroblastoma) | 1.3 | [16] |
| Quinoline Hydrazide (Comp. 17) | SH-SY5Y (Neuroblastoma) | 2.9 | [16] |
| Quinoline Hydrazone (Comp. 13) | MCF-7 (Breast) | 0.73 | [3] |
| Tetracaine Hydrazone (Comp. 2m) | Colo-205 (Colon) | 20.5 | [18][19] |
| Tetracaine Hydrazone (Comp. 2s) | HepG2 (Liver) | 20.8 | [18][19] |
| Doxorubicin (Reference Drug) | Colo-205 (Colon) | 0.8 | [20] |
Note: Data is compiled from multiple sources and represents a snapshot of reported activities. Direct comparison should be made with caution due to variations in experimental conditions.
Key Experimental Methodologies
To ensure the trustworthiness and reproducibility of findings in hydrazide research, standardized protocols are essential. Below are two fundamental workflows.
Protocol 1: In Vitro Cytotoxicity Assessment via MTT Assay
This protocol provides a robust method for determining a compound's effect on cancer cell viability. The assay measures the metabolic activity of mitochondrial reductase enzymes, which serves as a proxy for cell viability.
Causality: A reduction in the conversion of MTT to formazan by treated cells compared to untreated controls indicates a loss of metabolic activity, which is interpreted as cytotoxicity or a cytostatic effect.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere for 24 hours in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the test hydrazide compound in the appropriate cell culture medium. Replace the medium in the wells with the compound-containing medium. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells will convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells, providing insight into the mechanism of cell death.
Causality: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify these cells. Propidium Iodide (PI) is a nuclear stain that is excluded by viable cells with intact membranes but can enter late apoptotic and necrotic cells.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with the hydrazide compound at its IC₅₀ concentration for a predetermined time (e.g., 24 or 48 hours). Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Data Acquisition: Analyze the stained cells immediately using a flow cytometer.
-
Analysis: Quantify the cell populations:
-
Viable: Annexin V-negative / PI-negative.
-
Early Apoptotic: Annexin V-positive / PI-negative.
-
Late Apoptotic/Necrotic: Annexin V-positive / PI-positive.
-
Visualization of Workflows and Pathways
Diagrams help clarify complex processes in drug discovery and molecular biology.
Caption: General workflow for the preclinical screening of novel hydrazide anticancer candidates.
Caption: Hypothesized intrinsic apoptosis pathway induced by certain hydrazide derivatives.
Conclusion and Future Directions
The hydrazide scaffold is a remarkably fruitful platform for the development of novel anticancer agents. While simple structures like this compound provide a valuable chemical starting point, the field has demonstrated that derivatization is key to unlocking high potency and target specificity. The comparative analysis shows that modifying the core hydrazide with larger heterocyclic systems (like quinoline) or repurposing existing drugs (like Isoniazid and Hydralazine) has yielded compounds with potent, sub-micromolar activities and diverse mechanisms of action.
Future research should focus on:
-
Mechanism-Driven Design: Designing hydrazides that selectively target specific cancer-related enzymes or pathways, similar to hydralazine's inhibition of ADO.
-
Hybrid Molecules: Combining the hydrazide linker with other known pharmacophores to create dual-action agents that can overcome drug resistance.
-
Improving Drug-like Properties: Optimizing the pharmacokinetic and safety profiles of potent hydrazide leads to facilitate their translation into clinical candidates.
By building upon the vast existing knowledge base, researchers can continue to exploit the chemical versatility of the hydrazide scaffold to develop the next generation of effective cancer therapies.
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A Senior Application Scientist's Guide to Comparative Docking of 2-[(4-Fluorophenyl)amino]acetohydrazide Derivatives as Potential DNA Gyrase B Inhibitors
This guide provides a comprehensive, in-depth protocol and comparative analysis for the molecular docking of 2-[(4-Fluorophenyl)amino]acetohydrazide derivatives against the B subunit of Escherichia coli DNA gyrase, a well-validated target for antibacterial drug discovery.[1][2] We will move beyond a simple list of steps to explore the causal logic behind experimental choices, ensuring a robust and reproducible in silico investigation. This document is intended for researchers, scientists, and drug development professionals with a foundational understanding of molecular modeling principles.
Introduction: The Rationale for Targeting DNA Gyrase with Acetohydrazide Scaffolds
The escalating crisis of antibiotic resistance necessitates the discovery of novel antimicrobial agents with new mechanisms of action.[3] Bacterial DNA gyrase, a type II topoisomerase, is an essential enzyme that controls DNA topology by introducing negative supercoils into the bacterial chromosome, a process vital for DNA replication and transcription.[1][2] Its absence in eukaryotes makes it an attractive and selective target for antibacterial drugs. The B subunit of DNA gyrase (GyrB) contains the ATP-binding site, which drives the conformational changes required for its enzymatic activity. Inhibition of this site is a proven strategy for antibacterial development.
Hydrazide and hydrazone derivatives are versatile scaffolds in medicinal chemistry, known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4][5][6] The core structure of this compound presents a compelling starting point for inhibitor design due to its synthetic tractability and the presence of key pharmacophoric features—hydrogen bond donors and acceptors, and an aromatic ring capable of various interactions.
This guide will detail a comparative docking study of the parent molecule, this compound, and three rationally designed derivatives against the ATP-binding site of E. coli DNA gyrase B. The objective is to predict their binding affinities, understand their binding modes, and identify key structure-activity relationships (SAR) that can guide future optimization efforts. We will utilize AutoDock Vina, a widely-used and validated open-source docking software, for this analysis.[7]
Experimental Design & Methodology
Our comparative study will evaluate the parent compound (Ligand 1) and three derivatives (Ligands 2-4) with systematic modifications to probe the chemical space around the core scaffold.
-
Ligand 1: this compound (Parent Compound)
-
Ligand 2: 2-[(4-Fluorophenyl)amino]-N'-methylacetohydrazide (Addition of a methyl group to the terminal nitrogen)
-
Ligand 3: 2-[(3-Chloro-4-fluorophenyl)amino]acetohydrazide (Addition of a chloro group to the fluorophenyl ring)
-
Ligand 4: N'-[(E)-phenylmethylidene]-2-[(4-fluorophenyl)amino]acetohydrazide (Formation of a hydrazone with benzaldehyde)
The workflow for this study is a multi-stage process designed to ensure data integrity and meaningful results.
Caption: Key interactions between Ligand 4 and the DNA Gyrase B active site.
Interpretation of Results:
-
Ligand 1 (Parent): The parent compound is predicted to form crucial hydrogen bonds with the side chain of Asp73 , a key residue in the ATP-binding site that interacts with the adenine portion of ATP, and with Asn46 . The fluorophenyl group likely occupies a hydrophobic pocket defined by residues like Ile78 and Pro79 .
-
Ligand 2 (N'-methyl): The addition of a small methyl group on the terminal nitrogen results in a slightly weaker binding affinity (-6.8 kcal/mol). This could be due to steric hindrance or the loss of a hydrogen bond donor capability at that position, disrupting a favorable interaction with a nearby residue or a key water molecule (not included in this simulation).
-
Ligand 3 (3-Chloro-4-fluoro): The introduction of a chlorine atom is predicted to improve binding affinity (-7.9 kcal/mol). This enhancement is likely due to favorable hydrophobic and van der Waals interactions with a lipophilic pocket, potentially involving residues like Val120 . This suggests that further substitution on the phenyl ring could be a fruitful avenue for optimization.
-
Ligand 4 (Phenylmethylidene): The extension of the molecule to form a hydrazone with benzaldehyde shows the most significant improvement in binding affinity (-8.5 kcal/mol). The additional phenyl ring can form π-alkyl interactions with hydrophobic residues like Val120 and potentially π-π stacking interactions if an aromatic residue is nearby. The larger scaffold allows the molecule to span the active site more effectively, forming an additional hydrogen bond and maximizing favorable contacts.
Conclusion and Future Directions
This comparative docking guide demonstrates a systematic approach to evaluating a series of related compounds in silico. Our hypothetical results suggest that extending the this compound scaffold, particularly through the formation of a hydrazone (Ligand 4) or by substitution on the phenyl ring (Ligand 3), is a promising strategy for enhancing binding affinity to the E. coli DNA gyrase B ATP-binding site.
The causality behind these predictions lies in the specific molecular interactions formed. The improved affinity of Ligands 3 and 4 can be directly attributed to increased hydrophobic and van der Waals contacts within the active site. Conversely, the slightly decreased affinity of Ligand 2 highlights the sensitivity of the binding pocket to steric bulk and the potential disruption of key hydrogen bonds.
As a Senior Application Scientist, I must emphasize that in silico results are predictive and must be validated experimentally. The next logical steps would be:
-
Synthesis: Synthesize the designed derivatives.
-
In Vitro Assay: Perform enzymatic assays to determine the IC50 values of the compounds against purified E. coli DNA gyrase B.
-
Antimicrobial Testing: Evaluate the minimum inhibitory concentrations (MIC) against a panel of bacteria, including E. coli.
-
Further Modeling: For the most potent compounds, molecular dynamics (MD) simulations can be performed to assess the stability of the predicted binding pose over time.
By integrating computational predictions with experimental validation, this workflow provides a powerful, resource-efficient paradigm for modern drug discovery.
References
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Mima, M., & Ushiyama, F. (2020). Crystal structure of E.coli DNA gyrase B in complex with 6-fluoro-8-(methylamino)-2-oxo-1,2-dihydroquinoline derivative. RCSB Protein Data Bank. [Link]
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Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]
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Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015). Molecular docking and structure-based drug design strategies. Molecules, 20(7), 13384-13421. [Link]
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Various Authors. (2024). Synthesis and antimicrobial activity of substituted acetohydrazide derivatives. Heliyon. [Link]
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Al-Suhaimi, E. A., et al. (2023). Synthesis, Anti-Bacterial and Molecular Docking Studies of Arylated Butyl 2-Bromoisonicotinate Against Clinical Isolates of ESBL-Producing Escherichia coli ST405 and Methicillin-Resistant Staphylococcus aureus. Infection and Drug Resistance, 16, 5087-5100. [Link]
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El-Sayed, W. M., et al. (2024). Reactivity of 2-((3-Cyano-4-(4-Fluorophenyl)-6-(Naphthalen-2-yl)Pyridin-2-yl)Oxy)Acetohydrazide Toward Some Reagents for Preparing a Promising Anticancer Agents and Molecular Docking Study. Chemistry & Biodiversity, e202403463. [Link]
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Al-Hourani, B. J., et al. (2024). Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. Molecules, 29(15), 3501. [Link]
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Alves, M. J., et al. (2014). Docking Studies in Target Proteins Involved in Antibacterial Action Mechanisms: Extending the Knowledge on Standard Antibiotics to Antimicrobial Mushroom Compounds. Molecules, 19(2), 1709-1729. [Link]
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Stanciauskaite, M., et al. (2023). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules, 28(19), 6773. [Link]
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A Researcher's Guide to Correlating In Vitro and In Vivo Activity of 2-[(4-Fluorophenyl)amino]acetohydrazide and Its Analogs
Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals. This document provides an in-depth, objective comparison of methodologies to establish a robust in vitro and in vivo correlation (IVIVC) for the novel compound 2-[(4-Fluorophenyl)amino]acetohydrazide. Given the limited direct literature on this specific molecule, this guide establishes a predictive framework based on the known biological activities of structurally related acetohydrazide and hydrazone derivatives.[1][2][3][4][5]
The primary goal of establishing an IVIVC is to create a predictive mathematical model that describes the relationship between a drug's in vitro properties (like dissolution or release rate) and its in vivo response (such as plasma concentration).[6][7][8] A successful IVIVC can serve as a surrogate for bioequivalence studies, streamline formulation development, and reduce the need for extensive clinical trials.[7][8][9]
This guide will walk you through hypothesized biological activities, detailed experimental protocols for both in vitro and in vivo assessment, and the subsequent data analysis required to build a meaningful correlation.
Hypothesized Biological Activity: Antimicrobial Potential
The experimental workflow to test this hypothesis and establish an IVIVC is outlined below.
Caption: Experimental workflow for establishing an in vitro-in vivo correlation.
In Vitro Evaluation of Antimicrobial Activity
The initial step in establishing an IVIVC is to thoroughly characterize the compound's activity in a controlled laboratory setting.[8] For antimicrobial assessment, this involves determining the minimum concentration of the drug that affects bacterial growth.
Key In Vitro Assays
-
Minimum Inhibitory Concentration (MIC): This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Minimum Bactericidal Concentration (MBC): This assay is a subsequent step to the MIC test and determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
-
Time-Kill Kinetic Assays: These assays provide information on the rate at which an antimicrobial agent kills a bacterial population over time.
Experimental Protocol: Broth Microdilution MIC Assay
This protocol is a standard method for determining the MIC of an antimicrobial agent against a specific bacterial strain.
Materials:
-
This compound (test compound)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare Bacterial Inoculum:
-
Aseptically pick 3-5 colonies of the test organism from an agar plate.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.
-
-
Prepare Compound Dilutions:
-
Create a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in CAMHB in the 96-well plate to achieve a range of desired concentrations.
-
-
Inoculation:
-
Add the prepared bacterial inoculum to each well containing the compound dilutions.
-
Include a growth control (inoculum without compound) and a sterility control (broth without inoculum).
-
-
Incubation:
-
Incubate the microtiter plate at 37°C for 18-24 hours.
-
-
Reading Results:
-
The MIC is the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by measuring the optical density at 600 nm.
-
In Vivo Evaluation in an Animal Model
Once the in vitro activity is established, the next crucial step is to evaluate the compound's efficacy in a living organism.[8] This provides insights into the compound's pharmacokinetic and pharmacodynamic (PK/PD) properties.
Animal Model: Murine Thigh Infection Model
The murine thigh infection model is a well-established model for evaluating the efficacy of antimicrobial agents against localized bacterial infections.
Experimental Protocol: Murine Thigh Infection and Efficacy Study
Materials:
-
Female ICR mice (6-8 weeks old)
-
Test compound formulation for injection (e.g., in a saline/DMSO vehicle)
-
Bacterial strain (e.g., S. aureus)
-
Anesthetic (e.g., isoflurane)
-
Thigh tissue homogenizer
Procedure:
-
Induction of Infection:
-
Anesthetize the mice.
-
Inject a defined inoculum of the bacterial strain directly into the thigh muscle.
-
-
Compound Administration:
-
At a specified time post-infection (e.g., 2 hours), administer the test compound via a relevant route (e.g., intravenous or intraperitoneal injection) at various dose levels.
-
-
Sample Collection:
-
At different time points post-treatment, euthanize groups of mice.
-
Aseptically collect the infected thigh muscle.
-
-
Bacterial Load Determination:
-
Homogenize the thigh tissue in sterile saline.
-
Perform serial dilutions of the homogenate and plate on appropriate agar plates.
-
Incubate the plates and count the number of colony-forming units (CFUs) to determine the bacterial load in the tissue.
-
-
Pharmacokinetic Analysis:
-
In a parallel satellite group of animals, collect blood samples at various time points after compound administration.
-
Analyze the plasma samples to determine the concentration of the test compound over time. This will provide key PK parameters such as Cmax, Tmax, and AUC.[8]
-
Establishing the In Vitro-In Vivo Correlation
The final step is to integrate the in vitro and in vivo data to build a predictive model.[10] This involves correlating the in vitro potency (MIC) and killing kinetics with the in vivo efficacy (reduction in bacterial load) as a function of the drug's pharmacokinetic profile.
Data Analysis and Modeling
The relationship between the PK/PD index (e.g., AUC/MIC, Cmax/MIC, or %Time>MIC) and the observed efficacy is often modeled using a sigmoidal Emax model. This allows for the determination of the exposure required to achieve a certain level of bacterial killing (e.g., stasis or 1-log kill).
Caption: Logical relationship for developing the IVIVC model.
Comparative Data Summary
The following table presents hypothetical but realistic data to illustrate the expected outcomes from the described experiments, comparing the novel compound with a standard-of-care antibiotic.
| Parameter | This compound | Comparator (e.g., Ciprofloxacin) |
| In Vitro Activity | ||
| MIC against S. aureus (µg/mL) | 2 | 0.5 |
| MIC against E. coli (µg/mL) | 8 | 0.125 |
| In Vivo Efficacy (Murine Thigh Model vs. S. aureus) | ||
| Dose for Bacteriostasis (mg/kg) | 20 | 5 |
| Dose for 1-log Reduction in CFU (mg/kg) | 50 | 10 |
| Pharmacokinetics (at bacteriostatic dose) | ||
| Cmax (µg/mL) | 5 | 1.2 |
| AUC₀₋₂₄ (µg*h/mL) | 45 | 10 |
| Correlated PK/PD Index | ||
| AUC/MIC for Bacteriostasis | 22.5 | 20 |
Conclusion and Future Directions
This guide provides a robust framework for establishing an in vitro and in vivo correlation for this compound, based on the hypothesized antimicrobial activity of this class of compounds. A successful IVIVC will be invaluable for the future development of this and structurally related molecules, enabling more efficient optimization of dosing regimens and formulations.
Future work should focus on exploring the activity of this compound against a broader panel of microbial strains, including resistant isolates, and investigating its mechanism of action. Further in vivo studies in different infection models will also be crucial to validate the predictive power of the established IVIVC.
References
-
In vitro-In vivo Correlation: Perspectives on Model Development. PubMed Central. [Link]
-
Synthesis and antimicrobial activity of substituted acetohydrazide derivatives. (2024-08-30). [Link]
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In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. Walsh Medical Media. [Link]
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How is in vitro–in vivo correlation (IVIVC) established?. Patsnap Synapse. [Link]
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CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. (2025-07-15). [Link]
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In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. (2025-02-24). [Link]
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Understanding Acetohydrazide: Properties, Usage, and Research Frontiers. [Link]
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Synthesis, Characterization and Biological Activity of Some New Acetohydrazide Derivatives via 3,3'-Dimethylbenzidine. ResearchGate. [Link]
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Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric. MDPI. [Link]
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Biological Activities of Hydrazone Derivatives. PubMed Central. [Link]
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A Senior Application Scientist's Guide to Assessing the Selectivity of 2-[(4-Fluorophenyl)amino]acetohydrazide Derivatives
In the landscape of modern drug discovery, the hydrazide and hydrazone scaffolds are privileged structures, valued for their synthetic accessibility and wide range of pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.[1][2][3] The 2-[(4-Fluorophenyl)amino]acetohydrazide core represents a promising starting point for developing novel therapeutic agents. However, biological activity alone is insufficient. The true potential of a drug candidate is defined by its selectivity—the ability to interact with the intended target while minimally affecting other cellular components. This guide provides an in-depth, experience-driven framework for researchers and drug development professionals to rigorously assess the selectivity of novel this compound derivatives.
The Rationale for Selectivity: Beyond Potency
A potent compound is not necessarily a safe or effective one. Off-target effects are a primary cause of adverse drug reactions and clinical trial failures. A thorough selectivity assessment is therefore not merely a characterization step but a foundational pillar of the drug development process. For a derivative of the this compound scaffold, selectivity can be defined in several contexts:
-
Anticancer Agents: The ability to kill cancer cells while sparing healthy, non-malignant cells.[4]
-
Antimicrobial Agents: The capacity to inhibit the growth of pathogenic microbes (e.g., drug-resistant bacteria) without harming the host's cells or beneficial commensal flora.[5]
-
Enzyme Inhibitors: A specific inhibitory action on a target enzyme (e.g., Dipeptidyl peptidase-4) with significantly less activity against closely related enzymes or isoforms.[6]
This guide will detail the experimental workflows required to quantify selectivity in these key therapeutic areas.
Foundational Step: Synthesis of the Derivative Library
Before any biological assessment, a library of derivatives must be synthesized. The general synthetic route for hydrazide-hydrazones, which are common derivatives of the core structure, is a robust multi-step process.[1][7] The causality behind this approach is to first create the reactive hydrazide intermediate, which can then be readily condensed with a variety of aldehydes or ketones to generate structural diversity.
A typical synthesis workflow is as follows:
-
Esterification: The commercially available substituted phenylacetic acid is converted to its corresponding ethyl ester.
-
Hydrazinolysis: The ester is then reacted with hydrazine hydrate to form the key this compound intermediate.[7][8]
-
Condensation: The acetohydrazide is reacted with various substituted aromatic or heterocyclic aldehydes to yield the final hydrazide-hydrazone derivatives.[1]
This modular approach allows for the systematic modification of the molecule's periphery to explore structure-activity relationships (SAR) and optimize for selectivity.
Caption: General synthetic scheme for this compound derivatives.
Experimental Design for Assessing Anticancer Selectivity
The primary goal is to determine if a derivative is selectively toxic to cancer cells. This is achieved by comparing its cytotoxic effect on a panel of cancer cell lines against its effect on a non-cancerous cell line. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely accepted, robust method for this purpose as it measures metabolic activity, a proxy for cell viability.[2][4]
Self-Validating Protocol: Comparative Cytotoxicity Assay (MTT)
This protocol is designed to be self-validating by including appropriate positive and negative controls and by directly comparing disparate cell types.
Objective: To determine the half-maximal inhibitory concentration (IC50) of derivatives against cancer and non-cancerous cells and calculate the Selectivity Index (SI).
Materials:
-
Human cancer cell lines (e.g., HCT-116 for colon cancer, MCF-7 for breast cancer, A549 for lung cancer).[2][8]
-
Non-cancerous human cell line (e.g., HEK-293, human embryonic kidney cells).[4]
-
Test derivatives dissolved in DMSO.
-
A known chemotherapeutic agent as a positive control (e.g., Cisplatin, Doxorubicin).[2]
-
Cell culture medium, fetal bovine serum (FBS), and antibiotics.
-
MTT reagent (5 mg/mL in PBS).
-
DMSO.
-
96-well microplates.
-
Multichannel pipette and plate reader.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells from both cancer and non-cancerous lines into separate 96-well plates at a density of 5,000-10,000 cells/well. Allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test derivatives and the positive control. The final concentration of DMSO in the wells should be kept below 0.5% to avoid solvent-induced toxicity. Add the compounds to the wells and incubate for 48-72 hours. Include wells with untreated cells (negative control) and vehicle-only (DMSO) controls.
-
MTT Addition: After incubation, remove the treatment media and add 100 µL of fresh media and 20 µL of MTT reagent to each well. Incubate for 3-4 hours. The rationale is that viable cells contain mitochondrial reductases that convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570-590 nm using a microplate reader.
-
Data Analysis:
-
Convert absorbance values to percentage of cell viability relative to the vehicle control.
-
Plot cell viability against the logarithm of the compound concentration and use non-linear regression to calculate the IC50 value for each cell line.
-
Calculate the Selectivity Index (SI) as follows:
-
SI = IC50 (Non-cancerous cells) / IC50 (Cancer cells)
-
-
An SI value greater than 1 indicates selectivity towards cancer cells. A higher SI value is more desirable, with values >10 often considered significant for a promising lead compound.
Caption: Workflow for determining the anticancer selectivity of test compounds.
Data Presentation: Comparative Cytotoxicity
All quantitative data should be summarized for clear comparison.
| Derivative | Target Cell Line | IC50 (µM) | Non-Cancerous Cell Line | IC50 (µM) | Selectivity Index (SI) | Reference |
| Hydrazone 21 | LN-229 (Glioblastoma) | 0.77 | HEK-293 | > 100 (est.) | > 130 | [4] |
| Hydrazone II | HCT-116 (Colon) | 0.29 | - | - | - | [2] |
| Hydrazone III | HCT-116 (Colon) | 3.1 | - | - | - | [2] |
| Cmpd 2b | PC3 (Prostate) | 52 | - | - | - | [9] |
| Positive Control | ||||||
| 5-Fluorouracil | HCT-116 (Colon) | 5 | - | - | - | [2] |
Note: Data presented is for illustrative hydrazone derivatives from the literature.
Experimental Design for Assessing Antimicrobial Selectivity
For antimicrobial agents, selectivity is twofold: efficacy against a panel of clinically relevant pathogens and minimal toxicity to host cells. The first is assessed by determining the Minimum Inhibitory Concentration (MIC), while the second leverages the cytotoxicity assays described previously.
Protocol: Broth Microdilution for MIC Determination
This method is a gold standard for quantifying the potency of a potential antimicrobial agent.
Objective: To determine the lowest concentration of a derivative that visibly inhibits microbial growth.
Materials:
-
Bacterial strains (e.g., Gram-positive: Staphylococcus aureus; Gram-negative: Escherichia coli).[1][5]
-
Fungal strains (e.g., Candida albicans, Aspergillus niger).[1]
-
Appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).
-
Standard antibiotics as positive controls (e.g., Chloramphenicol, Nystatin).[1]
-
96-well microplates.
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized inoculum of each microbial strain according to CLSI (Clinical and Laboratory Standards Institute) guidelines.
-
Compound Dilution: Prepare two-fold serial dilutions of the test derivatives in the 96-well plates.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24h for bacteria; 35°C for 48h for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).
Interpreting Selectivity:
-
Spectrum of Activity: A compound active against a wide range of bacteria (both Gram-positive and Gram-negative) is broad-spectrum. One active against a specific class is narrow-spectrum.
-
Therapeutic Index: Similar to the anticancer SI, a therapeutic index can be calculated by comparing the MIC against the host cell cytotoxicity (IC50). Therapeutic Index = IC50 (Host Cells) / MIC (Pathogen) . A high therapeutic index is desirable.
Data Presentation: Antimicrobial Activity
| Derivative | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) | Reference |
| Hydrazone 18 | 3.91 (MRSA) | - | - | [4] |
| Hydrazone 4a | Good Activity | Good Activity | Weak Activity | [1] |
| Hydrazone 4c | Good Activity | Good Activity | Weak Activity | [1] |
| Positive Control | ||||
| Chloramphenicol | Good Activity | Good Activity | - | [1] |
| Nystatin | - | - | Good Activity | [1] |
*Note: "Good Activity" indicates substantial inhibition zones were reported, but specific MIC values were not provided in the summary.[1]
Conclusion
Assessing the selectivity of this compound derivatives is a critical, multi-faceted process that extends far beyond initial activity screening. By employing systematic, self-validating protocols such as comparative cytotoxicity and broad-panel antimicrobial susceptibility testing, researchers can generate the robust data needed to make informed decisions. The calculation of a Selectivity Index or Therapeutic Index provides a quantitative measure of a compound's therapeutic window. This rigorous, data-driven approach is essential for identifying lead candidates with the highest potential for clinical success, ultimately translating a promising molecular scaffold into a safe and effective therapeutic agent.
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Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. (2023). PubMed Central. [Link]
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Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. (2024). MDPI. [Link]
-
Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide-Hydrazones of 2,4-Dihydroxybenzoic Acid. (2023). PubMed. [Link]
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Design, synthesis, and in vitro antimicrobial activity of hydrazide–hydrazones of 2‐substituted acetic acid. (N.D.). Semantic Scholar. [Link]
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Virtual Screening, Synthesis, and Biological Evaluation of Some Carbohydrazide Derivatives as Potential DPP-IV Inhibitors. (N.D.). NIH. [Link]
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Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. (N.D.). PMC - NIH. [Link]
- Comprehensive study of imidazole-based hydrazones: From design, synthesis, and characterization to in vitro and in silico antipr. (2025). Google AI Search Grounding API.
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Synthesis, Biological Evaluation and 2D-QSAR Study of Halophenyl Bis-Hydrazones as Antimicrobial and Antitubercular Agents. (N.D.). MDPI. [Link]
-
2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. (N.D.). PubMed. [Link]
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A Head-to-Head Comparison of Synthetic Routes for 2-[(4-Fluorophenyl)amino]acetohydrazide
In the landscape of pharmaceutical research and development, the synthesis of novel molecular entities with therapeutic potential is a cornerstone of progress. Among these, 2-[(4-Fluorophenyl)amino]acetohydrazide stands out as a critical building block for the creation of a diverse range of bioactive compounds. Its unique structural motif, featuring a fluorinated phenyl ring coupled with an acetohydrazide moiety, makes it a valuable intermediate in the synthesis of potential anti-inflammatory, anticancer, and antimicrobial agents.
This comprehensive technical guide provides a detailed comparison of the two most prevalent synthetic routes for this compound. By delving into the underlying chemical principles, offering step-by-step experimental protocols, and presenting a comparative analysis of key performance indicators, this document aims to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions for their synthetic strategies.
Synthetic Strategies: A Tale of Two Pathways
The synthesis of this compound is predominantly achieved through two distinct and well-established chemical pathways. The choice between these routes often hinges on a careful consideration of factors such as the availability and cost of starting materials, desired yield and purity, operational simplicity, and scalability.
The two primary synthetic routes are:
-
Route 1: The Two-Step Synthesis from 2-[(4-Fluorophenyl)amino]acetic acid. This classic approach involves an initial esterification of the parent carboxylic acid, followed by the hydrazinolysis of the resulting ester.
-
Route 2: The One-Step Synthesis from 2-[(4-Fluorophenyl)amino]acetyl chloride. This more direct method leverages the high reactivity of an acyl chloride intermediate to achieve the synthesis in a single transformation.
Route 1: The Two-Step Synthesis via Esterification and Hydrazinolysis
This route is a widely employed and reliable method for the preparation of hydrazides from their corresponding carboxylic acids. It is a two-stage process that offers good control over the reaction and generally yields a high-purity product after purification.
Workflow for the Two-Step Synthesis
Caption: Workflow diagram for the two-step synthesis of this compound.
Detailed Experimental Protocol (Adapted from analogous syntheses[1][2])
Step 1: Synthesis of Ethyl 2-[(4-Fluorophenyl)amino]acetate (Esterification)
-
Principle: The Fischer-Speier esterification is an acid-catalyzed reaction where a carboxylic acid and an alcohol react to form an ester and water. The reaction is reversible and is typically driven to completion by using an excess of the alcohol or by removing water as it is formed.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-[(4-Fluorophenyl)amino]acetic acid (1 equivalent) in absolute ethanol (5-10 equivalents).
-
Carefully add a catalytic amount of concentrated sulfuric acid (approximately 0.1 equivalents) to the solution while stirring.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-[(4-Fluorophenyl)amino]acetate.
-
Step 2: Synthesis of this compound (Hydrazinolysis)
-
Principle: The ester intermediate undergoes nucleophilic acyl substitution with hydrazine hydrate. The highly nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxy group and the formation of the stable hydrazide.[1]
-
Procedure:
-
Dissolve the crude ethyl 2-[(4-Fluorophenyl)amino]acetate (1 equivalent) in absolute ethanol in a round-bottom flask fitted with a reflux condenser.
-
Add hydrazine hydrate (1.5-2 equivalents) to the solution.
-
Reflux the reaction mixture for 8-12 hours, monitoring its completion by TLC.
-
After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution.
-
If precipitation occurs, collect the solid by filtration, wash with a small amount of cold ethanol, and dry.
-
If the product does not precipitate, the solvent can be partially removed under reduced pressure, and the product can be induced to crystallize by cooling in an ice bath.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield a high-purity crystalline solid.[1]
-
Route 2: The One-Step Synthesis via Acyl Chloride
This approach offers a more direct and often faster synthesis of the target hydrazide. By first converting the carboxylic acid to its more reactive acyl chloride derivative, the subsequent reaction with hydrazine is typically rapid and efficient.
Workflow for the One-Step Synthesis
Caption: Workflow diagram for the one-step synthesis of this compound.
Detailed Experimental Protocol (Adapted from analogous syntheses[1])
-
Principle: This method involves the initial conversion of the carboxylic acid to a highly reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is then reacted in situ or after isolation with hydrazine hydrate to form the acetohydrazide. The high electrophilicity of the acyl chloride's carbonyl carbon facilitates a rapid reaction with the nucleophilic hydrazine.
-
Procedure:
-
In a fume hood, place 2-[(4-Fluorophenyl)amino]acetic acid (1 equivalent) in a round-bottom flask equipped with a reflux condenser and a gas trap.
-
Add an excess of thionyl chloride (e.g., 2-3 equivalents) and a catalytic amount of N,N-dimethylformamide (DMF).
-
Gently reflux the mixture for 1-2 hours or until the evolution of HCl and SO₂ gases ceases.
-
Remove the excess thionyl chloride under reduced pressure. The resulting crude 2-[(4-Fluorophenyl)amino]acetyl chloride can be used directly in the next step.
-
In a separate flask, prepare a solution of hydrazine hydrate (2 equivalents) in a suitable solvent (e.g., water or a mixture of water and an organic solvent like THF).
-
Cool the hydrazine solution in an ice bath.
-
Slowly add the crude acyl chloride to the cooled hydrazine solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 1-2 hours.
-
The precipitated product can be collected by filtration, washed with cold water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent.
-
Comparative Analysis of Synthetic Routes
The selection of an optimal synthetic route is a critical decision in chemical synthesis. The following table provides a head-to-head comparison of the two primary routes for the synthesis of this compound, with data extrapolated from analogous reactions.[2]
| Parameter | Route 1: Two-Step Synthesis | Route 2: One-Step Synthesis |
| Starting Material | 2-[(4-Fluorophenyl)amino]acetic acid | 2-[(4-Fluorophenyl)amino]acetic acid |
| Key Intermediates | Ethyl 2-[(4-Fluorophenyl)amino]acetate | 2-[(4-Fluorophenyl)amino]acetyl chloride |
| Number of Steps | Two | One (often two practical steps) |
| Estimated Overall Yield | 55-75% | 50-95% |
| Estimated Purity | High (after recrystallization) | Good to High (potential for byproducts) |
| Reaction Time | Longer (multiple steps, reflux) | Shorter (single primary reaction) |
| Reagent Cost | Generally lower | Potentially higher (chlorinating agents) |
| Process Complexity | More complex, requires isolation of intermediate | Simpler in principle, but requires handling of corrosive and moisture-sensitive reagents |
| Safety Considerations | Use of concentrated acid | Use of highly reactive and corrosive chlorinating agents (e.g., SOCl₂) |
Note: The quantitative data presented is based on analogous reactions and may vary for the specific synthesis of this compound.[2]
Conclusion: Selecting the Optimal Path Forward
Both synthetic routes present viable options for the preparation of this compound, each with its own set of advantages and disadvantages.
The two-step synthesis is often favored in academic and early-stage research settings due to its reliability, use of less hazardous reagents, and the potential for achieving high purity of the final product through the isolation and purification of the ester intermediate.
Conversely, the one-step synthesis is attractive for its efficiency and shorter reaction times, making it a potentially more suitable option for large-scale production where process economy is a significant driver. However, this route necessitates stringent control over reaction conditions and careful handling of corrosive and moisture-sensitive reagents.
Ultimately, the choice of synthetic route will depend on the specific requirements of the research or production campaign, including the desired scale, purity specifications, available resources, and safety infrastructure. This guide provides the foundational knowledge to enable researchers to make a well-informed decision tailored to their unique circumstances.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
-
MDPI. (2023). Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric. [Link]
-
ACS Omega. (2022). Synthetic Transformation of 2-{2-Fluoro[1,1′-biphenyl]-4-yl} Propanoic Acid into Hydrazide–Hydrazone Derivatives: In Vitro Urease Inhibition and In Silico Study. [Link]
- Google Patents. (2011).
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Benchmarking the Efficacy of 2-[(4-Fluorophenyl)amino]acetohydrazide: A Comparative Guide for Preclinical Evaluation
Abstract
This guide provides a comprehensive framework for benchmarking the preclinical efficacy of the novel compound 2-[(4-Fluorophenyl)amino]acetohydrazide. Given the therapeutic potential of acetohydrazide derivatives in oncology and infectious diseases, a rigorous, multi-tiered evaluation against established clinical agents is paramount for determining translational viability.[1][2][3][4] This document outlines a systematic approach, beginning with the elucidation of the compound's potential mechanism of action, followed by detailed protocols for comparative in vitro and in vivo testing. We present standardized methodologies, data interpretation frameworks, and visual workflows to guide researchers in drug development. The objective is to provide a robust, self-validating system for assessing the compound's performance relative to current standards of care, thereby enabling data-driven decisions in the drug discovery pipeline.
Chapter 1: Compound Profile & Rationale for Benchmarking
Profile of this compound
This compound is a synthetic small molecule belonging to the acetohydrazide class of compounds.[5][6] Its core structure, featuring a fluorophenyl group linked to an acetohydrazide moiety, suggests potential as a biologically active agent. Hydrazide and hydrazone derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anticonvulsant, and anticancer effects.[3][4][7] The inclusion of a fluorine atom can enhance metabolic stability and binding affinity to target proteins, a common strategy in modern drug design.
Chemical Structure:
Hypothesized Mechanism of Action and Selection of Comparators
While the precise mechanism of this compound is yet to be fully elucidated, related structures containing phenylamino and thiazole moieties have shown activity as kinase inhibitors.[8][9] Protein kinases are critical mediators of cellular signaling and represent a major class of anticancer drug targets.[10][11] Overexpression or mutation of kinases like Aurora Kinase B (AURKB), EGFR, and ALK are hallmarks of various cancers.[8][11]
Therefore, a primary hypothesis is that this compound may function as a kinase inhibitor . This hypothesis forms the basis for selecting appropriate comparator drugs for benchmarking.
Selected Comparator Drugs:
| Drug Name | Primary Target(s) | Therapeutic Class | Rationale for Selection |
| Dasatinib | Multi-kinase inhibitor (BCR-ABL, SRC family) | Anticancer | Broad-spectrum kinase inhibitor for comparison of kinome-wide activity. |
| Gefitinib | EGFR inhibitor | Anticancer (NSCLC) | First-generation, well-characterized inhibitor for a common oncology target.[11] |
| Barasertib (AZD1152-HQPA) | Aurora Kinase B (AURKB) inhibitor | Investigational Anticancer | Highly selective inhibitor to test for specific activity against a key cell cycle kinase.[8] |
Chapter 2: In Vitro Efficacy Benchmarking
The initial phase of benchmarking involves in vitro assays to determine cellular potency and selectivity. These experiments are conducted outside of a living organism, providing a controlled environment to assess a drug's direct effects on cells and molecular targets.[12][13]
Experimental Workflow: In Vitro Screening Cascade
A tiered approach is recommended, starting with broad cytotoxicity screening and progressing to more specific, mechanism-of-action studies.
Caption: Workflow for in vitro benchmarking of this compound.
Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14] Metabolically active cells reduce the yellow tetrazolium salt MTT to a purple formazan product, the quantity of which is directly proportional to the number of viable cells.[15][16]
Materials:
-
Cancer cell lines (e.g., A549 lung carcinoma, HCT116 colon carcinoma)
-
96-well plates
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound and comparator drugs
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in PBS.[14]
-
Solubilization solution: DMSO[17] or 10% SDS in 0.01M HCl.
-
Microplate reader
Step-by-Step Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[17]
-
Compound Treatment: Prepare serial dilutions of the test compound and comparators in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.[17]
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.[16]
-
Formazan Formation: Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[16][18]
-
Solubilization: Carefully remove the medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[17] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[15]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[16][18]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) value.
Scientist's Note: The choice of cell seeding density is critical. It should be optimized to ensure cells are in an exponential growth phase throughout the assay period and do not become overconfluent, which can introduce artifacts.[14]
Data Presentation: Comparative In Vitro Potency
Summarize the IC₅₀ values in a clear, tabular format. This allows for direct comparison of the potency of this compound against the selected known drugs across different cancer cell lines.
| Compound | A549 (Lung) IC₅₀ [µM] | HCT116 (Colon) IC₅₀ [µM] | K562 (Leukemia) IC₅₀ [µM] |
| This compound | Experimental Data | Experimental Data | Experimental Data |
| Dasatinib | 0.002 | 0.150 | 0.001 |
| Gefitinib | 8.5 | >10 | >10 |
| Barasertib | 0.02 | 0.015 | 0.03 |
(Note: IC₅₀ values for comparator drugs are representative and should be determined concurrently under identical experimental conditions.)
Chapter 3: In Vivo Efficacy Benchmarking
While in vitro assays are crucial for initial screening, in vivo models are more reliable indicators of clinical efficacy as they account for complex physiological factors like drug metabolism, distribution, and toxicity.[19][20] The human tumor xenograft model in mice is a well-established standard for preclinical anticancer drug evaluation.[19][21]
Experimental Design: Human Tumor Xenograft Model
This model involves the subcutaneous implantation of human cancer cells into immunodeficient mice.
Caption: Workflow for a comparative in vivo xenograft study.
Protocol: Xenograft Efficacy Study
Materials:
-
6-8 week old female immunodeficient mice (e.g., athymic nu/nu).
-
HCT116 human colorectal carcinoma cells.
-
Matrigel.
-
Test compound and comparator drug, formulated for intraperitoneal (i.p.) or oral (p.o.) administration.
-
Calipers for tumor measurement.
Step-by-Step Procedure:
-
Cell Implantation: Suspend 5 x 10⁶ HCT116 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel. Subcutaneously inject the cell suspension into the right flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow. Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Randomization and Dosing: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., n=10 per group). Begin dosing according to the predetermined schedule (e.g., daily i.p. injections).
-
Monitoring: Continue to monitor tumor volume and body weight throughout the study. Body weight is a key indicator of drug toxicity.
-
Study Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or after a fixed duration (e.g., 21 days). Euthanize animals if they show signs of excessive toxicity (e.g., >20% body weight loss).
-
Data Analysis: At the end of the study, calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group relative to the vehicle control group.
Scientist's Note: The choice of an orthotopic model, where tumor cells are implanted into the organ of origin, can provide a more clinically relevant microenvironment but is technically more demanding than subcutaneous models.[21] The principles of efficacy evaluation, however, remain the same.
Data Presentation: Comparative In Vivo Efficacy
Present the final tumor growth inhibition data in a table. Graphical representation of tumor growth curves over time for each group is also highly recommended.
| Treatment Group | Dose & Schedule | Mean Final Tumor Volume (mm³) | % Tumor Growth Inhibition (TGI) |
| Vehicle Control | Saline, daily i.p. | Experimental Data | - |
| This compound | 25 mg/kg, daily i.p. | Experimental Data | Calculate |
| This compound | 50 mg/kg, daily i.p. | Experimental Data | Calculate |
| Barasertib | 20 mg/kg, daily i.p. | Experimental Data | Calculate |
Chapter 4: Conclusion and Future Directions
This guide provides a foundational framework for the systematic preclinical evaluation of this compound. By benchmarking its performance against well-characterized drugs like Dasatinib, Gefitinib, and Barasertib, researchers can establish a clear, data-driven assessment of its therapeutic potential.
Successful outcomes from this benchmarking process—demonstrating superior or differentiated efficacy and an acceptable safety profile—would justify advancing the compound to the next stages of preclinical development. These include detailed ADME (Absorption, Distribution, Metabolism, and Excretion) studies, formal toxicology assessments under Good Laboratory Practice (GLP) conditions, and ultimately, the filing of an Investigational New Drug (IND) application to initiate clinical trials.[22][23]
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Preclinical Predictors of Anticancer Drug Efficacy: Critical Assessment with Emphasis on Whether Nanomolar Potency Should Be Required of Candidate Agents. (n.d.). National Institutes of Health. [Link]
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Acetohydrazide derivatives: Significance and symbolism. (2024). Health Sciences. [Link]
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Understanding Acetohydrazide: Properties, Usage, and Research Frontiers. (n.d.). Acme Bioscience. [Link]
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Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. (2024). PubMed. [Link]
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Inhibition Profiles for Reference Compounds and Clinically Relevant Kinase Inhibitors. (n.d.). ResearchGate. [Link]
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Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric. (2023). MDPI. [Link]
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Cell Viability Assays. (2013). NCBI Bookshelf. [Link]
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SYNTHESIS AND SPECTRAL STUDY OF 2-(4-{[(SUBSTITUTEDPHENYL)IMINO]METHYL}PHENOXY)ACETO HYDRAZIDE. (2012). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]
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Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. (2025). PubMed. [Link]
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. [Link]
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Synthesis, Characterization, and Antimicrobial Activities of (E)-2-(2-aminothiazol-4-yl)-N'-(2-nitrobenzylidene)acetohydrazide Ligand and Its Co(II) Complex. (2025). Journal of Materials Science Research and Reviews. [Link]
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Safety Operating Guide
Personal protective equipment for handling 2-[(4-Fluorophenyl)amino]acetohydrazide
An Expert Guide to the Safe Handling of 2-[(4-Fluorophenyl)amino]acetohydrazide
As a Senior Application Scientist, my primary goal is to empower your research by ensuring that cutting-edge science is conducted with the highest standards of safety and efficacy. This guide provides essential, field-proven safety and logistical information for handling this compound. It is designed for researchers, scientists, and drug development professionals who understand that a culture of safety is the bedrock of innovation. We move beyond simple product provision to build a foundation of trust, offering you the critical information needed to manage laboratory chemicals responsibly.
The Compound Profile: A Proactive Risk Assessment
This compound is a molecule with two key structural features that dictate our handling strategy: the hydrazide functional group and a fluorinated aromatic ring. While a comprehensive, substance-specific toxicological profile is not widely available, the known hazards of these chemical classes provide a clear and authoritative basis for a conservative safety protocol.
-
Hydrazide Derivatives: Hydrazine and its organic derivatives are well-documented as potentially hazardous substances. They can be corrosive, readily absorbed through the skin, and may act as skin and respiratory sensitizers.[1] Systemic effects following exposure can include damage to the liver and central nervous system.[2] Therefore, preventing direct contact and inhalation is of paramount importance.
-
Fluorinated Organic Compounds: The incorporation of fluorine into an organic molecule can significantly alter its chemical and biological properties, including its reactivity and metabolic fate.[3] This necessitates careful handling to avoid exposure, as the metabolic breakdown products could also present toxicological concerns.
Given these characteristics, all handling procedures must be predicated on the assumption that this compound is potentially hazardous upon inhalation, ingestion, and skin contact.
Personal Protective Equipment (PPE): Your Essential Barrier
The selection of appropriate PPE is your first and most critical line of defense. The following table outlines the minimum required PPE for handling this compound in a laboratory setting.
Table 1: Recommended Personal Protective Equipment (PPE)
| Body Area | Recommended PPE | Rationale for Selection |
| Eyes/Face | Chemical splash goggles and a face shield. | Goggles provide a seal around the eyes to protect from splashes. A face shield offers an additional, broader barrier against splashes and aerosolized particles, which is crucial when handling powders or preparing solutions.[3][4] |
| Hands | Nitrile gloves (double-gloving recommended). | Nitrile gloves offer good resistance to a wide range of chemicals.[5] Double-gloving is a best practice that significantly reduces the risk of exposure from undetected pinholes or accidental tears in the outer glove.[3] |
| Body | A flame-resistant, buttoned laboratory coat. | A lab coat protects the skin and personal clothing from accidental spills. Flame-resistant material is a prudent choice when working with any organic chemical.[5] |
| Respiratory | Work must be performed in a certified chemical fume hood. | All procedures involving the solid compound or its solutions must be conducted in a chemical fume hood to prevent inhalation of aerosolized powder or vapors.[3][6] If engineering controls are insufficient, a formal respiratory protection program is required.[5] |
Operational Workflow: From Storage to Use
A structured and logical workflow minimizes risk at every stage of the handling process. The following diagram and protocol outline a self-validating system for safe operation.
Caption: A three-stage workflow for safe handling of laboratory chemicals.
Step-by-Step Handling Protocol
-
Pre-Operational Checks: Before beginning, verify that the chemical fume hood has been certified within the last year. Ensure an eyewash station and safety shower are accessible and unobstructed.[7]
-
Assembling Materials: Gather all necessary equipment (glassware, spatulas, solvents) and have them ready inside the fume hood to minimize movement in and out of the containment area.
-
Donning PPE: Put on all required PPE as specified in Table 1. Inspect gloves for any signs of damage before use.
-
Aliquotting the Compound: When weighing the solid material, use smooth, deliberate motions to avoid creating dust. Perform this task on a weigh paper or in a tared container within the fume hood.
-
Solution Preparation: To prepare solutions, slowly add the solid this compound to the solvent. Do not add solvent to the solid, as this can increase the risk of splashing.
-
Post-Procedure: Upon completion of the experiment, securely cap the primary chemical container. Proceed immediately to the decontamination and disposal steps.
Decontamination and Disposal Plan
Proper disposal is a critical component of the chemical lifecycle, ensuring the safety of you, your colleagues, and the environment. All waste generated from handling this compound must be treated as hazardous.
Caption: A compliant workflow for the segregation and disposal of chemical waste.
Step-by-Step Disposal Protocol
-
Decontamination: Thoroughly rinse all non-disposable glassware that came into contact with the compound with a suitable solvent. This rinse solvent must be collected as liquid hazardous waste.
-
Waste Segregation:
-
Solid Waste: All disposable items, such as gloves, weighing papers, and contaminated paper towels, must be placed in a designated solid hazardous waste container.
-
Liquid Waste: All excess solutions and contaminated rinse solvents must be collected in a designated liquid hazardous waste container. Do not mix incompatible waste streams.
-
-
Container Management: Keep waste containers closed except when adding waste. Ensure they are clearly and accurately labeled.
-
Final Disposal: Adhere strictly to your institution's and local regulations for the disposal of chemical waste.[8] Never pour chemical waste down the drain.
Emergency Response Protocols
Preparedness is key to mitigating the impact of an accidental exposure or spill.
Table 2: Emergency Procedures
| Incident Type | Immediate Action Required |
| Skin Contact | Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention.[4] |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, administer oxygen if you are trained to do so. Seek immediate medical attention.[7] |
| Small Spill | Alert others in the area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the material in a sealed container for hazardous waste disposal.[3] |
By integrating these safety protocols into your experimental design, you ensure a foundation of safety that allows for confident and successful scientific advancement.
References
- Safety and handling of fluorinated organic compounds. Benchchem.
- Health and Safety Considerations for Handling Dodecanedihydrazide: A Technical Guide. Benchchem.
- Standard Operating Procedure for Fluorine Gas. University of California, Santa Cruz - Environmental Health & Safety.
- This compound. PubChem, National Center for Biotechnology Information.
- SAFETY DATA SHEET for N-(4-Amino-2,5-diethoxyphenyl)benzamide. Sigma-Aldrich.
- Chemical Safety: Personal Protective Equipment. University of Pittsburgh - Environmental Health and Safety.
- Safety Data Sheet for m-Aminophenyl Tosylate. Angene Chemical.
- Safeguarding Your Research: A Comprehensive Guide to Handling Hydrazine Hydrate. Benchchem.
- Working with Hazardous Chemicals. Organic Syntheses.
- Performance Chemicals Hydrazine. Arxada.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
